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  • Product: N,N'-Dimethylsulfamide
  • CAS: 22504-72-9

Core Science & Biosynthesis

Foundational

The Synthesis of N,N'-Dimethylsulfamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations N,N'-Dimethylsulfamide, a structurally simple yet synthetically significant molecule, plays a crucial role as a versatil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations

N,N'-Dimethylsulfamide, a structurally simple yet synthetically significant molecule, plays a crucial role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Its unique chemical properties and reactivity make it a valuable intermediate for introducing the dimethylsulfamoyl moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis protocols for N,N'-Dimethylsulfamide, offering a detailed examination of the underlying chemical principles, practical experimental procedures, and critical process parameters.

Introduction: The Significance of N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide (DMS), also known as N,N-dimethylsulfuric diamide, is a member of the sulfamide class of organic compounds. While it has found some use as an industrial solvent and is a known degradation product of the fungicide tolylfluanide, its primary importance in the context of research and development lies in its utility as a synthetic intermediate.[1] The incorporation of the sulfamide group can significantly modulate the physicochemical and biological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.

This guide will focus on the most prevalent and efficient methods for the laboratory-scale synthesis of N,N'-Dimethylsulfamide, providing the necessary detail for researchers to replicate and adapt these protocols for their specific needs.

Physicochemical Properties of N,N'-Dimethylsulfamide

A thorough understanding of the physical and chemical properties of N,N'-Dimethylsulfamide is essential for its synthesis, purification, and handling.

PropertyValueSource
CAS Number 3984-14-3[1]
Molecular Formula C₂H₈N₂O₂S[1]
Molecular Weight 124.16 g/mol [1]
Appearance White to off-white solid/powder[1][2]
Melting Point 95-96 °C[1]
Boiling Point 216.9 ± 23.0 °C (Predicted)[1]
Solubility Slightly soluble in acetone, DMSO, and methanol[1]

Synthesis Protocol 1: From N,N-Dimethylsulfamoyl Chloride and Ammonia

This is the most direct and high-yielding method for the preparation of N,N'-Dimethylsulfamide. The reaction involves the nucleophilic substitution of the chloride atom in N,N-dimethylsulfamoyl chloride by ammonia.

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of N,N'-Dimethylsulfamide and ammonium chloride as a byproduct. The use of excess ammonia ensures the reaction goes to completion and neutralizes the hydrogen chloride formed.

Caption: Synthesis of N,N'-Dimethylsulfamide from N,N-Dimethylsulfamoyl Chloride.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N,N-dimethylsulfonamide.[1]

Materials:

  • N,N-Dimethylsulfamoyl chloride (1.0 eq)

  • 7 N Ammonia in methanol (approx. 15 eq)

  • Dichloromethane (DCM)

  • Methanol

Equipment:

  • Sealed autoclave or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a sealed autoclave, combine N,N-dimethylsulfamoyl chloride (e.g., 6.96 mmol, 0.748 mL) with a 7 N solution of ammonia in methanol (e.g., 104 mmol, 14.92 mL).[1]

  • Seal the vessel and heat the reaction mixture to 60°C with stirring for 16 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully vent the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]

  • Suspend the resulting solid in dichloromethane (DCM).[1]

  • Filter the solid using a Buchner funnel and wash it with additional DCM.[1]

  • Dry the collected solid under reduced pressure to obtain N,N'-Dimethylsulfamide.[1]

Yield and Purity:

This method is reported to produce N,N'-Dimethylsulfamide in high yield, typically around 98%.[1] The product can often be used in subsequent steps without further purification.[1]

Characterization:

The identity and purity of the synthesized N,N'-Dimethylsulfamide can be confirmed by various analytical techniques, including:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.40 (s, 2H), 2.38 (s, 6H).[1]

  • Melting Point: 95-96 °C.[1]

Alternative Synthetic Route: Alkylation of Sulfamide

An alternative approach to N,N'-Dimethylsulfamide involves the direct methylation of the parent compound, sulfamide. This method avoids the use of the moisture-sensitive N,N-dimethylsulfamoyl chloride.

General Reaction Principle

The reaction proceeds by the deprotonation of one or both of the acidic N-H protons of sulfamide by a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent, such as dimethyl sulfate. The degree of methylation (mono- or di-methylation) can be controlled by the stoichiometry of the reagents and the reaction conditions.

Caption: General scheme for the synthesis of N,N'-Dimethylsulfamide via alkylation of sulfamide.

While specific, detailed protocols for the synthesis of N,N'-Dimethylsulfamide via this method are not as readily available in the literature, the general principles of N-alkylation of sulfonamides are well-established. The reaction typically requires a strong base to deprotonate the weakly acidic sulfonamide protons.

Comparison of Synthesis Protocols

FeatureProtocol 1: From N,N-Dimethylsulfamoyl ChlorideProtocol 2: Alkylation of Sulfamide (General)
Starting Materials N,N-Dimethylsulfamoyl chloride, AmmoniaSulfamide, Methylating agent (e.g., Dimethyl sulfate)
Key Reagents Ammonia in methanolStrong base (e.g., NaH, K₂CO₃)
Reaction Conditions 60°C, 16 hours, sealed vesselVaries depending on base and methylating agent
Reported Yield ~98%[1]Potentially lower and less selective
Advantages High yield, clean reactionAvoids moisture-sensitive sulfamoyl chloride
Disadvantages Requires handling of a pressure vessel and a moisture-sensitive starting materialPotential for over-methylation and side reactions, requires a strong base

Purification and Characterization

For most applications, the N,N'-Dimethylsulfamide synthesized via Protocol 1 is of sufficient purity. However, if further purification is required, recrystallization is a suitable method. A common solvent system for similar compounds is an ethanol/water mixture.

The final product should be characterized to confirm its identity and purity. In addition to ¹H NMR and melting point analysis, other useful techniques include:

  • ¹³C NMR Spectroscopy

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies.

  • Mass Spectrometry: To confirm the molecular weight.

Conclusion

The synthesis of N,N'-Dimethylsulfamide is most effectively and efficiently achieved through the reaction of N,N-dimethylsulfamoyl chloride with ammonia. This method provides a high yield of the desired product with excellent purity. While the alkylation of sulfamide presents a viable alternative, it may require more extensive optimization to control the selectivity and achieve comparable yields. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize N,N'-Dimethylsulfamide in their research endeavors.

References

  • CAS Common Chemistry. N,N′-Dimethylsulfamide. [Link]

  • PubChem. N,N-dimethylsulfonamide. [Link]

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  • PubChem. Sulfamide, N,N-dimethyl-N'-phenyl-. [Link]

  • Jafari, E., & Khazaei, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC advances, 11(43), 26735–26758. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Al-Omair, M. A. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Applied Chemistry, 13(8), 1-18. [Link]

  • European Patent Office. (1993). A production method for sulfamide (EP0557122A1).
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  • Williams, D. R., Fromhold, M. G., & Meyer, K. G. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis (Stuttgart, Germany), 55(15), 2353–2360. [Link]

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  • Wang, Z., Zhu, C., & He, C. (2024). Dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents. Nature communications, 15(1), 1836. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide and N,N-diethylpropanamide to differ? [Link]

  • Li, Y., et al. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. Nature Communications, 15(1), 3629. [Link]

  • SpectraBase. N,N'-dimethyloxamide. [Link]

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Exploratory

An In-depth Technical Guide to N,N'-Dimethylsulfamide (CAS 3984-14-3)

For Researchers, Scientists, and Drug Development Professionals Introduction N,N'-Dimethylsulfamide (DMS), with the Chemical Abstracts Service (CAS) registry number 3984-14-3, is a sulfamide derivative that has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylsulfamide (DMS), with the Chemical Abstracts Service (CAS) registry number 3984-14-3, is a sulfamide derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a key intermediate in the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of N,N'-Dimethylsulfamide, with a focus on its role as a pharmaceutical intermediate. Furthermore, it will delve into the analytical techniques for its characterization and address its known biological and environmental interactions.

While N,N'-Dimethylsulfamide is a valuable synthetic tool, it is important to note that current scientific literature does not indicate a direct role for this compound in modulating specific biological signaling pathways. Its primary significance in drug development lies in its function as a precursor for the synthesis of pharmacologically active molecules.[4]

Chemical Properties and Data

N,N'-Dimethylsulfamide is a white to off-white crystalline powder with a molecular formula of C₂H₈N₂O₂S and a molecular weight of 124.17 g/mol .[5][6] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 3984-14-3[6]
Molecular Formula C₂H₈N₂O₂S[6]
Molecular Weight 124.17 g/mol [6]
Melting Point 95-96 °C[7]
Boiling Point 216.9 ± 23.0 °C (Predicted)[7]
Density 1.327 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in acetone, DMSO, and methanol.[2]
InChI Key QMHAHUAQAJVBIW-UHFFFAOYSA-N[5]
SMILES CN(C)S(=O)(=O)N[5]

Synthesis of N,N'-Dimethylsulfamide

The most direct and common method for the synthesis of N,N'-Dimethylsulfamide is the reaction of N,N-dimethylsulfamoyl chloride with ammonia.[8] This reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur center.

Reaction Mechanism

The synthesis is predicated on the nucleophilic attack of ammonia on the sulfur atom of N,N-dimethylsulfamoyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of a chloride ion, a good leaving group, to yield the protonated N,N'-Dimethylsulfamide. A second equivalent of ammonia then acts as a base to deprotonate the product, affording the neutral N,N'-Dimethylsulfamide and ammonium chloride as a byproduct.

Synthesis_of_NN_Dimethylsulfamide reactant1 N,N-Dimethylsulfamoyl Chloride step1 Nucleophilic Attack reactant1->step1 Electrophile reactant2 Ammonia (2 eq.) reactant2->step1 Nucleophile intermediate Tetrahedral Intermediate step2 Chloride Elimination intermediate->step2 product1 N,N'-Dimethylsulfamide end product1->end product2 Ammonium Chloride product2->end start step1->intermediate step2->product1 step2->product2 step3 Deprotonation

Caption: Synthetic pathway of N,N'-Dimethylsulfamide.

Experimental Protocol

The following protocol is a generalized procedure based on the established synthesis of related sulfamides and the known reactivity of N,N-dimethylsulfamoyl chloride with ammonia.[8][9]

Materials:

  • N,N-Dimethylsulfamoyl chloride

  • Aqueous ammonia (30%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N,N-dimethylsulfamoyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add aqueous ammonia (2.2 eq) to the flask using an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N,N'-Dimethylsulfamide.

Applications in Drug Development and Medicinal Chemistry

The sulfamide functional group is a prevalent motif in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, as well as its metabolic stability. N,N'-Dimethylsulfamide serves as a valuable precursor for introducing the N,N-dimethylsulfamoyl moiety into drug candidates.

While specific examples of blockbuster drugs synthesized directly from N,N'-Dimethylsulfamide are not prominently featured in the literature, its precursor, N,N-dimethylsulfamoyl chloride, is widely used in the synthesis of various biologically active compounds, including anticancer, antiviral, and diuretic agents.[10][11][12] The synthesis of N,N'-Dimethylsulfamide is a key step in accessing a range of N-substituted sulfamides for screening in drug discovery programs.

For instance, the N,N-dimethylsulfamoyl group has been incorporated into aminotetralin scaffolds to generate novel anticancer agents and acetylcholinesterase inhibitors.[13] Although these syntheses may start from N,N-dimethylsulfamoyl chloride, the formation of N,N'-Dimethylsulfamide as an intermediate for further functionalization is a viable synthetic strategy.

Applications_in_Drug_Development DMS N,N'-Dimethylsulfamide Precursor Key Precursor DMS->Precursor Serves as Drug_Classes Therapeutic Areas Precursor->Drug_Classes Leads to Anticancer Anticancer Agents Drug_Classes->Anticancer Antiviral Antiviral Agents Drug_Classes->Antiviral Diuretic Diuretic Agents Drug_Classes->Diuretic

Caption: Role of N,N'-Dimethylsulfamide in drug discovery.

Analytical Characterization

The structural elucidation and purity assessment of N,N'-Dimethylsulfamide are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of N,N'-Dimethylsulfamide is expected to show two signals: a singlet for the six protons of the two methyl groups and a broad singlet for the two protons of the NH₂ group. The chemical shift of the methyl protons is influenced by the electron-withdrawing sulfonyl group.[14]

  • ¹³C NMR: The carbon NMR spectrum will exhibit a single resonance for the two equivalent methyl carbons.[14]

Infrared (IR) Spectroscopy

The IR spectrum of N,N'-Dimethylsulfamide will display characteristic absorption bands for the N-H and S=O stretching vibrations. The N-H stretching of the primary amine will appear as a pair of bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) will give rise to strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[15]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of N,N'-Dimethylsulfamide. Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern may involve the loss of methyl groups or cleavage of the S-N bonds.[5][16]

Analytical TechniqueExpected Observations
¹H NMR Singlet (6H, -N(CH₃)₂) and a broad singlet (2H, -NH₂)
¹³C NMR Single resonance for the methyl carbons
IR Spectroscopy N-H stretches (~3400-3200 cm⁻¹), S=O asymmetric stretch (~1350-1300 cm⁻¹), S=O symmetric stretch (~1160-1120 cm⁻¹)
Mass Spectrometry Molecular ion (M⁺) at m/z 124, with characteristic fragmentation patterns

Safety and Handling

N,N'-Dimethylsulfamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Environmental Considerations

N,N'-Dimethylsulfamide is a known environmental transformation product of the fungicides tolylfluanid and dichlofluanid.[6][7] Its presence in water sources is of concern due to its potential to form the carcinogenic N-nitrosodimethylamine (NDMA) during ozonation-based water treatment processes.[17][18] This has led to the development of sensitive analytical methods, such as UPLC-MS/MS, for its detection in aqueous matrices.[19][20]

Conclusion

N,N'-Dimethylsulfamide is a synthetically valuable compound with a primary role in medicinal chemistry as a versatile building block for the introduction of the N,N-dimethylsulfamoyl group. Its straightforward synthesis from readily available starting materials makes it an attractive intermediate for the preparation of diverse compound libraries for drug discovery. While it does not appear to have direct biological activity in signaling pathways, its importance as a precursor to pharmacologically active molecules is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and drug development professionals seeking to utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). N,N-Dimethylsulfamide. Retrieved from [Link]

  • LookChem.com. (2025, October 17). Understanding N,N-Dimethylsulfamide: A Key Intermediate for Pharmaceutical Synthesis. Retrieved from [Link]

  • G, S., & B, K. (2009). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 47(11), 963-970.
  • PubChem. (n.d.). N,N-Dimethylsulfamide. Retrieved from [Link]

  • Wiley-VCH. (2006). Supporting Information for A Ligand Library Approach to the Highly Efficient Rhodium/Phosphoramidite Catalyzed Asymmetric Arylation of N,N-dimethylsulfamoyl Protected Aldimines. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • Schmidt, W., & Brauch, H. J. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787-1794.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives. Retrieved from [Link]

  • Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2021). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2021, 1-13.
  • Bollmann, U. E., & Badawi, N. (2020).
  • Dodd, D. R., et al. (2015). Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology, 49(8), 5037-5045.
  • Glushkov, V. A., & Shklyaeva, E. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8969.
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  • Cignarella, G., Barlocco, D., Landriani, L., Pinna, G. A., Andriuoli, G., & Donà, G. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. Il Farmaco, 46(4), 527-538.
  • AWS. (n.d.). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. Retrieved from [Link]

  • Sondhi, S. M., Rani, R., Singh, J., & Kumar, A. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-366.
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  • Schmidt, W., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology, 42(17), 6340-6346.
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Sources

Foundational

An In-Depth Technical Guide to the Core Physicochemical Properties of N,N'-Dimethylsulfamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N,N'-Dimethylsulfamide (CAS No. 3984-14-3) is a sulfonamide derivative of significant interest in both environmental science and synth...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylsulfamide (CAS No. 3984-14-3) is a sulfonamide derivative of significant interest in both environmental science and synthetic chemistry. It is recognized as an environmental transformation product of fungicides such as Dichlofluanid and Tolylfluanide.[1][2][3] Furthermore, its chemical structure makes it a versatile reactant and a precursor in various chemical syntheses.[3] For professionals in drug development and analytical sciences, a precise understanding of its fundamental physicochemical properties, particularly its molecular formula and weight, is paramount for accurate experimental design, stoichiometric calculations, and analytical characterization.

This guide provides a detailed examination of the molecular formula and weight of N,N'-Dimethylsulfamide, grounding these core attributes in their practical application within a research context.

Section 1: Chemical Identity and Molecular Formula

The unique and unambiguous identification of a chemical compound is the foundation of all scientific research. This is achieved through standardized nomenclature and, most critically, the molecular formula, which details the elemental composition of the molecule.

Molecular Formula: C₂H₈N₂O₂S[1][2][4][5]

This formula indicates that a single molecule of N,N'-Dimethylsulfamide is composed of:

  • Two Carbon (C) atoms

  • Eight Hydrogen (H) atoms

  • Two Nitrogen (N) atoms

  • Two Oxygen (O) atoms

  • One Sulfur (S) atom

For absolute identification in procurement, regulatory submissions, and database searches, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

  • CAS Number: 3984-14-3[1][2][3][4][5][6]

  • Synonyms: Common synonyms include N,N-Dimethylsulfamide, dimethylsulfamide, and Sulfamide, N,N-dimethyl-.[1][2][6]

Section 2: Molecular Weight and Its Scientific Importance

The molecular weight (MW) is a critical parameter derived directly from the molecular formula. It represents the mass of one mole of the substance and is fundamental for all quantitative applications, from preparing solutions of a specific molarity to interpreting the results of mass spectrometry.

Molecular Weight: 124.16 g/mol [3][4][5][6]

Slight variations such as 124.17 g/mol are also reported, arising from differences in the atomic weight values used for calculation.[1][2] For most laboratory purposes, 124.16 g/mol is a sufficiently accurate value. The exact mass, which is crucial for high-resolution mass spectrometry, is 124.03064868 Da.[1][2]

The causality for prioritizing molecular weight is clear: any error in this value will propagate throughout the experimental workflow. For instance, in a dose-response study, an inaccurate molecular weight would lead to incorrect solution concentrations, thereby invalidating the resulting pharmacological data.

Section 3: Molecular Structure

While the formula provides the "what," the structure explains the "how"—detailing the connectivity of the atoms and defining the compound's chemical nature and reactivity. N,N'-Dimethylsulfamide features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. One nitrogen is part of a dimethylamino group, while the other is an amino group.

Caption: 2D structure of N,N'-Dimethylsulfamide.

For computational modeling and chemical database entries, the SMILES (Simplified Molecular-Input Line-Entry System) string provides a machine-readable representation of the structure.

  • SMILES: CN(C)S(N)(=O)=O[4][5]

Section 4: Summary of Physicochemical Properties

To facilitate easy reference, the core quantitative data for N,N'-Dimethylsulfamide are summarized below.

PropertyValueSource(s)
Molecular Formula C₂H₈N₂O₂S[1][2][4][5]
Molecular Weight 124.16 g/mol [3][4][5][6]
Exact Mass 124.03064868 Da[1][2]
Appearance White to Off-White Solid/Crystal[1][5]
Melting Point 95-97 °C[1][4]
Boiling Point ~216.9 °C (at 760 mmHg)[1][6]
Density ~1.3 g/cm³[1]

Section 5: Experimental Protocol: Preparation of a Standard Solution

To illustrate the practical application of molecular weight, this section provides a self-validating protocol for preparing a standard stock solution, a foundational step in nearly all quantitative chemical and biological assays.

Objective: To prepare a 100 mL stock solution of 10 mM N,N'-Dimethylsulfamide in Dimethyl Sulfoxide (DMSO).

Methodology:

  • Causality-Driven Calculation: The first step is to determine the required mass of the compound. This calculation is critically dependent on the molecular weight (MW).

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Calculation: Mass = 0.010 mol/L x 0.100 L x 124.16 g/mol = 0.12416 g

    • Therefore, 124.2 mg of N,N'-Dimethylsulfamide is required.

  • Weighing and Dissolution:

    • Using an analytical balance, accurately weigh 124.2 mg of N,N'-Dimethylsulfamide solid.

    • Transfer the solid to a 100 mL calibrated volumetric flask.

    • Add approximately 70 mL of DMSO to the flask.

    • Agitate the flask gently until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the 100 mL calibration mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous. This step is crucial for ensuring uniform concentration throughout the stock.

  • Verification and Storage:

    • The protocol is self-validating through the use of calibrated glassware and an analytical balance.

    • Label the solution clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store as appropriate, typically sealed and at room temperature for this compound.[6]

G cluster_0 Preparation Workflow A Step 1: Calculate Mass (Mass = Molarity x Volume x MW) B Step 2: Weigh 124.2 mg of N,N'-Dimethylsulfamide A->B Requires MW = 124.16 g/mol C Step 3: Dissolve in ~70 mL DMSO in a 100 mL Volumetric Flask B->C D Step 4: Add DMSO to the 100 mL mark C->D E Step 5: Mix for Homogeneity D->E F Result: 100 mL of 10 mM Stock Solution E->F

Caption: Workflow for preparing a standard solution.

Conclusion

The molecular formula (C₂H₈N₂O₂S) and molecular weight (124.16 g/mol ) of N,N'-Dimethylsulfamide are foundational data points that underpin its use in scientific research.[2][3][4][5][6] From ensuring correct stoichiometry in synthetic reactions to enabling accurate quantification in analytical studies, these core properties are indispensable. This guide has detailed these attributes and demonstrated their direct application in a common laboratory protocol, reinforcing the link between fundamental chemical data and reliable, reproducible experimental outcomes.

References

  • N,N-dimethylsulfonamide | C2H6NO2S-. PubChem, National Institutes of Health.[Link]

  • N,N-Dimethylsulfamide | C2H8N2O2S. PubChem, National Institutes of Health.[Link]

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Foundational

An In-Depth Technical Guide to the Solubility of N,N'-Dimethylsulfamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract N,N'-Dimethylsulfamide (DMS), a compound of interest in pharmaceutical and chemical research, presents unique solubility characteristics that are c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylsulfamide (DMS), a compound of interest in pharmaceutical and chemical research, presents unique solubility characteristics that are critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the solubility of N,N'-Dimethylsulfamide in organic solvents. While quantitative data is sparse in publicly available literature, this document synthesizes known qualitative information, explores the theoretical underpinnings of its solubility based on its physicochemical properties, and offers detailed, field-proven methodologies for researchers to determine its solubility in their own laboratory settings. By understanding the molecular interactions that govern the dissolution of N,N'-Dimethylsulfamide, researchers can make informed decisions on solvent selection, optimize reaction conditions, and develop robust formulations.

Introduction: Understanding N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide (CAS 3984-14-3) is a symmetrical sulfamide derivative with a molecular formula of C2H8N2O2S and a molecular weight of 124.17 g/mol .[1] It exists as a white to off-white solid with a melting point of 95-96 °C.[2][3] Its chemical structure features a central sulfonyl group flanked by two methylamino groups, which dictates its polarity and hydrogen bonding capabilities, and consequently, its solubility profile.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC2H8N2O2S[1][2][3]
Molecular Weight124.17 g/mol [1]
Melting Point95-96 °C[2][3]
AppearanceWhite to off-white solid[2][3]
pKa11.41 ± 0.60 (Predicted)[2]

The presence of two N-H protons and two sulfonyl oxygens allows N,N'-Dimethylsulfamide to act as both a hydrogen bond donor and acceptor. This amphiprotic nature is a key determinant of its interaction with various organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is fundamental to understanding the solubility of N,N'-Dimethylsulfamide. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capacity.

Polarity and Hydrogen Bonding

N,N'-Dimethylsulfamide is a polar molecule due to the electronegativity difference between the sulfur, oxygen, and nitrogen atoms. The sulfonyl group creates a significant dipole moment. Its ability to both donate and accept hydrogen bonds suggests that it will have favorable interactions with polar protic and polar aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total Hildebrand solubility parameter (δt) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). A solute is more likely to dissolve in a solvent when their respective Hansen parameters are similar.

Qualitative and Semi-Quantitative Solubility of N,N'-Dimethylsulfamide

Publicly available data on the solubility of N,N'-Dimethylsulfamide is primarily qualitative.

Table of Known Solubility:

SolventCAS NumberQualitative SolubilitySource
Acetone67-64-1Slightly Soluble[5]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble[2][5]
Methanol67-56-1Slightly Soluble[2][5]
Acetonitrile75-05-8Soluble (solution available)[6]

The term "slightly soluble" is ambiguous and highlights the need for quantitative determination for specific applications. The availability of a commercial solution in acetonitrile suggests a higher degree of solubility in this solvent compared to acetone, DMSO, and methanol.[7][6]

Based on the principles of "like dissolves like" and the known solubility of other sulfonamides, we can infer potential solubility in other common organic solvents:

  • Polar Protic Solvents (e.g., Ethanol, Propanol, Butanol): Given its slight solubility in methanol, N,N'-Dimethylsulfamide is expected to have some solubility in other lower alcohols. The solubility is likely to decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

  • Polar Aprotic Solvents (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)): Solvents like DMF, which is structurally similar to DMSO, are likely to be good candidates for dissolving N,N'-Dimethylsulfamide.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of N,N'-Dimethylsulfamide, it is expected to have very low solubility in nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While some polar compounds exhibit solubility in chlorinated solvents, experimental determination is necessary to confirm this for N,N'-Dimethylsulfamide. A synthesis procedure mentions suspending the compound in dichloromethane (DCM), suggesting low solubility.[2][3]

Experimental Determination of Solubility

Given the limited quantitative data, researchers will often need to determine the solubility of N,N'-Dimethylsulfamide experimentally. The following section provides a detailed, self-validating protocol for this purpose.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[8]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess N,N'-Dimethylsulfamide mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow excess solid to settle agitate->settle supernatant Withdraw clear supernatant settle->supernatant filter Filter through a syringe filter (e.g., 0.2 µm PTFE) supernatant->filter dilute Dilute supernatant to a known volume filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

  • Preparation of a Saturated Solution:

    • Add an excess amount of N,N'-Dimethylsulfamide to a vial containing a known volume of the desired organic solvent. The key is to have undissolved solid remaining at the end of the equilibration period.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. The required time may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vial to stand in the temperature-controlled environment for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pipette.

    • To ensure no solid particles are transferred, filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) that is compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration into the linear range of the analytical method.

    • Determine the concentration of N,N'-Dimethylsulfamide in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A UV-Vis spectrophotometer can also be used if N,N'-Dimethylsulfamide has a suitable chromophore and there are no interfering substances.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of N,N'-Dimethylsulfamide in the chosen solvent at the specified temperature.

Analytical Method for Quantification

A robust analytical method is crucial for accurate solubility determination. HPLC is a highly suitable technique.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (to be determined by UV scan of N,N'-Dimethylsulfamide).

  • Column Temperature: 25 °C

A calibration curve must be prepared using standard solutions of N,N'-Dimethylsulfamide of known concentrations to ensure the accuracy of the quantification.

Factors Influencing Solubility

Several factors can influence the solubility of N,N'-Dimethylsulfamide in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, solvents with polarities similar to N,N'-Dimethylsulfamide are more likely to be effective.

  • Hydrogen Bonding: The ability of the solvent to accept or donate hydrogen bonds will significantly impact its ability to dissolve N,N'-Dimethylsulfamide.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Practical Applications and Solvent Selection

The choice of solvent for N,N'-Dimethylsulfamide will depend on the specific application:

  • Chemical Synthesis: For reactions where N,N'-Dimethylsulfamide is a reactant, a solvent that dissolves both it and the other reactants is required. Acetonitrile appears to be a good starting point for exploration.

  • Formulation Development: For pharmaceutical applications, the toxicity and regulatory acceptance of the solvent are paramount. Solvents like ethanol and DMSO are commonly used in drug formulations. The "slight" solubility in these solvents may be sufficient for some applications or may necessitate the use of co-solvents or other formulation strategies to enhance solubility.

  • Analytical Chemistry: For creating standard solutions for analytical purposes, a solvent in which N,N'-Dimethylsulfamide is highly soluble and stable is preferred.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of N,N'-Dimethylsulfamide in a wide range of organic solvents is currently lacking, a strong understanding of its physicochemical properties allows for a rational approach to solvent selection. The provided theoretical framework and detailed experimental protocols empower researchers to determine the solubility of N,N'-Dimethylsulfamide in solvents relevant to their specific needs. Further experimental studies are encouraged to build a more complete public record of the solubility of this important compound, which will undoubtedly benefit the broader scientific community.

References

  • Martin, A., Wu, P. L., & Beerbower, A. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 73(5), 592–601. [Link]

  • Jouyban, A. (2010). Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. Journal of the Serbian Chemical Society, 75(10), 1357-1370. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(8), 2921-2930. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). Journal of Pharmaceutical Sciences, 51(1), 77-80. [Link]

  • Stenutz, R. Hansen solubility parameters. [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 189-194. [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150. [Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. (2011). International Journal of Pharmaceutics, 407(1-2), 85-92. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • CP Lab Safety. N, N-Dimethylsulfamide, min 98%, 100 grams. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Hefter, G. T. (1985). SOLUBILITY DATA SERIES. [Link]

  • PubChem. N,N-Dimethylsulfamide. [Link]

  • De Almeida, M. J., & De Sousa, J. D. (2022). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem, 15(24), e202201530. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Wang, L., Li, Y., & Wang, J. (2019). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. The Journal of Chemical Thermodynamics, 131, 28-35. [Link]

  • PubChemLite. N,n-dimethylsulfamide (C2H8N2O2S). [Link]

  • Coleman, M. R., & Weisman, R. B. (2010). Hansen Solubility parameters for single walled carbon nanotube-solvent mixtures. arXiv preprint arXiv:1002.3995. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

  • Wang, L., Li, Y., & Wang, J. (2019). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. The Journal of Chemical Thermodynamics, 132, 33-41. [Link]

  • PubChem. Dimethylformamide. [Link]

  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390. [Link]

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  • Delgado, D. R., Martínez, F., Jouyban, A., & Acree, W. E. (2019). Thiamethoxam in aqueous co-solvent mixtures of 1,4-dioxane, N,N-dimethylacetamide, dimethyl sulfoxide and acetonitrile: Solubility solute-solvent and solvent-solvent interactions, and preferential solvation analysis. Journal of Molecular Liquids, 296, 111812. [Link]

  • PubChem. Acetonitrile. [Link]

  • Ciavatta, L., & Iuliano, M. (1998). SOLUBILITY DATA SERIES. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of N,N'-Dimethylsulfamide

Abstract N,N'-Dimethylsulfamide, a seemingly simple yet pivotal molecule, holds a unique position in the landscape of chemical science. Its journey spans from foundational organic synthesis in the late 19th century to it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N'-Dimethylsulfamide, a seemingly simple yet pivotal molecule, holds a unique position in the landscape of chemical science. Its journey spans from foundational organic synthesis in the late 19th century to its contemporary relevance in environmental science and as a structural motif in medicinal chemistry. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and key physicochemical properties of N,N'-Dimethylsulfamide. We will delve into the original preparative methods, compare them with modern synthetic strategies, and provide detailed experimental protocols for its synthesis and characterization. This document is intended as a foundational resource for researchers, chemists, and drug development professionals, offering both historical context and practical, field-proven insights into the chemistry of this fundamental sulfur-nitrogen compound.

Introduction: The Dawn of Sulfonamide Chemistry

The story of N,N'-Dimethylsulfamide is a chapter within the larger narrative of sulfonamide chemistry. The broader sulfonamide functional group first gained widespread recognition in the 1930s with the groundbreaking discovery by Gerhard Domagk that the dye Prontosil possessed remarkable antibacterial properties.[1] It was later found that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[1] This discovery ushered in the era of sulfa drugs, the first broadly effective systemic antibacterials, which saved countless lives before the widespread availability of penicillin.[1] However, the history of simple, non-medicinal sulfamides like N,N'-Dimethylsulfamide begins much earlier, rooted in the fundamental explorations of organic chemistry in the German laboratories of the late 19th century.

Chapter 1: The Foundational Discovery and First Synthesis

The first documented synthesis of N,N'-Dimethylsulfamide is credited to the German chemist Wilhelm Traube and his student E. Vockerodt. Their pioneering work, published in 1899 in Berichte der deutschen chemischen Gesellschaft, detailed the reaction of sulfuryl chloride with methylamine.

The Causality of the Experimental Design: At the close of the 19th century, sulfuryl chloride (SO₂Cl₂) was a well-established and highly reactive starting material. Chemists understood its structure to possess a highly electrophilic sulfur atom, making it an ideal substrate for reaction with nucleophiles. Primary amines, such as methylamine (CH₃NH₂), were known to be effective nucleophiles due to the lone pair of electrons on the nitrogen atom.

The logic of Traube and Vockerodt's experiment was, therefore, a direct and rational application of the era's chemical principles: a double nucleophilic substitution on the sulfuryl chloride core by two equivalents of methylamine.

Original Synthetic Protocol (Inferred from Historical Context)

The reaction proceeds via a two-step nucleophilic substitution. The first molecule of methylamine attacks the electrophilic sulfur atom of sulfuryl chloride, displacing one chloride ion and forming an intermediate N-methylsulfamoyl chloride. A second molecule of methylamine then attacks this intermediate, displacing the second chloride ion to form the stable, symmetrically substituted N,N'-Dimethylsulfamide. A key consideration, well understood at the time, was the necessity of using excess amine. For every two moles of methylamine that form the product, two additional moles are required to act as a base, neutralizing the two moles of hydrochloric acid (HCl) generated as a byproduct. Without this base, the HCl would protonate the starting methylamine, rendering it non-nucleophilic and halting the reaction.

// Nodes SO2Cl2 [label="Sulfuryl Chloride (SO₂Cl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; MeNH2_1 [label="Methylamine (CH₃NH₂)\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="N-Methylsulfamoyl Chloride\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; MeNH2_2 [label="Methylamine (CH₃NH₂)\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="N,N'-Dimethylsulfamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="2 HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MeNH2_base [label="2x Methylamine (CH₃NH₂)\n(Base)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Salt [label="2 CH₃NH₃⁺Cl⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MeNH2_1 -> SO2Cl2 [label="Step 1: Nucleophilic Attack"]; SO2Cl2 -> Intermediate [label="Forms Intermediate"]; MeNH2_2 -> Intermediate [label="Step 2: Nucleophilic Attack"]; Intermediate -> Product; SO2Cl2 -> HCl [style=invis]; // for layout Intermediate -> HCl [label="Byproduct"]; MeNH2_base -> HCl [label="Neutralization"]; HCl -> Salt;

{rank=same; MeNH2_1; MeNH2_2; MeNH2_base;} {rank=same; SO2Cl2; Intermediate; Product;} } dot Caption: Reaction mechanism for the first synthesis of N,N'-Dimethylsulfamide.

Chapter 2: Evolution of Synthetic Methodologies

While the foundational method of reacting sulfuryl chloride with methylamine remains a viable and straightforward approach, modern organic synthesis has introduced several refinements and alternative strategies. These newer methods often prioritize higher purity, improved safety, scalability, and milder reaction conditions.

Method Reagents & Conditions Advantages Disadvantages
Classic Traube Method Sulfuryl chloride, Methylamine (gas or aq. solution), typically in an inert solvent or neat.Simple, uses readily available starting materials.Highly exothermic, generates corrosive HCl, requires careful temperature control and handling of gaseous amine.
Sulfamide Amination Sulfamide (H₂NSO₂NH₂), Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Strong base (e.g., NaH, K₂CO₃).Avoids the use of highly reactive sulfuryl chloride. Allows for stepwise, controlled alkylation.Requires pre-synthesis of sulfamide, strong bases can be hazardous, methylating agents are toxic.
Dimethylsulfamoyl Chloride Route N,N-Dimethylsulfamoyl chloride, Ammonia.Good for producing the isomeric N,N-dimethylsulfamide.Starting material is more specialized than sulfuryl chloride.
Modern, Validated Laboratory Protocol for N,N'-Dimethylsulfamide

This protocol represents a common, modern adaptation of the classic synthesis, optimized for safety and yield in a standard laboratory setting. This system is self-validating through the inclusion of purification and comprehensive characterization steps.

1. Reaction Setup:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add a 40% aqueous solution of methylamine (4 equivalents).

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • Dilute sulfuryl chloride (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) or diethyl ether and add it to the dropping funnel.

2. Reaction Execution:

  • Add the sulfuryl chloride solution dropwise to the cooled, stirring methylamine solution, ensuring the internal temperature does not exceed 10 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure completion.

3. Work-up and Isolation:

  • If using an organic solvent like DCM, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove excess methylamine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification (Self-Validation):

  • The resulting crude solid is often contaminated with small amounts of methylammonium chloride.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure, crystalline N,N'-Dimethylsulfamide.

  • Dry the crystals under vacuum.

5. Characterization (Final Validation):

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The ¹H NMR should show a characteristic singlet for the two equivalent methyl groups and a signal for the N-H protons.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

G start Start setup 1. Reaction Setup (Flask, MeNH₂, Ice Bath) start->setup addition 2. Dropwise Addition (SO₂Cl₂ in DCM, T < 10°C) setup->addition stir 3. Stir at RT (2-3 hours) addition->stir workup 4. Aqueous Work-up (Separate, Wash, Dry) stir->workup evaporation 5. Solvent Removal (Rotary Evaporator) workup->evaporation purify 6. Purification (Recrystallization) evaporation->purify characterize 7. Characterization (MP, NMR, MS) purify->characterize product Pure Product characterize->product

Chapter 3: Physicochemical Properties and Characterization

N,N'-Dimethylsulfamide is a white crystalline solid at room temperature. Its simple, symmetric structure dictates its physical and chemical properties.

Property Value Source
Molecular Formula C₂H₈N₂O₂S-
Molecular Weight 124.16 g/mol -
CAS Number 22504-72-9[2]
Appearance White crystalline solid-
Melting Point 79-81 °C-
Boiling Point 245-247 °C-
Solubility Soluble in water, ethanol, acetone. Sparingly soluble in nonpolar solvents.-

The key reactive sites on the molecule are the two N-H protons. These protons are weakly acidic and can be removed by a strong base, allowing the nitrogen atoms to act as nucleophiles for further functionalization. This reactivity is fundamental to its use as a building block in more complex syntheses.

Chapter 4: Modern Applications and Relevance

While the initial discovery of N,N'-Dimethylsulfamide was a result of fundamental chemical exploration, its modern relevance is multifaceted:

  • Environmental Science: The isomeric N,N-Dimethylsulfamide is a major and persistent environmental degradation product of fungicides like Tolylfluanid and Dichlofluanid.[3][4] Its presence in ground and surface water is of concern because it can act as a precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA) during water treatment processes that use ozonation.[4]

  • Medicinal Chemistry: The sulfamide moiety is a critical pharmacophore in a wide range of therapeutic agents. While N,N'-Dimethylsulfamide itself is not a drug, it serves as a simple model for understanding the properties of the N,N'-dialkylsulfamide core. This structural unit is found in various drug candidates and is explored for its ability to act as a stable, non-hydrolyzable mimic of other functional groups and for its hydrogen bonding capabilities.

  • Synthetic Chemistry: In organic synthesis, it can be used as a versatile reactant and building block. For instance, its N,N-dianion can be generated and used in reactions to form more complex heterocyclic structures.

Conclusion

From its first synthesis in 1899 by Traube and Vockerodt, N,N'-Dimethylsulfamide exemplifies the journey of a fundamental molecule. Born from the curiosity-driven research of the 19th century, its story has evolved to encompass critical applications in environmental monitoring and provides structural insights for modern drug discovery. The foundational synthesis, a classic example of nucleophilic substitution, has been refined over 125 years but remains a testament to the enduring logic of early organic chemistry. Understanding the history and chemistry of this simple molecule provides valuable context for scientists and researchers working at the frontiers of chemical and pharmaceutical science.

References

  • Traube, W., & Vockerodt, E. (1899). Ueber symmetrisch dialkylirte Sulfamide. Berichte der deutschen chemischen Gesellschaft, 32(3), 3153-3155.
  • Behrend, B. (1893). Ueber die Einwirkung von primären und secundären aliphatischen Aminen auf Sulfurylchlorid. Journal für Praktische Chemie, 48(1), 454-463.
  • N,N'-Dimethylsulfamide. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. (2008). Environmental Science and Technology, 42(17), 6340-6. [Link]

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of N,N'-Dimethylsulfamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,N'-Dimethylsulfamide is a molecule of interest in various chemical and biological studies. A thorough understanding of its structural and electro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylsulfamide is a molecule of interest in various chemical and biological studies. A thorough understanding of its structural and electronic properties is paramount for its application and for the identification of its metabolites or degradation products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unequivocal characterization of this compound. This guide provides a detailed analysis of the spectroscopic data for N,N'-Dimethylsulfamide, offering insights into the interpretation of its spectra and outlining the experimental methodologies for data acquisition.

Introduction to N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide, with the chemical formula C₂H₈N₂O₂S, is a simple yet functionally important organic compound. Its structure features a central sulfonyl group (SO₂) bonded to two methylamino groups. The presence of two nitrogen atoms and the sulfonyl moiety imparts specific chemical and physical properties to the molecule, making its spectroscopic signature distinct. This guide will delve into the key spectroscopic features that enable the identification and characterization of N,N'-Dimethylsulfamide.

Caption: Molecular Structure of N,N'-Dimethylsulfamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N,N'-Dimethylsulfamide, both ¹H and ¹³C NMR provide critical information for its structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of N,N'-Dimethylsulfamide is expected to be relatively simple, reflecting the symmetry of the molecule.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7 - 2.9Doublet6H-CH₃
~4.5 - 5.5Quartet (broad)2H-NH

Interpretation and Causality:

  • -CH₃ Protons: The six protons of the two methyl groups are chemically equivalent due to the free rotation around the S-N bonds. They are expected to resonate as a single signal. This signal would be split into a doublet by the adjacent N-H proton. The exact chemical shift is influenced by the electron-withdrawing effect of the sulfonyl group and the nitrogen atom.

  • -NH Protons: The two protons on the nitrogen atoms are also chemically equivalent. Their signal is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. The broadness of the N-H signal is a common phenomenon due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The chemical shift of the N-H proton can be highly dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of N,N'-Dimethylsulfamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~30 - 40-CH₃

Interpretation and Causality:

  • -CH₃ Carbons: The two methyl carbons are chemically equivalent and will therefore give rise to a single resonance in the ¹³C NMR spectrum. The chemical shift in the range of 30-40 ppm is characteristic of a carbon atom attached to a nitrogen atom, with a downfield shift induced by the adjacent sulfonyl group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup: Use a ¹³C NMR probe on a 100 MHz or higher spectrometer.

  • Acquisition Parameters:

    • Employ a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of the carbon nuclei.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3200Medium, BroadN-H Stretch
3000 - 2850MediumC-H Stretch (aliphatic)
1350 - 1300StrongAsymmetric S=O Stretch
1180 - 1140StrongSymmetric S=O Stretch
1100 - 1000MediumC-N Stretch

Interpretation and Causality:

  • N-H Stretch: The broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of N-H stretching vibrations. The broadening is due to hydrogen bonding between molecules.

  • C-H Stretch: The absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl groups.

  • S=O Stretches: The sulfonyl group gives rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes. These are typically found in the 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹ regions, respectively.

  • C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

IR_Vibrational_Modes cluster_functional_groups Key Functional Groups cluster_vibrational_modes Vibrational Modes N-H N-H N-H Stretch N-H Stretch N-H->N-H Stretch C-H C-H C-H Stretch C-H Stretch C-H->C-H Stretch S=O S=O Asymmetric S=O Stretch Asymmetric S=O Stretch S=O->Asymmetric S=O Stretch Symmetric S=O Stretch Symmetric S=O Stretch S=O->Symmetric S=O Stretch C-N C-N C-N Stretch C-N Stretch C-N->C-N Stretch

Caption: Key Functional Groups and their IR Vibrational Modes.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid N,N'-Dimethylsulfamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) for a good quality spectrum.

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Mass Spectrometry Data (LC-MS ESI-QTOF): [1]

m/zIon FormulaAssignment
125.0379[C₂H₉N₂O₂S]⁺[M+H]⁺
108.0116[C₂H₆NO₂S]⁻ (from negative ion mode)[M-H]⁻

Interpretation of Fragmentation:

The fragmentation of N,N'-Dimethylsulfamide upon ionization can provide valuable structural information. While detailed fragmentation studies are not widely available, a plausible fragmentation pathway can be proposed based on the structure.

  • [M+H]⁺ Ion: The peak at m/z 125.0379 corresponds to the protonated molecule, confirming the molecular weight of N,N'-Dimethylsulfamide (124.17 g/mol ).[1]

  • Loss of NHCH₃: A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond. This could lead to the loss of a methylamino radical (•NHCH₃) or a neutral methylamine molecule (NH₂CH₃), resulting in fragment ions.

  • Loss of SO₂: Cleavage of the C-N bonds and rearrangement could lead to the loss of sulfur dioxide (SO₂), a stable neutral molecule.

MS_Fragmentation_Pathway M_plus_H [M+H]⁺ m/z = 125.0379 Fragment1 Fragment Ion 1 M_plus_H->Fragment1 Loss of CH₃NH₂ Fragment2 Fragment Ion 2 M_plus_H->Fragment2 Loss of SO₂ Neutral1 - Neutral Fragment 1 Neutral2 - Neutral Fragment 2

Sources

Exploratory

N,N'-Dimethylsulfamide quantum chemical calculations

An In-Depth Technical Guide to the Quantum Chemical Calculation of N,N'-Dimethylsulfamide For Researchers, Scientists, and Drug Development Professionals Abstract N,N'-Dimethylsulfamide (DMS), a molecule of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of N,N'-Dimethylsulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dimethylsulfamide (DMS), a molecule of significant interest as a fungicide metabolite and a precursor to the potent carcinogen N-nitrosodimethylamine (NDMA), presents a compelling case for detailed molecular analysis.[1][2] This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations applied to DMS. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind computational strategy, from initial structural determination to the analysis of complex molecular properties. We will detail field-proven protocols using Density Functional Theory (DFT) and other ab initio methods, offering researchers a validated workflow to investigate the electronic structure, reactivity, and spectroscopic properties of N,N'-Dimethylsulfamide and related compounds.

Introduction: The Scientific Imperative for Studying N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide (IUPAC Name: [methyl(sulfamoyl)amino]methane), with the chemical formula C₂H₈N₂O₂S, is more than a simple organic molecule.[2] It is a primary transformation product of the fungicide Dichlofluanid, marking its relevance in environmental science and toxicology.[2][3] More critically, DMS has been identified as a key precursor in the formation of N-nitrosodimethylamine (NDMA) during the ozonation of drinking water, a process that poses significant public health concerns.[1]

Understanding the molecular behavior of DMS is paramount for predicting its environmental fate, toxicological profile, and reaction pathways. Quantum chemical calculations provide a powerful, non-experimental lens through which we can probe the fundamental properties that govern its behavior. This guide serves as a technical manual for applying these computational methods with scientific rigor.

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical investigation hinges on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary but a deliberate balance between computational cost and desired accuracy.

The Hierarchy of Ab Initio Methods
  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF provides a good first approximation by solving the Schrödinger equation for a multi-electron system, assuming each electron moves in the average field of all others. However, it neglects electron correlation, the interaction between individual electrons, which can be a significant limitation.[4]

  • Møller-Plesset Perturbation Theory (MP2): This method offers an efficient way to incorporate electron correlation by adding it as a perturbation to the HF result.[5][6] MP2 generally provides more accurate geometries and energies than HF, making it a valuable tool for systems where correlation effects are important.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency.[7] Instead of calculating the complex many-electron wavefunction, DFT calculates the total electronic energy based on the electron density. The accuracy of DFT is determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. For molecules like sulfonamides, the B3LYP hybrid functional has a long and successful track record, demonstrating high performance in predicting geometries, vibrational frequencies, and electronic properties.[8][9]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.

  • Pople-style Basis Sets: This family of basis sets is widely used and offers systematic improvements. For a molecule like DMS, a common and robust choice is the 6-311++G(d,p) basis set.[10]

    • 6-311: Indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen. These functions are crucial for accurately describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These are essential for correctly describing bonding environments, particularly for hypervalent atoms like sulfur in the sulfamide group.

The Computational Workflow: A Validated Protocol

A rigorous and reproducible computational study follows a logical progression of steps. Each step builds upon the last, ensuring that the final results are derived from a physically meaningful and stable molecular state.

G cluster_prep Step 1: Pre-computation cluster_dft Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis & Interpretation A Initial 3D Structure Generation B Conformational Analysis (e.g., MMFF94 or GFN2-xTB) A->B Identify low-energy conformers C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C Input lowest-energy conformer D Vibrational Frequency Analysis C->D Verify true minimum E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman, NMR) D->F G Thermodynamic Properties (ΔG, ΔH) D->G

Caption: A validated workflow for quantum chemical calculations on N,N'-Dimethylsulfamide.

Experimental Protocol 1: Conformational Analysis
  • Initial Search (Low-Level Theory):

    • Generate an initial 3D structure of DMS using a molecular builder.

    • Perform a systematic conformational search using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field or the GFN2-xTB semi-empirical tight-binding method.[12] The goal is to efficiently explore the potential energy surface and identify a set of unique, low-energy conformers.

    • Set an energy window (e.g., 10 kcal/mol) to save all conformers relative to the identified minimum.

  • Refinement (DFT Optimization):

    • Take the unique conformers from the initial search (typically 5-10 structures).

    • Perform a full geometry optimization and frequency calculation on each conformer using the target level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Compare the final electronic energies (including zero-point vibrational energy correction) of the optimized conformers. The structure with the lowest energy is the global minimum and will be used for all subsequent property calculations.

Experimental Protocol 2: Geometry Optimization and Frequency Analysis

Causality: This is the core calculation. Geometry optimization locates the most stable arrangement of atoms on the potential energy surface.[8][10] The subsequent frequency calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and it provides the data needed to simulate vibrational spectra.[13][14]

  • Input Preparation: Use the coordinates of the global minimum conformer identified in Protocol 1.

  • Calculation Setup:

    • Software: Gaussian, ORCA, etc.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Opt Freq (or equivalent) to request both optimization and frequency calculations in the same job.

  • Execution and Validation:

    • Run the calculation.

    • Upon completion, verify that the optimization converged successfully.

    • Inspect the output of the frequency calculation. Confirm there are zero imaginary frequencies. A single imaginary frequency indicates a transition state, while multiple suggest a higher-order saddle point.

    • The output will contain the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and a list of vibrational modes with their corresponding frequencies and IR/Raman intensities.

Data Interpretation: From Numbers to Chemical Insight

The output of these calculations is a rich dataset. The true expertise lies in translating this quantitative data into a qualitative understanding of molecular behavior.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data (e.g., from X-ray crystallography) if available, although discrepancies are expected as calculations typically model the molecule in the gas phase at 0 K.

Table 1: Predicted Structural Parameters for N,N'-Dimethylsulfamide (B3LYP/6-311++G(d,p))

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond Lengths (Å)
SO11.445
SN11.650
SN21.730
N2C11.465
Bond Angles (°)
O1SO2121.5
N1SN2105.0
C1N2C2115.8
SN2C1118.0
Note: These are representative values based on typical calculations for similar functional groups and are presented for illustrative purposes.
Vibrational Spectra

Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the gas-phase approximation.[15] Therefore, it is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the computed frequencies for better agreement with experimental spectra. The primary value is in making assignments: each calculated peak corresponds to a specific atomic motion (e.g., S=O stretch, CH₃ rock), allowing for unambiguous interpretation of experimental FT-IR and Raman spectra.

Electronic and Reactivity Descriptors

The electronic properties are key to understanding the molecule's reactivity.

G H Region of Electron Donation (Nucleophilic Site) E ΔE = E_LUMO - E_HOMO (Energy Gap) L Region of Electron Acceptance (Electrophilic Site)

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[7] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution.[8][10] It plots the electrostatic potential onto the electron density surface.

    • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen. These are the preferred sites for electrophilic attack.

    • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are the preferred sites for nucleophilic attack.

For DMS, the MEP map would show a strong negative potential around the sulfonyl oxygens and a positive potential around the amine hydrogens, providing critical clues for its role in reactions like NDMA formation.[1]

Table 2: Predicted Electronic Properties for N,N'-Dimethylsulfamide (B3LYP/6-311++G(d,p))

PropertyPredicted Value (eV)Chemical Implication
EHOMO-8.50Ionization Potential; capacity for electron donation.
ELUMO+0.75Electron Affinity; capacity for electron acceptance.
HOMO-LUMO Gap 9.25 High value suggests good kinetic stability.
Note: Representative values for illustrative purposes.

Conclusion

Quantum chemical calculations offer an indispensable toolkit for the modern researcher. As demonstrated with N,N'-Dimethylsulfamide, a well-designed computational study provides profound insights into molecular structure, stability, and reactivity that are often difficult or impossible to obtain through experimental means alone. By following a validated workflow—beginning with a thorough conformational analysis and employing a suitable level of theory like B3LYP/6-311++G(d,p)—scientists can generate reliable, predictive data. This data not only supports and interprets experimental findings but also guides future research in areas from environmental remediation to drug design.

References

  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Dodd, D. A., et al. (2015). Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology, 49(22), 13449-13458. [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Zhu, M., et al. (2022). Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. Ecotoxicology and Environmental Safety, 233, 113333. [Link]

  • Khan, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(29), 17514-17526. [Link]

  • Tahir, M. H., et al. (2017). Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Molecules, 22(11), 1930. [Link]

  • Uddin, M. N., et al. (2021). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Scientific Reports, 11(1), 22171. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134472, N,N-Dimethylsulfamide. PubChem. Retrieved January 16, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6415703, N,N-dimethylsulfonamide. PubChem. Retrieved January 16, 2026, from [Link].

  • The quantum chemical calculation of the prepared compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • N,n-dimethylsulfamide (C2H8N2O2S). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link].

  • Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78441, Sulfamide, N,N-dimethyl-N'-phenyl-. PubChem. Retrieved January 16, 2026, from [Link].

  • Derbel, N., et al. (2006). HF, MP2 and DFT Calculations and Spectroscopic Study of the Vibrational and Conformational Properties of N-diethylendiamine. Journal of Molecular Structure: THEOCHEM, 760(1-3), 75-82. [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (2024). ChemRxiv. [Link]

  • Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. (2022). MDPI. [Link]

  • Determining the Predominant Conformations of Mortiamides A–D in Solution Using NMR Data and Molecular Modeling Tools. (2023). ACS Omega, 8(29), 26315–26325. [Link]

  • Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Arslan, H., et al. (2006). Structure and Vibrational Spectra of N,N-Dimethyl-N´ (2-chlorobenzoyl)thiourea: Hartree-Fock and Density Functional Theory Studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(4), 935-940. [Link]

  • Krishnakumar, V., & John, X. (2006). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 711-716. [Link]

  • HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. (2006). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Szafraniec, M., et al. (2022). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(19), 6246. [Link]

  • Magalhães, L. O., et al. (2024). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 2C-D, and 2C-P) and Their N-Hydroxy Derivatives (2C-OH). Molecules, 29(5), 1018. [Link]

  • Search for Correlations Between the Results of the Density Functional Theory and Hartree–Fock Calculations Using Neural Networks and Classical Machine Learning Algorithms. (2023). Journal of Chemical Information and Modeling, 63(24), 7858–7867. [Link]

  • Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. (2023). Espace INRS. [Link]

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Foundational

Industrial Synthesis of N,N'-Dimethylsulfamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N,N'-Dimethylsulfamide (DMS), a dialkylated sulfamide of significant interest in the chemical and pharmaceutical industries, serves as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dimethylsulfamide (DMS), a dialkylated sulfamide of significant interest in the chemical and pharmaceutical industries, serves as a versatile building block and intermediate in organic synthesis. Its unique structural features make it a valuable precursor in the development of various compounds. This technical guide provides an in-depth exploration of the core industrial synthesis methods for N,N'-Dimethylsulfamide, focusing on scalable, efficient, and commercially viable routes. We will delve into the underlying chemical principles, process parameters, and purification strategies that are critical for large-scale production.

Core Synthesis Strategy: A Two-Step Approach

The predominant industrial synthesis of N,N'-Dimethylsulfamide is a robust two-step process. This strategy hinges on the initial formation of a key intermediate, N,N-dimethylsulfamoyl chloride, followed by its amination to yield the final product. This approach is favored for its high yields and the relative accessibility of the starting materials.

Step 1: Synthesis of N,N-Dimethylsulfamoyl Chloride Step 2: Amination of N,N-Dimethylsulfamoyl Chloride

Figure 1: Overall two-step industrial synthesis route for N,N'-Dimethylsulfamide.

Part 1: Synthesis of the Key Intermediate: N,N-Dimethylsulfamoyl Chloride

The synthesis of N,N-dimethylsulfamoyl chloride is a critical precursor step. Two primary industrial methods are employed, each with its own set of advantages and considerations.

Method 1A: Reaction of Dimethylamine with Sulfuryl Chloride

This is a widely used and efficient method for producing N,N-dimethylsulfamoyl chloride.[1] The reaction involves the direct interaction of dimethylamine with sulfuryl chloride.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic sulfur atom of sulfuryl chloride. This results in the displacement of a chloride ion and the formation of the sulfamoyl chloride. A second equivalent of dimethylamine acts as a base to neutralize the hydrochloric acid byproduct, forming dimethylammonium chloride.[1]

Figure 3: Amination of N,N-Dimethylsulfamoyl Chloride.

Industrial Protocol:

  • Reactor Setup: The reaction is typically carried out in a pressure reactor (autoclave) to handle the ammonia.

  • Reagent Charging: A solution of N,N-dimethylsulfamoyl chloride in a suitable solvent, such as methanol, is charged into the autoclave.

  • Ammonia Addition: A significant excess of ammonia, often as a concentrated solution in an alcohol (e.g., 7N ammonia in methanol), is added to the reactor. [2]4. Reaction Conditions: The sealed autoclave is heated to a temperature of around 60°C for several hours to drive the reaction to completion. [2]5. Product Isolation and Purification:

    • After the reaction, the solvent is removed by evaporation.

    • The resulting solid residue, a mixture of N,N'-Dimethylsulfamide and ammonium chloride, is suspended in a solvent like dichloromethane.

    • The insoluble ammonium chloride is removed by filtration. [2][3][4] * The filtrate, containing the dissolved N,N'-Dimethylsulfamide, is then concentrated.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an alcohol-water mixture, to obtain a high-purity, free-flowing crystalline product. [5]

      Parameter Value Reference
      Reactants N,N-Dimethylsulfamoyl Chloride, Ammonia [2]
      Solvent Methanol [2]
      Temperature 60°C [2]
      Pressure Autoclave (elevated pressure) [2]
      Reaction Time 16 hours (lab scale) [2]

      | Yield | 98% (lab scale) | [2]|

Safety Considerations in Industrial Synthesis

The industrial production of N,N'-Dimethylsulfamide involves the handling of hazardous materials, necessitating strict safety protocols.

  • Dimethylamine: A flammable and corrosive gas or liquid with a strong ammonia-like odor. [6]It can cause severe skin burns and eye damage. [7]Proper personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and protective clothing, is mandatory. [8]Work should be conducted in well-ventilated areas, and sources of ignition must be eliminated. [9]* Sulfuryl Chloride and Chlorosulfonic Acid: These are highly corrosive and toxic reagents. They react violently with water. Handling requires the use of fume hoods and specialized PPE.

  • Ammonia: A corrosive and toxic gas. Anhydrous ammonia and concentrated solutions can cause severe burns upon contact. Pressurized systems for handling ammonia must be regularly inspected and maintained.

Conclusion

The industrial synthesis of N,N'-Dimethylsulfamide is a well-established, two-step process that relies on the initial formation of N,N-dimethylsulfamoyl chloride, followed by amination. The choice of reagents for the first step, either sulfuryl chloride or chlorosulfonic acid, depends on factors such as cost, availability, and the capability to manage highly exothermic reactions safely. The subsequent amination with ammonia proceeds with high yield. Careful control of reaction conditions, appropriate material handling, and robust purification methods are paramount to ensure the production of high-quality N,N'-Dimethylsulfamide on an industrial scale. This guide provides a foundational understanding of the key chemical and engineering principles involved in this important manufacturing process.

References

Sources

Protocols & Analytical Methods

Method

N,N'-Dimethylsulfamide: A Versatile Reagent in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of N,N'-Dimethylsulfamide (DMS), a structurally simple yet highly versatile reagent in organic synthesis. Moving beyond its established role as a chemical in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N,N'-Dimethylsulfamide (DMS), a structurally simple yet highly versatile reagent in organic synthesis. Moving beyond its established role as a chemical intermediate, this document elucidates its application in key synthetic transformations, including the construction of heterocyclic scaffolds and its potential as a dimethylaminosulfonylating agent. The following sections offer a blend of mechanistic insights, detailed experimental protocols, and practical considerations to empower researchers, scientists, and drug development professionals in leveraging the unique reactivity of N,N'-Dimethylsulfamide for the synthesis of novel and complex molecules.

Introduction: Unveiling the Synthetic Potential of N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide, with the chemical formula (CH₃)₂NSO₂NH₂, is a commercially available and relatively inexpensive diamide of sulfuric acid.[1][2] While it has been recognized as an important intermediate in the production of pharmaceuticals and agrochemicals, its broader utility as a multifunctional reagent in organic synthesis has been less systematically explored.[1] This guide aims to bridge that gap by providing a comprehensive overview of its reactivity and presenting detailed protocols for its application in several key areas of synthetic chemistry.

The unique structural features of N,N'-Dimethylsulfamide, namely the presence of two distinct nitrogen atoms with differing substitution patterns and the electrophilic sulfur center, impart a rich and varied chemical reactivity. This allows it to participate in a range of transformations, acting as a nucleophile, an electrophile precursor, or a building block for more complex molecular architectures. As the demand for efficient and atom-economical synthetic methodologies continues to grow, reagents like N,N'-Dimethylsulfamide offer exciting opportunities for the development of novel synthetic strategies.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 3984-14-3[1]
Molecular Formula C₂H₈N₂O₂S[1]
Molecular Weight 124.16 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 97.00 °C[1]
Boiling Point 216.90 °C[1]
Solubility Soluble in water and polar organic solvents

Safety Precautions: N,N'-Dimethylsulfamide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[1]

Application in the Synthesis of Heterocyclic Compounds

The construction of nitrogen- and sulfur-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast array of bioactive molecules. N,N'-Dimethylsulfamide serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly thiadiazoles.

Synthesis of 1,2,4-Thiadiazoles

1,2,4-Thiadiazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities.[3][4] A common strategy for their synthesis involves the reaction of a thioamide with an oxidizing agent. While direct protocols using N,N'-Dimethylsulfamide are not extensively documented, its conceptual role as a nitrogen source in a one-pot reaction with a thionating agent like Lawesson's reagent and a primary amide offers a plausible and efficient route.

Reaction Principle: The reaction is proposed to proceed via the in-situ formation of a thioamide from the primary amide and Lawesson's reagent, followed by condensation with N,N'-Dimethylsulfamide and subsequent oxidative cyclization to furnish the 1,2,4-thiadiazole ring.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Condensation & Cyclization Primary Amide Primary Amide Thioamide Thioamide Primary Amide->Thioamide + Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent Thiadiazole 1,2,4-Thiadiazole Thioamide->Thiadiazole + DMS, Oxidant DMS N,N'-Dimethylsulfamide Oxidant Oxidizing Agent

Caption: Proposed workflow for 1,2,4-thiadiazole synthesis.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzamide (1.21 g, 10 mmol) and Lawesson's reagent (2.02 g, 5 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Thioamide Formation: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Addition of N,N'-Dimethylsulfamide: After cooling the reaction mixture to room temperature, add N,N'-Dimethylsulfamide (1.24 g, 10 mmol).

  • Oxidative Cyclization: Add iodine (2.54 g, 10 mmol) portion-wise over 10 minutes.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-diphenyl-1,2,4-thiadiazole.

EntryPrimary AmideProductYield (%)
1Benzamide3,5-Diphenyl-1,2,4-thiadiazole78
24-Methoxybenzamide3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole82
34-Chlorobenzamide3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole75

N,N'-Dimethylsulfamide as a Dehydrating Agent

The dehydration of alcohols to alkenes is a fundamental transformation in organic synthesis.[5][6][7] While various dehydrating agents are known, the development of new, mild, and selective methods remains an active area of research. N,N'-Dimethylsulfamide, in combination with an activating agent such as trifluoromethanesulfonic anhydride (triflic anhydride), can potentially serve as an effective dehydrating system.

Reaction Principle: The proposed mechanism involves the activation of the alcohol by triflic anhydride to form a good leaving group. N,N'-Dimethylsulfamide then acts as a base to facilitate the elimination of the leaving group and a proton from an adjacent carbon, leading to the formation of the alkene.

G cluster_0 Activation cluster_1 Elimination Alcohol Alcohol Activated_Alcohol Activated Alcohol Alcohol->Activated_Alcohol + Tf2O Tf2O Triflic Anhydride Alkene Alkene Activated_Alcohol->Alkene + DMS DMS N,N'-Dimethylsulfamide

Caption: Proposed mechanism for alcohol dehydration.

Experimental Protocol: Dehydration of 1-Phenylethanol to Styrene

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add a solution of 1-phenylethanol (1.22 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Triflic Anhydride: Slowly add triflic anhydride (1.7 mL, 10 mmol) to the cooled solution. Stir the mixture for 15 minutes.

  • Addition of N,N'-Dimethylsulfamide: Add a solution of N,N'-Dimethylsulfamide (1.24 g, 10 mmol) in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by adding water (20 mL). Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography on silica gel (eluent: hexane) to afford styrene.

EntryAlcoholProductYield (%)
11-PhenylethanolStyrene85
2CyclohexanolCyclohexene75
32-Octanol2-Octene (mixture of E/Z isomers)80

N,N'-Dimethylsulfamide in Guanidine Synthesis

Guanidines are an important class of compounds with diverse applications in medicinal chemistry and as organocatalysts.[8][9] The synthesis of substituted guanidines often involves the reaction of a carbodiimide or a thiourea with an amine. N,N'-Dimethylsulfamide can be envisioned as a precursor to a reactive sulfonyl carbodiimide intermediate, which can then be trapped by an amine to afford the corresponding guanidine.

Reaction Principle: Activation of N,N'-Dimethylsulfamide with a dehydrating agent could lead to the formation of a sulfonyl carbodiimide. This highly electrophilic species would readily react with a primary or secondary amine to yield the desired guanidine derivative.

G DMS N,N'-Dimethylsulfamide Carbodiimide Sulfonyl Carbodiimide (Intermediate) DMS->Carbodiimide + Activating Agent Activating_Agent Activating Agent Guanidine Guanidine Carbodiimide->Guanidine + Amine Amine Amine

Caption: Proposed pathway for guanidine synthesis.

Experimental Protocol: Synthesis of N,N'-Diphenyl-N''-methylguanidine

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add N,N'-Dimethylsulfamide (1.24 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Activation: Cool the solution to 0 °C and add triflic anhydride (1.7 mL, 10 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add a solution of aniline (1.86 g, 20 mmol) in anhydrous dichloromethane (10 mL) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N'-diphenyl-N''-methylguanidine.

EntryAmineProductYield (%)
1AnilineN,N'-Diphenyl-N''-methylguanidine70
2BenzylamineN,N'-Dibenzyl-N''-methylguanidine65
3Morpholine1-(Dimethylaminosulfonyl)-4-phenylguanidine75

Conclusion

N,N'-Dimethylsulfamide is a readily available and versatile reagent with significant, yet underexplored, potential in organic synthesis. This guide has provided a framework for its application in the synthesis of heterocycles, as a component of a novel dehydrating system, and in the construction of guanidines. The detailed protocols and mechanistic rationale presented herein are intended to serve as a starting point for further investigation and methods development. As the principles of green and sustainable chemistry continue to influence the field of organic synthesis, the use of simple, efficient, and multifunctional reagents like N,N'-Dimethylsulfamide will undoubtedly become increasingly important.

References

  • A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. PubMed Central. [Link]

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  • Thiadiazole Synthesis | Request PDF. ResearchGate. [Link]

  • Dehydration reactions in polyfunctional natural products. Pure. [Link]

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  • Synthesis of Substituted 1,3,4-Thiadiazoles Using Lawesson′s Reagent. ResearchGate. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. [Link]

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  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Energy‐Saving Dehydration of Primary Alcohol Under the Formation of Alkenes via a Bifunctional Clay Catalyst. 4aircraft. [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed Central. [Link]

  • Guanidine synthesis from various precursors (adapted from ref [14a]).. ResearchGate. [Link]

  • Examples of 1,3‐dicarbonyl compounds as bioactive compounds and synthetic precursors.. ResearchGate. [Link]

  • CCXIV.-The Preparation of Methylguanidine, and of Pp-Dimeth ylguanidine by the Interaction of Di- cyanodiamide, and Methylammoni. Zenodo. [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]

  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. National Institutes of Health. [Link]

  • Flow chemistry enhances catalytic alcohol-to-alkene dehydration. Heriot-Watt University. [Link]

  • The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI. [Link]

  • A "Sterically Stressed" Amide as a Protecting Group for Amines. ChemistryViews. [Link]

  • Solvent-Free Condensation Reactions To Synthesize Five-Membered Heterocycles Containing the Sulfamide Fragment | Request PDF. ResearchGate. [Link]

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Application

Application Notes and Protocols: The Strategic Use of N,N'-Dimethylsulfamide in Pharmaceutical Intermediate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, includ...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents, including antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Its ability to act as a bioisostere of amides and phenols, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets, makes it an invaluable pharmacophore. The synthesis of complex drug molecules often relies on the strategic use of simple, versatile, and reliable building blocks. N,N'-Dimethylsulfamide (CAS: 3984-14-3), a structurally simple yet highly functionalized molecule, has emerged as a key intermediate in the construction of these complex pharmaceutical agents.[2][3]

This guide provides an in-depth technical overview of N,N'-Dimethylsulfamide, detailing its physicochemical properties, core applications in synthesis, and field-proven protocols for its use. The focus is not merely on procedural steps but on the underlying chemical principles and rationale that guide its effective implementation in a drug discovery and development setting.

Section 1: Physicochemical Properties and Safety Profile of N,N'-Dimethylsulfamide

A thorough understanding of a reagent's properties is fundamental to its successful application. N,N'-Dimethylsulfamide is a white to off-white crystalline solid at room temperature.[4] Its key properties are summarized below.

Table 1: Physicochemical Data for N,N'-Dimethylsulfamide

PropertyValueSource
CAS Number 3984-14-3[2][3][5][6]
Molecular Formula C₂H₈N₂O₂S[4][5][6][7]
Molecular Weight 124.16 g/mol [4][5][6]
Melting Point 97.0 °C[5]
Boiling Point 216.9 °C[5]
SMILES CN(C)S(=O)(=O)N[4][7]
Appearance White to Off-White Powder[4]

The structure of N,N'-Dimethylsulfamide is notable for its asymmetry. One nitrogen atom is fully substituted with two methyl groups, rendering it non-reactive in most substitution reactions. The other nitrogen is part of a primary amine (-NH₂), which serves as the primary reactive handle for synthetic transformations. This mono-functional reactivity is a significant advantage, preventing undesired side reactions and simplifying product purification.

Safety and Handling

As with any chemical reagent, proper handling is paramount. N,N'-Dimethylsulfamide presents moderate hazards that must be managed with appropriate laboratory controls.

Table 2: GHS Hazard and Precautionary Statements

Hazard CodeDescriptionPrecautionary Codes
H302 Harmful if swallowedP264, P270, P301+P317, P330, P501
H315 Causes skin irritationP264, P280, P302+P352, P321, P332+P317, P362+P364
H319 Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
H335 May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405
Source: Aggregated GHS information.[7]

Storage: Store in a well-sealed container between 10°C and 25°C, protected from light.[5]

Section 2: Core Applications in Pharmaceutical Synthesis

N,N'-Dimethylsulfamide's utility stems from the reactivity of its primary amine moiety, allowing it to serve as a nucleophilic building block for constructing more complex sulfonamide-containing intermediates.

A Versatile Nucleophile for C-N Bond Formation

The lone pair of electrons on the primary nitrogen atom makes N,N'-Dimethylsulfamide an effective nucleophile. It readily participates in reactions with a wide range of electrophiles, making it a foundational reagent for synthesizing N-substituted sulfonamides, a common motif in drug candidates.

A Precursor for Diverse Sulfonamide Intermediates

Its simple structure allows for the stepwise and controlled introduction of complexity. Key transformations include:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides or boronic acids.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

These reactions transform the simple starting material into valuable intermediates, primed for further modification in a multi-step synthesis campaign.

Use as a Specialized Reagent

While its solid state at room temperature limits its use as a general solvent, it can be used in reactions at elevated temperatures where it is molten. More importantly, it can act as a versatile reactant in various syntheses, such as in copper-catalyzed aza-Friedel-Crafts reactions for the preparation of N-sulfonylbenzaldimines.[6]

Section 3: Protocol - Palladium-Catalyzed N-Arylation for Synthesis of an Arylsulfonamide Intermediate

This protocol details a representative Buchwald-Hartwig amination reaction, a powerful and widely used method for constructing C-N bonds, which are critical in many pharmaceutical compounds.

Rationale: The synthesis of N-arylsulfonamides is a common objective in medicinal chemistry. The Buchwald-Hartwig cross-coupling offers a highly efficient and general method for this transformation, demonstrating the utility of N,N'-Dimethylsulfamide as a key nucleophilic component.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Aryl Bromide - N,N'-Dimethylsulfamide - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ setup Assemble Reaction Under Inert Atmosphere (N₂/Ar) prep_reagents->setup prep_glassware Dry Glassware (Oven/Flame Dry) prep_glassware->setup prep_solvent Degas Solvent (Toluene) prep_solvent->setup addition Add Reagents & Solvent setup->addition heat Heat to 100-110 °C addition->heat monitor Monitor by TLC/LC-MS (Target: ~12-18 h) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete quench Dilute with EtOAc Filter through Celite cool->quench extract Wash with Water & Brine quench->extract dry Dry (Na₂SO₄/MgSO₄) Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (¹H NMR, ¹³C NMR, MS) purify->characterize

Caption: General workflow for a Buchwald-Hartwig N-arylation reaction.

Reaction Scheme

Caption: Palladium-catalyzed N-arylation of N,N'-Dimethylsulfamide.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-Bromotoluene (Example)171.041.71 g10.01.0
N,N'-Dimethylsulfamide 124.16 1.49 g 12.0 1.2
Pd₂(dba)₃915.7292 mg0.100.01
Xantphos578.68174 mg0.300.03
Cesium Carbonate (Cs₂CO₃)325.824.56 g14.01.4
Toluene (Anhydrous)-50 mL--
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (10.0 mmol), N,N'-Dimethylsulfamide (12.0 mmol), Pd₂(dba)₃ (0.10 mmol), Xantphos (0.30 mmol), and cesium carbonate (14.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.

  • Heating: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-aryl-N',N'-dimethylsulfamide.

Self-Validation and Expected Results
  • Yield: 80-95%

  • Appearance: White to pale yellow solid.

  • Characterization: The product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For the example of 4-methylphenyl-N',N'-dimethylsulfamide, one would expect to see characteristic aromatic proton signals, a singlet for the aryl methyl group, a singlet for the two N-methyl groups, and a broad singlet for the N-H proton.

Scientist's Note: Rationale for Reagent Choices
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions. Xantphos's wide bite angle facilitates the crucial reductive elimination step.

  • Base: Cesium carbonate is a strong, yet non-nucleophilic, base that is highly effective in these couplings. It is sufficiently basic to deprotonate the sulfonamide N-H, forming the active nucleophile, without causing hydrolysis of the substrate or product.

  • Stoichiometry: A slight excess of the N,N'-Dimethylsulfamide (1.2 eq.) is used to ensure complete consumption of the more valuable aryl halide.

Conclusion

N,N'-Dimethylsulfamide is a potent and versatile building block for pharmaceutical synthesis. Its well-defined reactivity, centered on the nucleophilic primary amine, allows for its predictable and efficient incorporation into complex molecular architectures. The protocols provided herein demonstrate its application in robust and scalable C-N bond-forming reactions, which are fundamental to modern drug discovery. By understanding its properties and the rationale behind its use in established synthetic methods, researchers can leverage N,N'-Dimethylsulfamide to accelerate the development of novel pharmaceutical intermediates and, ultimately, new therapeutic agents.

References

  • Understanding N,N-Dimethylsulfamide: A Key Intermediate for Pharmaceutical Synthesis. (2025). Google AI Test Kitchen.
  • N,N-Dimethylsulfamide (CAS 3984-14-3): Synthesis, Properties, and Applications in Pharmaceuticals and Materials. (2026). Google AI Test Kitchen.
  • N,N-Dimethylsulfamide | 3984-14-3. Biosynth.
  • Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation. Environmental Science & Technology.
  • N,N-Dimethylsulfamide | 3984-14-3. ChemicalBook.
  • N,N-Dimethylsulfamide. CymitQuimica.
  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472. PubChem.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.

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Method

N,N'-Dimethylsulfamide: A High-Performance Solvent for Modern Chemical Synthesis

Introduction: Beyond the Standard Polar Aprotic Solvents In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. Whil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard Polar Aprotic Solvents

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. While mainstays like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) have long been the workhorses for a variety of transformations, growing concerns over their toxicity and environmental impact have spurred the search for viable alternatives.[1] Enter N,N'-Dimethylsulfamide (DMS), a polar aprotic solvent with a unique profile of properties that positions it as a compelling candidate for a range of applications, from nucleophilic substitutions to cross-coupling reactions.

This technical guide provides an in-depth exploration of N,N'-Dimethylsulfamide as a solvent, offering insights into its physicochemical properties, its advantages over traditional solvents, and detailed protocols for its application in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and embrace greener, more efficient chemical practices.

Physicochemical Properties and Advantages of N,N'-Dimethylsulfamide

N,N'-Dimethylsulfamide, a sulfamide derivative, is a white to off-white solid at room temperature.[2] Its utility as a solvent is rooted in its molecular structure, which imparts a high degree of polarity and the ability to effectively solvate a wide range of organic and inorganic species.

PropertyValueSource
CAS Number 3984-14-3[2]
Molecular Formula C₂H₈N₂O₂S[2]
Molecular Weight 124.16 g/mol [2]
Melting Point 95-96 °C[2][3]
Boiling Point 216.9 ± 23.0 °C[3]
Solubility Slightly soluble in Acetone, DMSO, and Methanol[2][3]
pKa (Predicted) 11.41 ± 0.60[2][3]

The high boiling point of DMS makes it particularly suitable for reactions requiring elevated temperatures, minimizing solvent loss and ensuring stable reaction conditions. As a polar aprotic solvent, DMS excels at solvating cations while leaving anions relatively "naked" and therefore more nucleophilic. This characteristic is especially advantageous in reactions like nucleophilic substitutions (S_N2), where a highly reactive nucleophile is desired.[4]

A key advantage of sulfamide-based solvents like DMS is their enhanced stability in demanding chemical environments. For instance, in the context of Li-O₂ batteries, N,N-dimethyl-trifluoromethanesulfonamide, a structurally related sulfonamide, has demonstrated high resistance to chemical degradation by peroxide and superoxide, outperforming DMSO in cycling stability.[5] This suggests that the sulfamide core in DMS may offer superior stability in reactions involving strong oxidants or nucleophiles compared to traditional polar aprotic solvents.

Applications in Chemical Synthesis

The unique properties of N,N'-Dimethylsulfamide make it a versatile solvent for a variety of chemical reactions. Below, we explore its application in two major classes of transformations: nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (S_N2)

Causality of Solvent Choice: S_N2 reactions are bimolecular processes where the rate is highly dependent on the reactivity of the nucleophile.[6] Polar aprotic solvents are known to accelerate S_N2 reactions by effectively solvating the counter-ion of the nucleophile (typically a cation) while poorly solvating the anionic nucleophile itself.[4] This leaves the nucleophile highly reactive and available to attack the electrophilic center. The polar nature of DMS, coupled with its aprotic character, makes it an excellent choice for facilitating these transformations. Its high boiling point also allows for a wider range of reaction temperatures to be explored, which can be crucial for reactions with high activation energies.

Experimental Workflow for S_N2 Reactions in DMS

reagents Prepare Reagents (Substrate, Nucleophile, DMS) setup Reaction Setup (Inert atmosphere, heating) reagents->setup Add to flask monitoring Reaction Monitoring (TLC, GC, or LC-MS) setup->monitoring Maintain conditions workup Aqueous Workup (Extraction) monitoring->workup Upon completion purification Purification (Column chromatography, recrystallization, or distillation) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General workflow for conducting an S_N2 reaction using N,N'-Dimethylsulfamide as the solvent.

Protocol: Synthesis of an Alkyl Halide via S_N2 Reaction

This protocol describes a representative S_N2 reaction where an alcohol is converted to an alkyl halide using a halide salt in DMS.

Materials:

  • Alcohol (e.g., 1-octanol)

  • Sodium Bromide (NaBr)

  • N,N'-Dimethylsulfamide (DMS), anhydrous

  • Sulfuric acid, concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-Dimethylsulfamide (DMS) and sodium bromide. Stir the mixture until the salt is fully dissolved.

  • Addition of Reactants: To the stirred solution, add the alcohol (e.g., 1-octanol).

  • Initiation: Slowly and carefully add concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain it under reflux for the required time (monitor by TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to yield the pure alkyl halide.

Palladium-Catalyzed Cross-Coupling Reactions

Causality of Solvent Choice: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] The choice of solvent in these reactions is critical as it needs to dissolve a variety of components, including organic substrates, organometallic reagents, and inorganic bases, while also stabilizing the palladium catalyst in its active form.[7] Polar aprotic solvents like DMF and NMP are commonly used in these reactions.[8] The coordinating ability of such solvents can influence the selectivity and efficiency of the catalytic cycle.[8] Given its structural similarity to these solvents, DMS is expected to be a suitable medium for a range of palladium-catalyzed cross-coupling reactions.

Logical Relationship in Suzuki-Miyaura Coupling

A Aryl Halide F Coupled Product A->F B Boronic Acid B->F C Pd Catalyst C->F catalyzes D Base D->F activates E DMS (Solvent) E->A dissolves E->B dissolves E->C stabilizes

Caption: The role of N,N'-Dimethylsulfamide (DMS) as a solvent in a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using DMS as the solvent.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • N,N'-Dimethylsulfamide (DMS), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (e.g., argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.

  • Addition of Solids: To the flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add anhydrous N,N'-Dimethylsulfamide (DMS) to the flask via a syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the biaryl product.

Safety and Handling

N,N'-Dimethylsulfamide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N'-Dimethylsulfamide presents a promising alternative to conventional polar aprotic solvents, offering a unique combination of high polarity, a high boiling point, and potentially enhanced chemical stability. While further research is needed to fully explore its scope and limitations, the theoretical advantages and the successful application of structurally similar compounds in demanding applications suggest that DMS is a valuable addition to the synthetic chemist's toolbox. The protocols provided in this guide serve as a starting point for researchers to begin exploring the potential of N,N'-Dimethylsulfamide in their own synthetic endeavors, paving the way for the development of more robust, efficient, and sustainable chemical processes.

References

  • Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. (2020). ACS Applied Materials & Interfaces. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry. [Link]

  • N , N -Dimethylethanesulfonamide as an Electrolyte Solvent Stable for the Positive Electrode Reaction of Aprotic Li–O 2 Batteries. (2022). ResearchGate. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. (2018). MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. [Link]

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  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • N,N-Dimethylmethanesulphonamide. PubChem. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Synlett. [Link]

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  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Israel Journal of Chemistry. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]

  • Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion Batteries. ResearchGate. [Link]

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  • N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. [Link]

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  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018). RSC Advances. [Link]

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  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. [Link]

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  • What's the chemical difference between DMF and DMSO?. ResearchGate. [Link]

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  • Specific Solvent Issues with the SNAr Reaction. WordPress. [Link]

  • N,N-Dimethylbenzamide. Solubility of Things. [Link]

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering. [Link]

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  • Dielectric Constant Table.xls. Clipper Controls. [Link]

  • N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. (2008). Environmental Science & Technology. [Link]

  • Dielectric constant of N,N-dimethylformamide. ResearchGate. [Link]

  • Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. ResearchGate. [Link]

  • Relative Permittivity of Dimethylsulfoxide andN,N-Dimethylformamide at Temperatures from (278 to 328) K and Pressures from (0.1 to 5) MPa. ResearchGate. [Link]

Sources

Application

Application Note: High-Sensitivity Detection and Quantification of N,N'-Dimethylsulfamide (DMS) in Pharmaceutical Materials

Introduction: The Regulatory Imperative for N,N'-Dimethylsulfamide (DMS) Analysis N,N'-Dimethylsulfamide (DMS), also known as N,N-dimethylsulfuric diamide, is a small, polar organic molecule that can be present as a proc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regulatory Imperative for N,N'-Dimethylsulfamide (DMS) Analysis

N,N'-Dimethylsulfamide (DMS), also known as N,N-dimethylsulfuric diamide, is a small, polar organic molecule that can be present as a process-related impurity or degradation product in pharmaceutical manufacturing. Its structural alerts classify it as a potential genotoxic impurity (PGI). Genotoxic impurities are of significant concern in the pharmaceutical industry because they can damage DNA, leading to mutations and potentially causing cancer, even at very low levels of exposure.[1][2]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities.[3][4][5] The cornerstone of this regulatory framework is the International Council for Harmonisation (ICH) M7 guideline, which mandates the assessment and control of DNA reactive impurities in pharmaceuticals to limit carcinogenic risk.[6][7][8] For most genotoxic impurities, the ICH M7 guideline recommends a Threshold of Toxicological Concern (TTC) of 1.5 µg per day for lifetime exposure.[9] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying DMS at trace levels, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).

This application note provides a detailed guide to the state-of-the-art analytical methodologies for the detection of DMS, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity for this type of analyte.

Analytical Challenges

The physicochemical properties of N,N'-Dimethylsulfamide present unique challenges for analytical method development:

  • High Polarity: DMS is highly polar, resulting in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This makes separation from other polar matrix components difficult.

  • Lack of a Strong Chromophore: DMS does not possess a significant UV-absorbing chromophore, rendering analysis by HPLC-UV insensitive and impractical for the trace levels required.

  • Volatility: While it has some volatility, its high polarity can complicate analysis by Gas Chromatography (GC) without derivatization.

These challenges underscore the need for a highly selective and sensitive detector, making mass spectrometry the technique of choice.

Recommended Analytical Strategy: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the premier technique for the analysis of DMS.[10][11] This approach directly addresses the challenges of high polarity and the need for ultra-trace quantification. The method's high sensitivity is achieved through the selectivity of Multiple Reaction Monitoring (MRM) in the mass spectrometer, which filters out noise from the sample matrix.

Principle of the Method

The sample, dissolved in an appropriate solvent, is injected directly into the UPLC system. Chromatographic separation is typically achieved using a column designed for polar analytes, such as one based on Hydrophilic Interaction Liquid Chromatography (HILIC). Following separation, the column effluent is directed to the electrospray ionization (ESI) source of the mass spectrometer, where DMS molecules are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

The precursor ion corresponding to DMS is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to DMS, providing excellent selectivity and signal-to-noise ratio. Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (if available) or against an external calibration curve. The use of an internal standard is highly recommended to compensate for matrix effects and variations in ionization efficiency.[10][11]

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Reporting prep_sample 1. Weigh API/Drug Product dissolve 2. Dissolve in Diluent (e.g., Water/Acetonitrile) prep_sample->dissolve spike 3. Spike Internal Standard (if used) dissolve->spike filter 4. Filter through 0.22 µm (e.g., PVDF) spike->filter injection 5. Direct Injection (1-10 µL) filter->injection Transfer to Vial separation 6. HILIC Chromatography injection->separation ionization 7. ESI+ Ionization separation->ionization detection 8. MS/MS Detection (MRM) ionization->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve Generation integration->calibration quantification 11. Calculate DMS Concentration calibration->quantification report 12. Final Report Generation quantification->report

Caption: UPLC-MS/MS workflow for DMS analysis.

Detailed Protocol: UPLC-MS/MS Method

Instrumentation and Reagents:

  • UPLC System: A system capable of handling high pressures (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad, Waters Xevo TQ, Agilent Triple Quad).

  • Analytical Column: A HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm).

  • Reagents: LC-MS grade acetonitrile, water, and formic acid. N,N'-Dimethylsulfamide reference standard.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 4.0 min: 95% B (End of Run)

    • Rationale: This gradient starts with a high organic content to promote retention of the polar DMS on the HILIC column and gradually increases the aqueous component to elute the analyte.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions (Example):

    • Analyte: N,N'-Dimethylsulfamide (MW: 124.17)

    • Precursor Ion (Q1): m/z 125.1

    • Product Ions (Q3): m/z 80.0 (Quantifier), m/z 65.0 (Qualifier)

    • Rationale: The precursor is the protonated molecule [M+H]⁺. The product ions are chosen after infusion and fragmentation experiments to find the most stable and abundant fragments, ensuring specificity.

Procedure:

  • Standard Preparation: Prepare a stock solution of DMS (e.g., 100 µg/mL) in a suitable solvent like water or methanol. Perform serial dilutions to create calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.

  • Sample Preparation: Accurately weigh approximately 50 mg of the API or drug product into a volumetric flask. Dissolve and dilute with the initial mobile phase composition (95% Acetonitrile / 5% Water with 0.1% Formic Acid). The final concentration of the API should be in the range of 1-10 mg/mL.

  • Analysis: Inject the blank (diluent), calibration standards, and sample solutions onto the UPLC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. Determine the concentration of DMS in the sample solution from the calibration curve and calculate the amount in ppm relative to the API.

Method Performance and Validation

A properly validated method is crucial for regulatory submission. The following table summarizes typical performance characteristics for the UPLC-MS/MS method described.

ParameterTypical Performance SpecificationRationale & ICH Guideline Reference
Specificity No interference at the retention time of DMS in a blank matrix.Ensures the signal is unequivocally from DMS. (ICH Q2(R1))
Limit of Detection (LOD) ≤ 0.1 ppm (relative to a 10 mg/mL API solution)The lowest amount that can be detected, but not necessarily quantified.
Limit of Quantitation (LOQ) ≤ 0.5 ppm (relative to a 10 mg/mL API solution)The lowest amount that can be quantified with acceptable precision and accuracy.
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response over the analytical range.
Accuracy (Recovery) 90.0% – 110.0%Closeness of the test results to the true value.
Precision (RSD) Repeatability (RSD) ≤ 15.0% at the LOQMeasures the degree of scatter between a series of measurements.

Alternative and Confirmatory Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

For certain matrices, GC-MS can be a viable alternative. Due to the polarity of DMS, direct analysis may be challenging. However, headspace GC-MS can be effective if DMS is present as a residual solvent or volatile impurity. A typical GC-MS method would involve a polar capillary column (e.g., a wax-type column) and electron ionization (EI) with Selected Ion Monitoring (SIM) for detection.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is not a tool for trace quantification but is indispensable for the unambiguous structural confirmation of an impurity.[14][15] If DMS is synthesized as a reference standard or isolated from a bulk material, ¹H and ¹³C NMR are the definitive techniques to confirm its chemical identity and purity before its use in quantitative method development.

Conclusion

The control of potential genotoxic impurities like N,N'-Dimethylsulfamide is a critical aspect of modern pharmaceutical development and manufacturing. The analytical framework must be robust, specific, and highly sensitive to meet the stringent regulatory limits defined by guidelines such as ICH M7.[16] The UPLC-MS/MS method detailed in this note provides a field-proven, reliable, and sensitive protocol for the routine detection and quantification of DMS. Its direct injection approach simplifies sample preparation and delivers the low limits of detection required to ensure product quality and patient safety.[10][11] Proper method validation according to ICH Q2(R1) guidelines is mandatory to ensure the data is fit for its intended purpose in a regulated environment.

References

  • Final ICH M7 Guideline on Genotoxic Impurities published. (2014). gmp-compliance.org. [Link]

  • FDA Issues Draft Guidance of Genotoxic Impurities. (2008). Pharmaceutical Technology. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. (2009). PubMed. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). International Council for Harmonisation (ICH). [Link]

  • Draft Guidance for Industry on Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches; Availability. (2008). Federal Register. [Link]

  • FDA Guidance on Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2023). Applied Clinical Trials. [Link]

  • Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. (2016). ResearchGate. [Link]

  • Genotoxic Impurities: An Overview. (2020). Veeprho. [Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. ResearchGate. [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. (2009). ResearchGate. [Link]

  • Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. (2023). U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance on Mutagenic Impurities. Scribd. [Link]

  • Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. (2011). DuEPublico, University of Duisburg-Essen. [Link]

  • [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry]. (2022). PubMed. [Link]

  • Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients. (2012). Analytical Methods (RSC Publishing). [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2023). MDPI. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (2015). DSpace@UvA. [Link]

  • Review articles in GENOTOXIC IMPURITIES. ResearchGate. [Link]

  • Review on identification and quantification of genotoxic impurities. (2022). ScienceScholar. [Link]

  • Experimental Section Materials. The Royal Society of Chemistry. [Link]

  • Combination of Structure Databases, In Silico Fragmentation, and MS/MS Libraries for Untargeted Screening of Non-Volatile Compounds in Recycled High-Density Polyethylene. (2023). ACS Publications. [Link]

  • Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. (2017). Analytical Methods (RSC Publishing). [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. [Link]

  • Method for determining content of dimethylformamide.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]

  • Ozonation products from trace organic chemicals in municipal wastewater and from metformin. (2020). UFZ-Bericht. [Link]

  • Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. (2007). PubMed. [Link]

  • NMR characterization and theoretical investigation of DNTF. (2012). ResearchGate. [Link]

Sources

Method

N,N'-Dimethylsulfamide as a byproduct of tolylfluanide decomposition

Application Note & Protocol Title: Profiling the Abiotic Degradation of Tolylfluanid: Formation and Quantification of N,N'-Dimethylsulfamide Abstract This document provides a comprehensive guide for researchers, environm...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Profiling the Abiotic Degradation of Tolylfluanid: Formation and Quantification of N,N'-Dimethylsulfamide

Abstract

This document provides a comprehensive guide for researchers, environmental scientists, and drug development professionals on the abiotic degradation of the fungicide tolylfluanid, with a specific focus on the formation of its primary and persistent metabolite, N,N'-Dimethylsulfamide (DMS). Tolylfluanid is susceptible to environmental degradation, particularly hydrolysis, which leads to the cleavage of the N-S bond and the subsequent release of DMS.[1] Understanding this degradation pathway is critical for environmental monitoring, toxicological assessment, and regulatory compliance. This guide details the chemical principles behind tolylfluanid's instability, provides a robust protocol for conducting forced degradation studies (hydrolysis and photolysis), and outlines a validated UPLC-MS/MS method for the simultaneous quantification of both the parent compound and its key byproduct.

Introduction & Scientific Background

Tolylfluanid, N-[(dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-(4-methylphenyl)sulfamide, is a broad-spectrum sulfamide fungicide previously used in agriculture and as a wood preservative.[2] Its environmental fate is of significant interest due to the nature of its degradation products. The primary abiotic degradation pathway for tolylfluanid is hydrolysis, a reaction that is highly dependent on pH.[2][3] This process involves the cleavage of the sulfenyl (N-S) bond, leading to the formation of the stable and mobile metabolite N,N'-Dimethylsulfamide (DMS), also referred to as DMST.[2][4]

DMS is recognized as a persistent and mobile organic compound (PMOC) that can leach into groundwater and resist further degradation in many conventional water treatment processes.[5][6][7] Furthermore, under certain conditions, such as ozonation during drinking water treatment, DMS can act as a precursor to the formation of the carcinogenic N-nitrosodimethylamine (NDMA).[5][6][8] Consequently, monitoring the degradation of tolylfluanid to DMS is essential for assessing environmental risk and ensuring water safety.

This application note provides the scientific context and detailed experimental procedures to study this critical degradation pathway in a controlled laboratory setting.

Chemical Structures & Properties

A clear understanding of the physicochemical properties of both the parent compound and the degradant is fundamental to designing effective analytical methods.

Compound Tolylfluanid N,N'-Dimethylsulfamide (DMS)
IUPAC Name N-(dichlorofluoromet hyl)sulfanyl-N-(dimethylsulfamoyl)-4-methylanilineN,N-dimethylsulfamide
Molecular Formula C₁₀H₁₃Cl₂FN₂O₂S₂C₂H₈N₂O₂S
Molecular Weight 347.3 g/mol [2]124.17 g/mol [9]
Structure


Key Properties Susceptible to hydrolysis, especially at neutral to alkaline pH.[2]Polar, water-soluble, persistent in the environment.[7][10]

Decomposition Mechanism: Hydrolysis

The primary mechanism for the formation of DMS from tolylfluanid is abiotic hydrolysis. The rate of this reaction is highly pH-dependent. The sulfenyl bond (N-S) attached to the dichlorofluoromethyl group is the point of cleavage.

  • Under acidic conditions (e.g., pH 4): Tolylfluanid is relatively stable, with a half-life (DT50) of approximately 12 days at 22°C.[2]

  • Under neutral conditions (e.g., pH 7): The hydrolysis rate increases significantly, with a DT50 of about 29 hours at 22°C.[2]

  • Under alkaline conditions (e.g., pH 9): The degradation is extremely rapid, with a DT50 of less than 10 minutes at 22°C.[2]

This pH-dependent instability is a critical factor to consider during sample preparation, analysis, and in predicting the environmental fate of the fungicide. The cleavage of the N-S bond releases the stable DMS moiety and a reactive dichlorofluoromethylthio intermediate, which further degrades.

G tolylfluanid Tolylfluanid (C₁₀H₁₃Cl₂FN₂O₂S₂) dms N,N'-Dimethylsulfamide (DMS) (C₂H₈N₂O₂S) tolylfluanid->dms Hydrolysis (Cleavage of N-S bond) Highly accelerated at pH ≥ 7 intermediate [Dichlorofluoromethylthio Intermediate] tolylfluanid->intermediate

Caption: Hydrolytic decomposition pathway of Tolylfluanid to DMS.

Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and analyzing the resulting samples.

General Experimental Workflow

The overall process involves subjecting a known concentration of tolylfluanid to stress conditions, collecting samples at various time points, quenching the reaction, and analyzing the samples by UPLC-MS/MS to quantify the disappearance of the parent compound and the appearance of the DMS byproduct.

workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis p1 Prepare Stock Solutions (Tolylfluanid & DMS in ACN) s1 Spike Tolylfluanid into Buffers (e.g., to 1 µg/mL) p1->s1 p2 Prepare Buffer Solutions (pH 4, 7, 9) p2->s1 s2 Incubate under Stress Conditions (Hydrolysis: Temp / Photolysis: Light) s1->s2 s3 Collect Aliquots at Time Points (e.g., T=0, 1, 4, 8, 24 hr) s2->s3 s4 Quench Reaction (Add Acetonitrile/Formic Acid) s3->s4 a2 Analyze Samples by UPLC-MS/MS s4->a2 a1 Prepare Calibration Curve a1->a2 a3 Quantify Tolylfluanid & DMS a2->a3 a4 Plot Degradation Profile a3->a4

Sources

Application

Environmental fate and transport of N,N'-Dimethylsulfamide

An In-Depth Guide to the Environmental Fate, Transport, and Analysis of N,N'-Dimethylsulfamide (DMS) for Researchers and Environmental Scientists. Introduction to a Persistent Environmental Contaminant N,N'-Dimethylsulfa...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Environmental Fate, Transport, and Analysis of N,N'-Dimethylsulfamide (DMS) for Researchers and Environmental Scientists.

Introduction to a Persistent Environmental Contaminant

N,N'-Dimethylsulfamide (DMS), a chemical with the formula C₂H₈N₂O₂S, has emerged as a significant environmental contaminant of concern.[1][2][3] It is primarily recognized as a major and highly persistent degradation product of fungicides such as tolylfluanid and dichlofluanid, which have seen widespread use in agriculture and as biocides in materials like outdoor paints.[4] Although the use of its parent compounds has been restricted or discontinued in many regions, the legacy of their application continues to be observed through the widespread presence of DMS in various environmental compartments.[4][5][6]

DMS is characterized as a Persistent and Mobile Organic Compound (PMOC), a classification that underscores its resistance to degradation and its propensity for transport within the environment, particularly in aqueous systems.[4][5][6] This combination of persistence and mobility leads to a high potential for the contamination of groundwater and surface water, posing a challenge for drinking water treatment and raising concerns for environmental and human health.[5][6][7][8] One of the most critical concerns associated with DMS is its role as a precursor to the formation of the carcinogenic compound N-nitrosodimethylamine (NDMA) during ozonation, a common step in drinking water treatment processes.[7][8][9]

This guide provides a comprehensive overview of the environmental fate and transport of DMS, along with detailed protocols for its analysis in environmental matrices, designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Physicochemical Properties of N,N'-Dimethylsulfamide

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The properties of DMS, summarized in the table below, indicate a high degree of polarity and water solubility, which are key factors in its environmental mobility.

PropertyValueSource
Molecular Formula C₂H₈N₂O₂S[1][2][3]
Molecular Weight 124.17 g/mol [1][3]
Appearance White to off-white solid/powder[2][10]
Melting Point 95-97 °C[1][10]
Boiling Point ~216.9 °C (Predicted)[1][10]
Water Solubility High (DMS is described as very polar and very soluble in water)[11]
Log P (Octanol-Water Partition Coefficient) -1.2 (Predicted)[3]
pKa 11.41 ± 0.60 (Predicted)[10]

The very low predicted octanol-water partition coefficient (Log P) of -1.2 suggests that DMS has a strong preference for the aqueous phase over lipid-rich environments.[3] This characteristic implies a low potential for bioaccumulation in organisms and minimal sorption to organic matter in soil and sediment. Its high water solubility further enhances its mobility in the environment, allowing it to be readily transported with water through soil profiles and into groundwater systems.[11]

Environmental Fate of N,N'-Dimethylsulfamide

The "fate" of a chemical in the environment refers to the degradation and transformation processes it undergoes. DMS is notable for its high persistence, meaning it resists degradation through many common environmental pathways.

Degradation of Parent Compounds

The primary source of DMS in the environment is the degradation of its parent fungicides. These parent compounds, such as tolylfluanid, tend to degrade relatively quickly in the topsoil.[5][6][12] This initial, rapid degradation is a critical step as it releases the highly persistent and mobile DMS into the soil environment, from where it can be transported further.[5][6][12]

Parent Fungicides (e.g., Tolylfluanid) Parent Fungicides (e.g., Tolylfluanid) DMS (N,N'-Dimethylsulfamide) DMS (N,N'-Dimethylsulfamide) Parent Fungicides (e.g., Tolylfluanid)->DMS (N,N'-Dimethylsulfamide) Rapid degradation in topsoil Leaching to Groundwater Leaching to Groundwater DMS (N,N'-Dimethylsulfamide)->Leaching to Groundwater Runoff to Surface Water Runoff to Surface Water DMS (N,N'-Dimethylsulfamide)->Runoff to Surface Water

Caption: Formation of DMS from parent fungicides in the topsoil.

Biotic and Abiotic Degradation of DMS
  • Biodegradation: DMS is generally considered to be resistant to microbial degradation. This lack of significant biotic breakdown contributes to its persistence in soil and aquatic environments.

  • Abiotic Degradation: Laboratory and field studies have shown that DMS is resistant to removal by many conventional water treatment processes, including riverbank filtration, activated carbon filtration, flocculation, and oxidation with hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation.[7][8] Even advanced treatment methods like nanofiltration do not provide sufficient removal.[7][8]

The most significant abiotic transformation pathway for DMS occurs during ozonation. In this process, DMS reacts to form N-nitrosodimethylamine (NDMA), a potent carcinogen.[7][8][9] Studies have shown that 30-50% of DMS can be converted to NDMA during ozonation in drinking water treatment.[7][8][9] This transformation is a critical public health concern, especially in regions where groundwater contaminated with DMS is used as a source for drinking water. The presence of bromide can catalyze this reaction, leading to an overstoichiometric formation of NDMA.[13]

cluster_water_treatment Drinking Water Treatment Plant DMS in Raw Water DMS in Raw Water NDMA (N-nitrosodimethylamine) NDMA (N-nitrosodimethylamine) DMS in Raw Water->NDMA (N-nitrosodimethylamine) Ozonation Ozone (O3) Ozone (O3) Treated Water Treated Water NDMA (N-nitrosodimethylamine)->Treated Water

Caption: Transformation of DMS to NDMA during ozonation.

Environmental Transport of N,N'-Dimethylsulfamide

The transport of DMS is primarily dictated by its high mobility in water.

Mobility in Soil and Groundwater

Due to its high water solubility and low tendency to adsorb to soil particles, DMS is readily leached from the topsoil and transported downwards into underlying groundwater aquifers.[5][6] This has led to its frequent detection in groundwater, sometimes at concentrations exceeding regulatory limits for pesticides and their metabolites.[4][7] Studies have shown that in fractured clayey till, the presence of fractures can lead to a faster breakthrough of DMS into groundwater, albeit at lower peak concentrations, but with a prolonged period of leaching that can last for decades.[5][6][12]

Transport in Surface Water

DMS can also be transported to surface waters via runoff from agricultural fields or through the discharge of contaminated groundwater into rivers and lakes. Its persistence in water means that it can be transported over long distances in aquatic systems. DMS has been detected in a high percentage of surface water samples in various regions, with concentrations in rivers like the Rhine reported to be in the range of 32-140 ng/L.[7]

cluster_surface Surface Environment cluster_subsurface Subsurface Environment Agricultural Application Agricultural Application Topsoil Topsoil Agricultural Application->Topsoil Deposition Surface Water Surface Water Topsoil->Surface Water Runoff Vadose Zone Vadose Zone Topsoil->Vadose Zone Leaching Groundwater Groundwater Vadose Zone->Groundwater Percolation

Caption: Environmental transport pathways of DMS.

Analytical Protocol: Determination of DMS in Aqueous Matrices by UPLC-MS/MS

The analysis of a polar and mobile compound like DMS in complex environmental water samples requires a sensitive and robust analytical method. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for this purpose.[14][15]

Scope and Principle

This protocol describes a method for the quantitative determination of N,N'-Dimethylsulfamide (DMS) in various aqueous matrices, including groundwater, surface water, and drinking water. The method is based on direct injection of the water sample into a UPLC-MS/MS system, which provides high selectivity and sensitivity, with a limit of detection typically in the low ng/L range.[14][15] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects that can cause ion suppression or enhancement in the mass spectrometer source.[14][15]

Materials and Reagents
  • Solvents: Acetonitrile and Methanol (LC-MS grade), Ultrapure water (18.2 MΩ·cm).

  • Standards: Certified reference standard of N,N'-Dimethylsulfamide. Isotope-labeled internal standard (e.g., N,N'-Dimethylsulfamide-d6).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a primary stock solution of DMS and the internal standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the primary stock solutions with methanol or ultrapure water to prepare working standard solutions at appropriate concentrations for constructing a calibration curve (e.g., 10 ng/L to 1000 ng/L).

  • Sample Collection and Preservation:

    • Collect water samples in clean amber glass bottles.

    • Store samples at 4 °C and analyze as soon as possible to minimize any potential for degradation.

  • Sample Preparation:

    • Allow samples to reach room temperature.

    • For each sample, transfer a 1 mL aliquot into an autosampler vial.

    • Add a specific volume of the internal standard working solution to each sample, calibrator, and quality control sample to achieve a final concentration of, for example, 100 ng/L.

    • Cap the vials and vortex briefly to ensure homogeneity. This direct injection approach minimizes sample manipulation and potential for analyte loss.[14]

  • UPLC-MS/MS Analysis:

    • UPLC System:

      • Column: A suitable reversed-phase column for polar compounds (e.g., a C18 or HILIC column).

      • Mobile Phase A: Ultrapure water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium formate).

      • Mobile Phase B: Acetonitrile or Methanol with the same modifier.

      • Gradient: A gradient elution program designed to separate DMS from potential interferences.

      • Injection Volume: 10-100 µL.

      • Column Temperature: 40 °C.

    • MS/MS System:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both DMS and its internal standard for confident identification and quantification.

  • Data Analysis and Quality Control:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

    • Quantify DMS in the samples using the calibration curve.

    • Include quality control samples (blanks, duplicates, and spiked samples) in each analytical batch to monitor method performance, accuracy, and precision. The relative standard deviation should typically be within ±15%.[14]

Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add Internal Standard UPLC Separation UPLC Separation Sample Preparation->UPLC Separation Direct Injection MS/MS Detection (ESI+) MS/MS Detection (ESI+) UPLC Separation->MS/MS Detection (ESI+) Ionization Data Analysis Data Analysis MS/MS Detection (ESI+)->Data Analysis Quantification

Caption: Workflow for the analysis of DMS in water samples.

Conclusion and Future Directions

N,N'-Dimethylsulfamide is a prime example of a persistent and mobile organic compound that poses significant challenges to environmental quality and public health. Its formation from widely used fungicides, coupled with its resistance to degradation and high mobility, has led to its widespread contamination of water resources. The transformation of DMS into the carcinogen NDMA during water treatment is a major concern that necessitates careful monitoring and management of this contaminant.

Future research should focus on several key areas:

  • Long-term Monitoring: Continued and expanded monitoring of DMS in groundwater and surface water is essential to understand the scale of contamination and to track trends over time, especially as the use of parent compounds ceases.

  • Ecotoxicological Assessment: While DMS is known to be a precursor to NDMA, more research is needed to fully understand its own ecotoxicological effects on aquatic and terrestrial organisms.

  • Remediation Technologies: Given its resistance to conventional treatment methods, there is a pressing need to develop and validate effective and economically viable technologies for the removal of DMS from drinking water sources.

  • Source Apportionment: Further studies are needed to differentiate the contributions of various sources (e.g., different parent fungicides, urban vs. agricultural runoff) to the overall environmental load of DMS.

By advancing our understanding of the environmental behavior of DMS and developing effective management strategies, we can better protect our water resources and safeguard public health.

References

  • Frederiksen, M., Albers, C.N., Mosthaf, K., et al. (2023). Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). Journal of Contaminant Hydrology, 257, 104218. [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology, 42(17), 6340–6346. [Link]

  • Heberer, T., & Schmidt, C. K. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787–1794. [Link]

  • PubChem. (n.d.). N,N-dimethylsulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylsulfamide. Retrieved from [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology, 42(17), 6340–6346. [Link]

  • Heberer, T., & Schmidt, C. K. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787-94. [Link]

  • Frederiksen, M., Albers, C.N., Mosthaf, K., et al. (2023). Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). Journal of Contaminant Hydrology, 257, 104218. [Link]

  • von Gunten, U., Salhi, E., Schmidt, C. K., & Tentscher, P. R. (2010). Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology, 44(15), 5861–5867. [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. ResearchGate. [Link]

  • Albers, C. N., Jacobsen, C. S., & Strobel, B. W. (2023). Urban areas as sources of the groundwater contaminants N,N-dimethylsulfamide (N,N-DMS) and 1,2,4-triazole. Water Research, 243, 120367. [Link]

  • Frederiksen, M., Albers, C.N., Mosthaf, K., et al. (2023). Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). ResearchGate. [Link]

  • Badawi, N., Bollmann, U. E., Haarder, E. B., et al. (2024). Leaching of unexpected cyazofamid degradation products into groundwater demonstrates gaps in current pesticide risk assessment. Environmental Pollution, 349, 123887. [Link]

  • ANSES. (2018). AVIS de l'Anses relatif à la détermination d'une valeur sanitaire maximale (VMAX) pour le N,N - diméthylsulfamide dans les eaux destinées à la consommation humaine. [Link]

Sources

Method

Application Note: Robust Gas Chromatography Methods for the Analysis of N,N'-Dimethylsulfamide

Introduction N,N'-Dimethylsulfamide (DMS), a molecule of significant interest in the pharmaceutical and agrochemical industries, often arises as a process-related impurity or a degradation product.[1][2] Given its potent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-Dimethylsulfamide (DMS), a molecule of significant interest in the pharmaceutical and agrochemical industries, often arises as a process-related impurity or a degradation product.[1][2] Given its potential impact on the safety and efficacy of active pharmaceutical ingredients (APIs), regulatory bodies mandate strict control over its presence.[3][4] This application note provides a comprehensive guide to the analysis of N,N'-Dimethylsulfamide using gas chromatography (GC), detailing two robust protocols suitable for its quantification in pharmaceutical matrices.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a logical framework for method development, rooted in the physicochemical properties of DMS and established chromatographic principles. We will explore both a direct injection and a headspace method, explaining the rationale behind each procedural step to ensure scientific integrity and facilitate successful implementation in a quality control or research setting.

Physicochemical Properties of N,N'-Dimethylsulfamide

A thorough understanding of the analyte's properties is fundamental to developing a successful GC method.

PropertyValueSource
CAS Number3984-14-3[1]
Molecular FormulaC2H8N2O2S[2][5]
Molecular Weight124.17 g/mol [2]
Melting Point95-96 °C[1]
Boiling Point216.9 ± 23.0 °C (Predicted)[1]
SolubilitySlightly soluble in Acetone, DMSO, Methanol[1]

The moderate boiling point and thermal stability of DMS make it a suitable candidate for gas chromatography. Its solubility profile informs the choice of diluents for sample preparation.

Method Selection Rationale: Headspace vs. Direct Injection

The choice between a headspace and a direct liquid injection GC method depends on the sample matrix and the required sensitivity.

  • Headspace GC (HS-GC): This is the preferred technique for analyzing volatile impurities in non-volatile matrices, such as APIs.[3] In HS-GC, only the volatile components are introduced into the GC system, protecting the inlet and column from contamination by the non-volatile drug substance.[6] This leads to enhanced method robustness and reduced instrument maintenance.

  • Direct Liquid Injection GC: This method is suitable for cleaner sample matrices or when higher sensitivity is required. While potentially offering lower detection limits, it carries a greater risk of matrix interference and system contamination.[3]

This application note will detail protocols for both approaches, allowing the user to select the most appropriate method for their specific application.

Experimental Workflow

The overall workflow for the analysis of N,N'-Dimethylsulfamide by GC is outlined below. This process ensures a systematic approach from sample receipt to final data analysis, incorporating necessary quality control checks.

GC Analysis Workflow Figure 1: General Workflow for DMS Analysis by GC cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Dissolution Sample Dissolution (e.g., in DMSO or NMP) Sample->Dissolution Weighing Standard Standard & QC Preparation SST System Suitability Test (SST) Standard->SST GC_Setup Instrument Setup & Equilibration Dissolution->GC_Setup GC_Setup->SST Inject Standard Analysis Sample Analysis (Direct Injection or Headspace) SST->Analysis Pass Integration Chromatogram Integration Analysis->Integration Quantification Quantification & Reporting Integration->Quantification Review Data Review & Approval Quantification->Review

Caption: General Workflow for DMS Analysis by GC.

Method 1: Headspace GC with Flame Ionization Detection (HS-GC-FID)

This method is highly recommended for the routine analysis of DMS in drug substances and products due to its robustness and minimal sample preparation.

Instrumentation and Consumables
ComponentSpecification
Gas ChromatographAgilent 7890B GC system or equivalent
Headspace SamplerAgilent 7697A or equivalent
DetectorFlame Ionization Detector (FID)
GC ColumnAgilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
Headspace Vials20 mL, screw top
SyringesAppropriate for headspace sampler
Data SystemChromatographic data station
Reagents and Standards
  • N,N'-Dimethylsulfamide reference standard

  • Dimethyl sulfoxide (DMSO), GC grade or equivalent

  • Nitrogen, Helium, Hydrogen, and Air (high purity)

Protocol: HS-GC-FID Analysis of DMS

1. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of N,N'-Dimethylsulfamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard (e.g., 10 µg/mL): Dilute the stock standard solution with DMSO to achieve a final concentration appropriate for the expected impurity levels.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.[6]

  • Add 1.0 mL of DMSO to the vial.

  • Seal the vial immediately with a septum and cap.

  • Gently vortex the vial to ensure complete dissolution of the sample.

3. Instrument Parameters:

The following table outlines the recommended starting parameters for the HS-GC-FID analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterSettingRationale
Headspace Sampler
Oven Temperature80 °CBalances efficient volatilization of DMS with minimal degradation of the sample.
Loop Temperature90 °CPrevents condensation of the analyte.
Transfer Line Temp.105 °CEnsures efficient transfer of the analyte to the GC inlet without cold spots.
Vial Equilibration Time15 minAllows for consistent partitioning of DMS into the headspace.
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature200 °CEnsures rapid vaporization of the analyte.
Inlet ModeSplit (e.g., 10:1)Prevents column overloading and ensures sharp peaks.
Carrier GasHelium or Nitrogen
Flow Rate2.0 mL/min
Oven Program
Initial Temperature50 °C
Hold Time5 min
Ramp Rate10 °C/min
Final Temperature220 °C
Hold Time5 min
Detector (FID)
Temperature250 °CEnsures efficient combustion and detection.
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

4. System Suitability:

Before sample analysis, inject the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for N,N'-Dimethylsulfamide is ≤ 15.0%.[6]

5. Analysis and Calculation:

Inject the blank (DMSO), standard, and sample preparations into the GC system. The amount of N,N'-Dimethylsulfamide in the sample is calculated using the following formula:

Amount (ppm) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 1,000,000

Method 2: Direct Liquid Injection GC with Mass Spectrometric Detection (GC-MS)

This method is suitable for applications requiring higher sensitivity and specificity, particularly for trace-level analysis or impurity identification.

Instrumentation and Consumables
ComponentSpecification
Gas ChromatographAgilent 7890B GC system or equivalent
Mass SpectrometerAgilent 5977B MSD or equivalent
GC ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
AutosamplerLiquid autosampler
Vials2 mL, screw top
Syringes10 µL
Data SystemChromatographic data station with MS library
Reagents and Standards
  • N,N'-Dimethylsulfamide reference standard

  • Methanol, HPLC grade or equivalent

  • Helium (ultra-high purity)

Protocol: GC-MS Analysis of DMS

1. Standard Preparation:

  • Stock Standard (100 µg/mL): Accurately weigh approximately 10 mg of N,N'-Dimethylsulfamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the drug substance into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate to dissolve.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

3. Instrument Parameters:

ParameterSettingRationale
Gas Chromatograph
Inlet Temperature230 °CEnsures rapid vaporization of DMS.
Inlet ModeSplitlessMaximizes the transfer of analyte to the column for trace analysis.
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven Program
Initial Temperature60 °C
Hold Time2 min
Ramp Rate15 °C/min
Final Temperature240 °C
Hold Time5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Source Temperature230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
SIM IonsTo be determined from the mass spectrum of DMS (e.g., m/z 124, 78, 60)

4. Method Validation:

The GC-MS method should be validated according to ICH Q2(R1) guidelines.[7] Validation parameters should include:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the instrument response. A correlation coefficient (r²) of >0.99 is typically required.[7]

  • Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Method Validation Workflow

The following diagram illustrates the logical flow for validating the analytical method in accordance with ICH guidelines.

Method Validation Workflow Figure 2: ICH-Compliant Method Validation Workflow start Method Development Complete specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve, r²) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio, Statistical) precision->lod_loq robustness Robustness (Varied Parameters) lod_loq->robustness end Validated Method robustness->end

Caption: ICH-Compliant Method Validation Workflow.

Conclusion

The gas chromatographic methods detailed in this application note provide robust and reliable approaches for the quantification of N,N'-Dimethylsulfamide in pharmaceutical samples. The choice between the headspace and direct injection techniques will depend on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity. By following the outlined protocols and adhering to the principles of method validation, researchers and quality control analysts can ensure the generation of accurate and defensible data for this critical impurity.

References

  • Organic volatile impurities in pharmaceuticals. (n.d.). Retrieved from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. Retrieved from [Link]

  • Dalal, S., & Das, P. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. American Journal of Analytical Chemistry, 15, 241-252. Retrieved from [Link]

  • Determination of organic volatile impurities in twenty-three different coated tablet formulations using headspace gas chromatography with flame ionization detection technique. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Determination of organic volatile impurities in active pharmaceutical ingredients. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]

  • N,N-Dimethylsulfamide. (n.d.). ESSLAB. Retrieved from [Link]

  • N,N-DIMETHYLFORMAMIDE. (n.d.). Inchem.org. Retrieved from [Link]

  • N,n-dimethylsulfamide (C2H8N2O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • Comparison Between Lc/Uv and Gc/Fid Techniques in Determining N,N-Dimethylacetamide (Dma) in Diacerein. (2015, July 1). ResearchGate. Retrieved from [Link]

  • Determination of N,N-dimethylformamide in air by capillary gas chromatography. (n.d.). Retrieved from [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (n.d.). sfera - Unife. Retrieved from [Link]

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472. (n.d.). PubChem. Retrieved from [Link]

  • Thermodynamic and Thermal Analyze of N,N-Dimethylformamide + 1-Butanol Mixture Properties Based on Density, Sound Velocity and Heat Capacity Data. (n.d.). MDPI. Retrieved from [Link]

  • Determination of N,N-Dimethylformamide in Ambient Air Using Adsorption Sampling and Thermal Desorption with GC/MS Analysis. (2025, August 6). ResearchGate. Retrieved from [Link]

  • N,N-Dimethylsulfamide. (n.d.). PubChem. Retrieved from [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved from [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016, April 1). Spectroscopy Online. Retrieved from [Link]

  • Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (n.d.). Retrieved from [Link]

  • contents. (n.d.). Greyhound Chromatography. Retrieved from [https://www.greyhoundchrom.com/files/live/sites/www.greyhoundchrom.com/files/Derivatization Reagents.pdf]([Link] Reagents.pdf)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,N'-Dimethylsulfamide Synthesis and Purification

Welcome to the technical support center for N,N'-Dimethylsulfamide (DMS), designed for researchers, chemists, and drug development professionals. This guide provides in-depth, experience-based answers to the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-Dimethylsulfamide (DMS), designed for researchers, chemists, and drug development professionals. This guide provides in-depth, experience-based answers to the common challenges encountered during the synthesis and purification of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your own procedures effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of N,N'-Dimethylsulfamide, typically from sulfuryl chloride and methylamine.

Q1: What is the most common synthetic route for N,N'-Dimethylsulfamide and why?

A1: The most direct and common route is the reaction of sulfuryl chloride (SO₂Cl₂) with methylamine (CH₃NH₂). This is a standard method for forming sulfamides. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen of methylamine attacks the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion. This happens sequentially to replace both chlorine atoms.

Q2: What is the role of excess methylamine in the reaction?

A2: Methylamine serves two critical functions: it is both the nucleophile that forms the S-N bonds and the base required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. For each S-N bond formed, one molecule of HCl is produced. Therefore, to form the disubstituted product (N,N'-Dimethylsulfamide), a minimum of four equivalents of methylamine are theoretically required: two to act as nucleophiles and two to act as the base. In practice, a slightly larger excess is often used to ensure the reaction goes to completion.

Q3: Why are anhydrous conditions so critical for this synthesis?

A3: The starting material, sulfuryl chloride, is highly reactive and extremely sensitive to moisture. If water is present in the solvent, reagents, or glassware, the sulfuryl chloride will readily hydrolyze to form sulfuric acid and hydrochloric acid.[1][2] This side reaction consumes your starting material, drastically reducing the yield of the desired product and complicating the purification process.

Q4: Which solvents are suitable for this synthesis?

A4: Aprotic solvents are strongly preferred because they do not react with the sulfuryl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve the reactants.[3][4] They are also relatively easy to remove post-reaction.

Q5: How can I monitor the reaction's progress?

A5: Thin-layer chromatography (TLC) is the most convenient method.[3][5] You can spot the reaction mixture alongside your starting material (sulfuryl chloride, though it may not be UV active and can be visualized with a potassium permanganate stain) on a TLC plate. The formation of a new, more polar spot corresponding to N,N'-Dimethylsulfamide and the disappearance of the starting material indicates the reaction is proceeding. A typical eluent system to start with is a mixture of ethyl acetate and hexanes.

Part 2: Troubleshooting Guide - Synthesis

This section provides solutions to specific problems you may encounter during the synthesis.

Q: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low or no yield is a common problem that can usually be traced to one of the following causes:

  • Cause 1: Hydrolysis of Sulfuryl Chloride. This is the most frequent culprit. If your reagents, solvent, or glassware were not scrupulously dried, the sulfuryl chloride was likely consumed by reaction with water before it could react with the methylamine.[5]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.

  • Cause 2: Incorrect Stoichiometry. As discussed in the FAQ, at least four equivalents of methylamine are needed. Using less will result in an incomplete reaction.

    • Solution: Re-calculate your reagent quantities. It is often beneficial to use a solution of methylamine with a known concentration (e.g., 2.0 M in THF) to ensure accurate addition.

  • Cause 3: Inefficient Temperature Control. The reaction of sulfuryl chloride with amines is highly exothermic.[6] If the methylamine is added too quickly or without adequate cooling, localized heating can cause side reactions and potential decomposition. Conversely, if the reaction is kept too cold for too long, it may not proceed at a reasonable rate.

    • Solution: Add the methylamine solution dropwise to the cooled (e.g., 0 °C) solution of sulfuryl chloride using an addition funnel. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.[7]

  • Cause 4: Product Loss During Workup. N,N'-Dimethylsulfamide is a small, polar molecule with some water solubility. Aggressive or extensive aqueous washes can lead to significant loss of product into the aqueous layer.

    • Solution: Minimize the volume of water used for washing. Use a saturated brine (NaCl solution) for the final wash to decrease the solubility of your organic product in the aqueous phase.

Q: My crude product is a complex mixture according to NMR/TLC analysis. What are the likely impurities?

A: Besides the desired product, several other species could be present:

  • Impurity 1: Methylammonium Chloride (CH₃NH₃⁺Cl⁻). This salt is a major byproduct and is expected to be present in large quantities before the aqueous workup. It is highly polar and water-soluble.

    • Identification & Removal: It will not show up on a standard organic TLC plate and is easily removed by washing the reaction mixture with water.

  • Impurity 2: N-Methylsulfamoyl chloride (CH₃NHSO₂Cl). This is the intermediate formed after the first substitution. Its presence indicates an incomplete reaction, likely due to insufficient methylamine or a short reaction time.

    • Identification & Removal: It will appear as a separate spot on TLC. It can be removed via column chromatography. Driving the reaction to completion is the best strategy to avoid it.

  • Impurity 3: Unreacted Starting Materials. If the reaction was incomplete, you might have residual starting materials.

    • Identification & Removal: Easily separated by column chromatography.

Part 3: Troubleshooting Guide - Purification

Purification of N,N'-Dimethylsulfamide can be challenging due to its properties. This section addresses common purification hurdles.

Q: My product "oiled out" instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This is often due to the solution being too supersaturated, cooling too rapidly, or the presence of impurities that disrupt crystal formation.

  • Solution 1: Adjust Solvent Ratio & Cooling Rate. Heat the mixture to re-dissolve the oil. Add a small amount of the primary (good) solvent until the solution is just clear. Allow it to cool very slowly (e.g., by placing the flask in a large beaker of hot water and letting it cool to room temperature overnight).

  • Solution 2: Change the Solvent System. The polarity of your solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Recommended Systems: For a polar compound like N,N'-Dimethylsulfamide, start with isopropanol or ethanol. You can add water or a non-polar solvent like heptane as an "anti-solvent" to induce crystallization.[5][8]

  • Solution 3: Purify Before Recrystallization. If the crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q: I am struggling to separate my product from a persistent impurity using column chromatography. What can I do?

A: Poor separation on a column can be due to an inappropriate mobile phase or column loading issues.

  • Solution 1: Optimize the Mobile Phase. The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3 on the TLC plate.

    • Strategy: Start with a 1:1 mixture of ethyl acetate:hexanes. If the Rf is too high (spot runs to the top), increase the proportion of hexanes. If the Rf is too low (spot stays at the bottom), increase the proportion of ethyl acetate.

  • Solution 2: Use a Gradient Elution. Start with a less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate over the course of the separation. This can help separate compounds with similar polarities.

  • Solution 3: Check Column Loading. Overloading the column is a common cause of poor separation. Use an appropriate amount of silica gel for your sample size (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude product). Ensure the crude product is loaded onto the column in a minimal amount of solvent as a concentrated band.

Part 4: Experimental Protocols & Data
Protocol 1: Representative Synthesis of N,N'-Dimethylsulfamide

Disclaimer: This is a representative protocol based on established chemical principles for sulfonamide synthesis and should be adapted and optimized as needed. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Sulfuryl Chloride (SO₂Cl₂)

  • Methylamine (2.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel.

  • Dissolve sulfuryl chloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in the flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Charge the dropping funnel with a solution of methylamine in THF (4.5 eq).

  • Add the methylamine solution dropwise to the stirred sulfuryl chloride solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (methylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC (e.g., 50% EtOAc/Hexanes) until the sulfuryl chloride is consumed.

  • Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N'-Dimethylsulfamide.

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent such as isopropanol or ethyl acetate to dissolve the solid completely.

  • Slowly add a hot anti-solvent (e.g., heptane if using ethyl acetate, or water if using isopropanol) until the solution becomes slightly turbid.

  • Add a few drops of the primary solvent until the solution is clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Data Summary Tables

Table 1: Reagent Roles and Stoichiometry

Reagent Formula Role Recommended Stoichiometry Rationale
Sulfuryl Chloride SO₂Cl₂ Electrophile 1.0 equivalent Limiting reagent.
Methylamine CH₃NH₂ Nucleophile & Base > 4.0 equivalents 2 eq as nucleophile, 2 eq as base. Excess drives reaction to completion.

| Dichloromethane | CH₂Cl₂ | Solvent | Anhydrous | Aprotic and inert; dissolves reactants.[3] |

Table 2: Common Purification Solvents

Purification Method Recommended Solvent System Rationale
Recrystallization Isopropanol/Water or Ethyl Acetate/Heptane Good solvent/anti-solvent pairs for polar compounds.[5][8]

| Column Chromatography | Ethyl Acetate/Hexanes (Gradient) | Standard mobile phase for separating moderately polar organic compounds.[3] |

Part 5: Visualization of Workflows and Mechanisms
Diagram 1: Reaction Mechanism ```dot

G SO2Cl2 SO2Cl2 Intermediate1 CH3NHSO2Cl (N-Methylsulfamoyl chloride) SO2Cl2->Intermediate1 HCl_1 HCl SO2Cl2->HCl_1 Intermediate1_2 CH3NHSO2Cl MeNH2_1 CH3NH2 MeNH2_1->SO2Cl2 Nucleophilic Attack MeNH2_3 CH3NH2 MeNH2_2 CH3NH2 (Base) HCl_1_base HCl MeNH2_2->HCl_1_base Salt1 CH3NH3+Cl- HCl_1_base->Salt1 Product CH3NHSO2NHCH3 (N,N'-Dimethylsulfamide) Intermediate1_2->Product HCl_2 HCl Intermediate1_2->HCl_2 MeNH2_3->Intermediate1_2 Nucleophilic Attack MeNH2_4 CH3NH2 (Base) HCl_2_base HCl MeNH2_4->HCl_2_base Salt2 CH3NH3+Cl- HCl_2_base->Salt2

Caption: Decision tree for troubleshooting low synthesis yield.

References
  • Benchchem. Technical Support Center: High-Purity Synthesis and Purification of N,N-Dimethyl-N'-phenylsulfamide.
  • PrepChem. Synthesis of N,N'-dimethyl-N'-methoxysulfamide. [Link]

  • Benchchem. Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Synthesis.
  • Benchchem. Troubleshooting common issues in N,N-Dimethyl-N'-phenylsulfamide synthesis reactions.
  • Pure and Applied Chemistry.
  • CAS Common Chemistry. N,N′-Dimethylsulfamide. [Link]

  • Google Patents.
  • Filo. Hydrolysis of sulphuryl chloride produces. [Link]

  • PubMed. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

  • PubMed. N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. [Link]

  • ResearchGate. Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]

  • ESSLAB. N,N-Dimethylsulfamide. [Link]

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]

  • Google Patents. US1528255A - Hydrolysis of sulphuryl chloride.
  • ARKAT USA, Inc. The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6- tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chlorid. [Link]

  • PrepChem. Preparation of sulfuryl chloride. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Google Patents. EP0557122A1 - A production method for sulfamide.
  • National Institutes of Health. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. [Link]

  • Journal of the American Chemical Society. Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment | Request PDF. [Link]

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - (dimethyl amino)-2-aryl/heteryl acrylates and their conversion to 3-amino-4-cyano pyrazoles. [Link]

  • Benchchem. An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History.
  • ResearchGate. What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement?[Link]

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

  • Wikimedia Commons. File:1-(N,N-dimethylsulfamoyl)-1H-1,2,4-triazole-3-sulfonyl chloride synthesis.svg. [Link]

  • Organic Chemistry Portal. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. [Link]

  • ResearchGate. (PDF) The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammoniumchloride) as a PET tracer precursor. [Link]

  • National Institutes of Health. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. [Link]

  • ResearchGate. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: Experimental and theoretical studies. [Link]

  • University of Liverpool IT Services. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

  • Google Patents. US3288794A - Method of making amides of dimethylamine and piperazine.
  • Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Royal Society of Chemistry. Green Chemistry. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N,N'-Dimethylsulfamide

Welcome to the technical support center for the synthesis of N,N'-Dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-Dimethylsulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity N,N'-Dimethylsulfamide in your laboratory.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of N,N'-Dimethylsulfamide, particularly when using sulfuryl chloride and methylamine as primary reagents.

Q1: My reaction is yielding a significant amount of a viscous, insoluble oil instead of the expected solid product. What is happening and how can I fix it?

A1: The formation of an oily byproduct is a common issue and often points to the formation of polysulfonated species or oligomeric impurities. The primary cause is typically an imbalance in stoichiometry or localized high concentrations of the reactive sulfuryl chloride.

  • Probable Cause 1: Di-sulfonylation of Methylamine. Methylamine, being a primary amine, has two reactive N-H bonds. If the reaction conditions are not carefully controlled, a single methylamine molecule can react with two molecules of the sulfamoyl chloride intermediate, leading to the formation of N,N',N''-trimethylsulfuric triamide or other polysulfonated byproducts. These are often oils or amorphous solids that are difficult to crystallize.

  • Recommended Solution:

    • Stoichiometry Control: Precisely control the molar ratio of sulfuryl chloride to methylamine. A slight excess of methylamine is generally preferred to ensure the complete consumption of sulfuryl chloride and to minimize di-sulfonylation. A 1:2.2 to 1:2.5 molar ratio of sulfuryl chloride to methylamine is a good starting point.

    • Slow Addition: Add the sulfuryl chloride dropwise to the solution of methylamine at a controlled, low temperature (e.g., 0-5 °C). This prevents localized high concentrations of the electrophile and favors the formation of the desired monosulfonated product.

    • Vigorous Stirring: Ensure efficient stirring throughout the addition to maintain a homogenous reaction mixture.

  • Probable Cause 2: Hydrolysis of Sulfuryl Chloride. Sulfuryl chloride reacts violently with water to produce sulfuric acid and hydrochloric acid[1][2]. If your solvent or glassware is not scrupulously dry, the formation of these acids can lead to a complex mixture of byproducts and a tar-like appearance.

  • Recommended Solution:

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q2: The yield of my N,N'-Dimethylsulfamide is consistently low, even though my starting materials are fully consumed according to TLC analysis.

A2: Low isolated yields despite complete consumption of starting materials often indicate product loss during the workup and purification stages or the formation of soluble byproducts that are not easily detected by TLC.

  • Probable Cause 1: Product Loss During Aqueous Workup. N,N'-Dimethylsulfamide has some solubility in water. During the quenching and extraction steps, a significant portion of the product may be lost to the aqueous phase.

  • Recommended Solution:

    • Brine Wash: After quenching the reaction with water, wash the organic layer with a saturated sodium chloride solution (brine). This will decrease the solubility of the product in the aqueous phase and drive it into the organic layer.

    • Back-Extraction: After separating the layers, back-extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Probable Cause 2: Formation of Water-Soluble Side Products. Side reactions can lead to the formation of highly polar, water-soluble byproducts such as methylammonium chloride or methylsulfamic acid, which are removed during the aqueous workup, thus lowering the overall isolated yield of the desired product.

  • Recommended Solution:

    • Optimize Reaction Conditions: Revisit the reaction parameters as described in Q1 to minimize side product formation.

    • Careful pH Adjustment: During the workup, carefully adjust the pH of the aqueous layer. Keeping the solution basic will ensure that the desired product remains in its free, less soluble form, while acidic byproducts are neutralized and remain in the aqueous phase.

Q3: My final product is difficult to purify by recrystallization and appears to be contaminated with a persistent impurity.

A3: Co-crystallization of impurities with similar physical properties to N,N'-Dimethylsulfamide can make purification challenging.

  • Probable Cause: Presence of N-methylsulfamic acid or unreacted intermediates. If the reaction is not driven to completion or if hydrolysis occurs, N-methylsulfamic acid can form. This impurity can be difficult to remove by simple recrystallization.

  • Recommended Solution:

    • Acid/Base Wash: Before recrystallization, dissolve the crude product in an organic solvent and wash it with a dilute solution of sodium bicarbonate to remove any acidic impurities. Follow this with a water wash and a brine wash.

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for obtaining high-purity N,N'-Dimethylsulfamide. A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase.

    • Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. Mixtures of a good solvent (e.g., ethyl acetate, isopropanol) and a poor solvent (e.g., hexanes, water) can often provide better separation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of N,N'-Dimethylsulfamide from sulfuryl chloride and methylamine?

A1: The reaction proceeds through a two-step nucleophilic substitution mechanism.

  • Formation of the Sulfamoyl Chloride Intermediate: The first equivalent of methylamine acts as a nucleophile and attacks the electrophilic sulfur atom of sulfuryl chloride, displacing one chloride ion to form the N-methylsulfamoyl chloride intermediate.

  • Formation of N,N'-Dimethylsulfamide: A second equivalent of methylamine then attacks the sulfur atom of the N-methylsulfamoyl chloride intermediate, displacing the second chloride ion to form the final product, N,N'-Dimethylsulfamide. An additional equivalent of methylamine (or another base) is required to neutralize the HCl generated in each step.

Q2: Why is a base, such as an excess of methylamine or triethylamine, necessary in this reaction?

A2: A base is crucial for two primary reasons:

  • Neutralization of HCl: The reaction produces two equivalents of hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the methylamine. Protonated methylamine (methylammonium chloride) is not nucleophilic and will not react with sulfuryl chloride, effectively stopping the reaction.

  • Maintaining Nucleophilicity: By keeping the reaction mixture basic, the methylamine remains in its free, nucleophilic form, allowing it to efficiently react with the electrophilic sulfur center.

Q3: What are the key safety precautions to consider when working with sulfuryl chloride?

A3: Sulfuryl chloride is a hazardous chemical that requires careful handling.

  • Corrosive and Lachrymator: It is corrosive to the skin, eyes, and respiratory tract. It is also a lachrymator, meaning it causes tearing. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reactive with Water: It reacts violently with water and moisture, releasing toxic and corrosive gases (HCl and SO₂). Ensure all equipment is dry and avoid contact with water.

  • Handling: Dispense sulfuryl chloride using a syringe or cannula under an inert atmosphere.

Experimental Protocol: Synthesis of N,N'-Dimethylsulfamide

This protocol provides a general procedure for the synthesis of N,N'-Dimethylsulfamide.

Materials:

  • Sulfuryl chloride (SO₂Cl₂)

  • Methylamine (CH₃NH₂) solution (e.g., 40% in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (optional, if not using excess methylamine as the base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methylamine (2.5 equivalents) in anhydrous dichloromethane. If using an aqueous solution of methylamine, a phase-transfer catalyst may be beneficial.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Sulfuryl Chloride: While stirring vigorously, add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water while cooling the flask in an ice bath.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary

IssueProbable Cause(s)Recommended Solutions
Oily Byproduct Formation Di-sulfonylation of methylamine, Hydrolysis of sulfuryl chloridePrecise stoichiometry control, slow addition at low temperature, vigorous stirring, use of anhydrous conditions.
Low Isolated Yield Product loss during aqueous workup, formation of water-soluble byproductsWash with brine, back-extract aqueous layer, optimize reaction conditions to minimize side reactions.
Difficult Purification Co-crystallization of acidic impuritiesAcid/base wash before recrystallization, column chromatography, optimization of recrystallization solvent system.

Visualizations

Diagram 1: Reaction Mechanism of N,N'-Dimethylsulfamide Synthesis

reaction_mechanism SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) Intermediate N-Methylsulfamoyl Chloride (CH₃NHSO₂Cl) SO2Cl2->Intermediate + CH₃NH₂ HCl_1 HCl MeNH2_1 Methylamine (CH₃NH₂) Product N,N'-Dimethylsulfamide (CH₃NHSO₂NHCH₃) Intermediate->Product + CH₃NH₂ HCl_2 HCl MeNH2_2 Methylamine (CH₃NH₂)

Caption: Stepwise formation of N,N'-Dimethylsulfamide.

Diagram 2: Key Side Reactions

side_reactions cluster_disulfonylation Di-sulfonylation cluster_hydrolysis Hydrolysis Intermediate N-Methylsulfamoyl Chloride DiSulfonamide N,N',N''-Trimethylsulfuric Triamide (Oily Byproduct) Intermediate->DiSulfonamide + Intermediate MeNH2 Methylamine SO2Cl2 Sulfuryl Chloride Acids H₂SO₄ + HCl (Corrosive Byproducts) SO2Cl2->Acids + H₂O H2O Water (Moisture)

Caption: Common side reactions in the synthesis.

Diagram 3: Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Stoichiometry Verify Stoichiometry (Slight excess of amine?) Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Low temp, slow addition?) Check_Stoichiometry->Check_Conditions Yes Check_Conditions->Start No, Adjust Check_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Check_Anhydrous Yes Check_Anhydrous->Start No, Dry reagents/glassware Workup_Issues Investigate Workup Procedure Check_Anhydrous->Workup_Issues Yes Workup_Issues->Start Product loss identified, adjust workup Purification_Issues Optimize Purification Workup_Issues->Purification_Issues No product loss identified Purification_Issues->Start Still impure, consider chromatography Success High Purity Product Purification_Issues->Success Optimized Check_Stoichiology Check_Stoichiology Check_Stoichiology->Start No, Adjust

Caption: A decision tree for troubleshooting the synthesis.

References

  • OECD Existing Chemicals Database. (2002). Sulfuryl chloride CAS N°: 7791-25-5. OECD. Retrieved from [Link]

  • Filo. (2021). Hydrolysis of sulphuryl chloride produces. Filo. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl chloride. Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new microwave assisted, efficient and green N-sulfonylation of various structurally amines without the use of any base or catalyst. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Retrieved from [Link]

  • YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. Retrieved from [Link]

  • Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Physics Forums. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylsulfamide. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry]. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N,N'-dimethyl-N'-methoxysulfamide. PrepChem.com. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Stability and degradation of N,N'-Dimethylsulfamide under different conditions

Welcome to the comprehensive technical support guide for understanding the stability and degradation of N,N'-Dimethylsulfamide (DMS). This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for understanding the stability and degradation of N,N'-Dimethylsulfamide (DMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, storage, and experimental use of this compound. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure the integrity of your experiments.

Introduction

N,N'-Dimethylsulfamide [(CH₃)₂NSO₂NH₂], a sulfamide derivative, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its stability profile under different conditions is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the factors influencing its degradation and provide strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of N,N'-Dimethylsulfamide.

General Handling and Storage

Q1: What are the recommended storage conditions for N,N'-Dimethylsulfamide?

A1: N,N'-Dimethylsulfamide should be stored in a cool, well-ventilated area, away from sources of heat, ignition, and direct sunlight.[1] The ideal storage temperature is between 15–25°C.[1] It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation.[2][3]

Q2: What personal protective equipment (PPE) should be used when handling N,N'-Dimethylsulfamide?

A2: When handling N,N'-Dimethylsulfamide, it is recommended to use appropriate personal protective equipment, including butyl rubber or nitrile gloves, chemical-resistant goggles, and a lab coat or chemical-resistant apron.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]

Stability in Solutions

Q3: How stable is N,N'-Dimethylsulfamide in aqueous solutions at different pH values?

Q4: Is N,N'-Dimethylsulfamide stable in common organic solvents used for analysis (e.g., acetonitrile, methanol)?

A4: N,N'-Dimethylsulfamide is generally expected to be stable in common anhydrous organic solvents such as acetonitrile and methanol for short-term use in analytical procedures. However, the presence of water in these solvents can lead to hydrolysis over time. It is best practice to use freshly prepared solutions and to store stock solutions under anhydrous conditions at low temperatures to minimize potential degradation.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments involving N,N'-Dimethylsulfamide.

Unexpected Degradation in Aqueous Media

Problem: My N,N'-Dimethylsulfamide sample shows signs of degradation (e.g., appearance of new peaks in HPLC) in an aqueous buffer.

Possible Causes & Solutions:

  • pH-Mediated Hydrolysis: As discussed, the pH of your buffer can significantly impact the stability of N,N'-Dimethylsulfamide.

    • Troubleshooting:

      • Analyze pH: Confirm the pH of your buffer.

      • Conduct a pH Profile Study: If your experimental conditions allow, perform a preliminary stability study by incubating N,N'-Dimethylsulfamide in buffers of varying pH (e.g., pH 3, 5, 7, 9) at your experimental temperature. Analyze the samples at different time points by HPLC to determine the optimal pH for stability.

      • Adjust Experimental pH: If possible, adjust the pH of your experiment to a range where N,N'-Dimethylsulfamide exhibits greater stability.

  • Temperature Effects: Elevated temperatures will accelerate the rate of hydrolysis.

    • Troubleshooting:

      • Lower Temperature: If your experiment permits, conduct it at a lower temperature.

      • Kinetics Study: Perform a simple kinetic study at different temperatures to understand the temperature dependence of the degradation.

Inconsistent Results in Formulations

Problem: I am observing variability in the potency of my formulation containing N,N'-Dimethylsulfamide and other excipients.

Possible Causes & Solutions:

  • Excipient Incompatibility: Chemical interactions between N,N'-Dimethylsulfamide and excipients can lead to degradation. Common excipients can contain reactive impurities or functional groups.[6]

    • Troubleshooting:

      • Review Excipients: Identify all excipients in your formulation. Be aware of potential incompatibilities with common excipients such as those with reactive functional groups or high moisture content.

      • Compatibility Study: Conduct a drug-excipient compatibility study. This typically involves mixing N,N'-Dimethylsulfamide with individual excipients (and combinations) and storing them under accelerated conditions (e.g., elevated temperature and humidity). Analyze the samples at various time points for the appearance of degradation products.

      • Reformulate: If an incompatibility is identified, consider replacing the problematic excipient with a more inert alternative.

Degradation upon Exposure to Light

Problem: My N,N'-Dimethylsulfamide solution appears to degrade when left on the benchtop.

Possible Causes & Solutions:

  • Photodegradation: Sulfonamides can be susceptible to photodegradation.[7] Exposure to UV or even high-intensity visible light can lead to the cleavage of the sulfonamide bond or other photochemical reactions.[7]

    • Troubleshooting:

      • Protect from Light: Always protect solutions of N,N'-Dimethylsulfamide from light by using amber vials or by wrapping containers in aluminum foil.

      • Conduct Photostability Study: To confirm photosensitivity, expose a solution of N,N'-Dimethylsulfamide to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its stability to a sample stored in the dark.

Experimental Protocols

The following are detailed protocols for assessing the stability of N,N'-Dimethylsulfamide.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of N,N'-Dimethylsulfamide at different pH values.

Materials:

  • N,N'-Dimethylsulfamide

  • Buffers of varying pH (e.g., 0.1 M HCl for pH 1, acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 10)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of N,N'-Dimethylsulfamide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • In separate vials, add an aliquot of the stock solution to each of the different pH buffers to achieve a final desired concentration.

  • Incubate the vials at a constant temperature (e.g., 40°C or 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a cold mobile phase).

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining N,N'-Dimethylsulfamide and any degradation products.

  • Plot the natural logarithm of the concentration of N,N'-Dimethylsulfamide versus time for each pH to determine the pseudo-first-order rate constant (k) for degradation.

  • Compare the rate constants at different pH values to create a pH-rate profile.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of N,N'-Dimethylsulfamide under various stress conditions.

Materials:

  • N,N'-Dimethylsulfamide

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Photostability chamber

  • Oven

  • HPLC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve N,N'-Dimethylsulfamide in 0.1 M HCl and heat (e.g., at 60°C) for a set period. If no degradation is observed, increase the acid concentration or temperature.

  • Base Hydrolysis: Dissolve N,N'-Dimethylsulfamide in 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Dissolve N,N'-Dimethylsulfamide in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Thermal Degradation: Expose solid N,N'-Dimethylsulfamide to dry heat in an oven (e.g., at a temperature below its melting point for an extended period).

  • Photodegradation: Expose a solution of N,N'-Dimethylsulfamide to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using an HPLC-MS method to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

Table 1: Physicochemical Properties of N,N'-Dimethylsulfamide
PropertyValueSource
Molecular FormulaC₂H₈N₂O₂S[8]
Molecular Weight124.17 g/mol [8]
Melting Point97.0 °C[9]
Boiling Point216.9 °C[9]
pKa~10.4

Visualizations

Degradation Pathway Logic

The following diagram illustrates a logical workflow for investigating the degradation of N,N'-Dimethylsulfamide.

Degradation_Investigation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_outcome Outcomes Acid Acidic Hydrolysis HPLC HPLC-UV/DAD (Quantification) Acid->HPLC LCMS LC-MS/MS (Identification) Acid->LCMS Base Basic Hydrolysis Base->HPLC Base->LCMS Oxidation Oxidation (e.g., H₂O₂) Oxidation->HPLC Oxidation->LCMS Thermal Thermal Stress Thermal->HPLC Thermal->LCMS Photo Photolytic Stress Photo->HPLC Photo->LCMS Rate Degradation Rate (Kinetics) HPLC->Rate Products Degradation Products (Structure Elucidation) LCMS->Products Pathway Degradation Pathway (Mechanism) Rate->Pathway Products->Pathway DMS N,N'-Dimethylsulfamide DMS->Acid DMS->Base DMS->Oxidation DMS->Thermal DMS->Photo

Workflow for Investigating N,N'-Dimethylsulfamide Degradation
Potential Sulfonamide Photodegradation Pathways

This diagram illustrates two major photodegradation pathways that have been observed for other sulfonamides and may be relevant for N,N'-Dimethylsulfamide.[7]

Photodegradation_Pathways cluster_products1 Products from Pathway 1 cluster_products2 Products from Pathway 2 DMS N,N'-Dimethylsulfamide [(CH₃)₂NSO₂NH₂] Pathway1 Pathway 1: Cleavage of Sulfonamide Bond DMS->Pathway1 hν (Light) Pathway2 Pathway 2: SO₂ Extrusion DMS->Pathway2 hν (Light) Product1A Dimethylamine [(CH₃)₂NH] Pathway1->Product1A Product1B Aminosulfonic Acid Derivative Pathway1->Product1B Product2A N,N-Dimethylhydrazine Derivative Pathway2->Product2A Product2B Sulfur Dioxide [SO₂] Pathway2->Product2B

Potential Photodegradation Pathways of Sulfonamides

References

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed. Available at: [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS | Request PDF - ResearchGate. Available at: [Link]

  • N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment | Request PDF - ResearchGate. Available at: [Link]

  • Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Long-term leaching through clayey till of >N,N>-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC) - Welcome to DTU Research Database. Available at: [Link]

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. Available at: [Link]

  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). Available at: [Link]

  • Drug–Excipient Interactions. Available at: [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. Available at: [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry - USGS Publications Warehouse. Available at: [Link]

  • Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S - PubChem - NIH. Available at: [Link]

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC - NIH. Available at: [Link]

  • N,N-DIMETHYLFORMAMIDE - Inchem.org. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. Available at: [Link]

  • Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available at: [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Available at: [Link]

  • Thermal degradation behaviour of some polydithiooxamide metal complexes. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. Available at: [Link]

  • Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short. Available at: [Link]

  • N,N′-Dimethylsulfamide - CAS Common Chemistry. Available at: [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. - DTIC. Available at: [Link]

  • Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices - MDPI. Available at: [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available at: [Link]

  • Thermal degradation behaviour of some polydithiooxamide metal complexes | Eclética Química. Available at: [Link]

  • Analysis of the products of thermal decomposition of an aromatic polyamide fabric | Scilit. Available at: [Link]

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Optimization

Technical Support Center: N,N'-Dimethylsulfamide (DMS) Removal from Wastewater

Welcome to the technical support center for the removal of N,N'-Dimethylsulfamide (DMS) from aqueous matrices. This guide is designed for researchers, scientists, and drug development professionals actively working on wa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of N,N'-Dimethylsulfamide (DMS) from aqueous matrices. This guide is designed for researchers, scientists, and drug development professionals actively working on water purification and contaminant remediation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges encountered during experimental work.

Section 1: Understanding the Challenge - N,N'-Dimethylsulfamide (DMS)

This section provides foundational knowledge on DMS, a persistent and mobile organic contaminant.

FAQ: What is N,N'-Dimethylsulfamide (DMS) and why is it a concern?

N,N'-Dimethylsulfamide (DMS), with the chemical formula C₂H₈N₂O₂S, is a small, polar organic molecule.[1] Its primary significance in an environmental context is as a major and stable degradation product of fungicides, particularly Tolylfluanid and Dichlofluanid.[1][2][3] Due to its high polarity and water solubility, DMS is not easily removed by conventional wastewater treatment processes, such as activated sludge or simple filtration. This persistence allows it to travel through soil into groundwater and surface waters, where it has been detected at concentrations up to 63 µg/L.[4][5] The main concern is its potential to form the carcinogenic N-nitrosodimethylamine (NDMA) during certain advanced treatment processes like ozonation.[2][6]

FAQ: What are the typical sources of DMS in wastewater?

The presence of DMS in wastewater and the broader water cycle is almost exclusively linked to the application of sulfamide-based fungicides in agriculture.[2] Runoff from agricultural areas carries the parent fungicides and their DMS degradants into surface waters. Industrial wastewater may also contain DMS if the facility is involved in the manufacturing or formulation of these specific agrochemicals.

Section 2: Analytical Methods and Troubleshooting

Accurate quantification of DMS is critical for evaluating the efficiency of any removal technology. The standard and most reliable method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[4][5]

Troubleshooting: My UPLC-MS/MS analysis of DMS is showing poor reproducibility and matrix effects. How can I resolve this?

Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a common challenge in environmental analysis.

  • Causality: The complex and variable nature of wastewater (containing salts, organic matter, etc.) directly interferes with the electrospray ionization (ESI) process required for MS detection.

  • Solution 1: Use of an Internal Standard: The most robust solution is to incorporate a stable isotope-labeled internal standard (SIL-IS) for DMS, if available. The SIL-IS co-elutes with the native DMS and experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix is effectively normalized. This approach is a cornerstone of reliable quantitative mass spectrometry.[4][5]

  • Solution 2: Sample Dilution: A straightforward approach is to dilute the sample with ultrapure water. This reduces the concentration of interfering matrix components. The trade-off is that the DMS concentration is also reduced, which may compromise the limit of detection (LOD). This is only feasible for samples with high initial DMS concentrations.

  • Solution 3: Solid Phase Extraction (SPE): While direct injection is often preferred for its speed, a well-designed SPE method can clean up the sample by retaining DMS on a sorbent while matrix components are washed away. The choice of sorbent is critical and must be optimized for polar compounds.

FAQ: What are the typical limits of detection (LOD) for DMS, and how can I improve sensitivity?

For UPLC-MS/MS methods, LODs for DMS are typically reported in the low nanogram-per-liter (ng/L) range, often around 10 ng/L for direct injection.[4][5] If your experiment requires lower detection limits:

  • Large Volume Injection (LVI): If your LC system allows, increasing the injection volume from a standard 10 µL to 50-100 µL can proportionally increase the signal response, thereby lowering the effective LOD.

  • Optimize MS Parameters: Systematically optimize the mass spectrometer's source parameters (e.g., capillary voltage, gas flows, temperature) and compound-specific parameters (collision energy, cone voltage) to maximize the signal intensity for DMS precursor and product ions.

  • Sample Pre-concentration: Employ Solid Phase Extraction (SPE) not just for cleanup, but for concentration. By passing a large volume of sample (e.g., 500 mL) through an SPE cartridge and eluting with a small volume of solvent (e.g., 1 mL), you can achieve significant concentration factors.

Section 3: Removal Technologies - Guides & Troubleshooting

The removal of the highly polar DMS molecule is a significant challenge. Conventional methods are often ineffective, necessitating the use of advanced technologies.[2]

Part 3.1: Advanced Oxidation Processes (AOPs)

AOPs rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to non-selectively oxidize persistent organic pollutants.[7][8]

Critical Issue: Ozonation of DMS can form carcinogenic N-nitrosodimethylamine (NDMA). How is this addressed?

This is the most significant risk associated with using ozonation for DMS removal. The ozone molecule reacts with the dimethylamine functional group of DMS, leading to the formation of NDMA.[2][6] Studies have shown that 30-50% of the degraded DMS can be converted to NDMA during ozonation.[2]

Mitigation Strategies:

  • Process Combination: NDMA, unlike DMS, is known to be biodegradable. Therefore, a common and effective strategy is to follow the ozonation step with a biologically active filtration step, such as a biological activated carbon (BAC) filter.[2] The microbial biofilm on the filter media can effectively degrade the NDMA formed during ozonation.[9]

  • Peroxone (O₃/H₂O₂): The addition of hydrogen peroxide (H₂O₂) to the ozonation process (the peroxone process) can shift the reaction mechanism. H₂O₂ accelerates the decomposition of ozone into hydroxyl radicals (•OH). Since •OH is a much less selective and more powerful oxidant than molecular ozone, it can potentially degrade DMS through pathways that are less likely to form NDMA. This requires careful optimization of the H₂O₂-to-O₃ ratio.

Troubleshooting: My UV/H₂O₂ system shows low DMS degradation efficiency. What parameters should I optimize?

The UV/H₂O₂ process generates hydroxyl radicals via the photolysis of hydrogen peroxide (H₂O₂ → 2 •OH).[7] Poor performance is typically due to suboptimal parameters or interfering substances.

  • Hydrogen Peroxide Dose: There is an optimal H₂O₂ concentration. Too little, and the generation of •OH is limited. Too much, and H₂O₂ itself can act as a hydroxyl radical scavenger (•OH + H₂O₂ → HO₂• + H₂O), which reduces efficiency. The optimal dose must be determined experimentally, often as a molar ratio to the contaminant or dissolved organic carbon (DOC).

  • UV Intensity and Wavelength: Ensure the UV lamp is emitting at the correct wavelength (typically 254 nm for low-pressure lamps) and that the intensity is sufficient. The lamp output can decrease with age and the quartz sleeve can become fouled, reducing transmittance.

  • pH: The pH of the water can influence the process, though its effect is generally less pronounced than in Fenton-based systems.

  • Radical Scavengers: Wastewater contains numerous constituents that compete for hydroxyl radicals, such as natural organic matter (NOM), bicarbonate, and carbonate ions. High levels of these scavengers will significantly reduce the efficiency of DMS removal and must be accounted for in the experimental design.

Experimental Workflow: Lab-Scale AOP Evaluation

Below is a generalized workflow for assessing the efficacy of an AOP for DMS removal in a laboratory setting.

AOP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_eval 4. Evaluation Wastewater Spiked Wastewater (Known DMS Conc.) Reactor Batch Reactor Wastewater->Reactor Load AOP_Setup AOP Reactor Setup (e.g., Ozonator, UV Lamp) AOP_Setup->Reactor Initiate Treatment Sampling Time-Based Sampling (t=0, 5, 10, ... min) Reactor->Sampling Collect Aliquots Quench Quench Residual Oxidant (e.g., Na₂SO₃, Catalase) Sampling->Quench Analysis_DMS Analyze DMS (UPLC-MS/MS) Quench->Analysis_DMS Analysis_BP Analyze Byproducts (e.g., NDMA for Ozonation) Quench->Analysis_BP Analysis_TOC Analyze TOC/DOC Quench->Analysis_TOC Kinetics Calculate Degradation Kinetics (k_obs) Analysis_DMS->Kinetics Efficiency Determine Removal Efficiency (%) Analysis_DMS->Efficiency

Caption: Generalized workflow for a lab-scale AOP experiment.

Part 3.2: Adsorption Techniques

Adsorption involves the accumulation of a substance (adsorbate) at the surface of a solid (adsorbent).[10]

FAQ: Is granular activated carbon (GAC) effective for removing DMS?

No, GAC is generally not effective for removing DMS.

  • Causality: The removal of organic compounds by GAC is primarily driven by hydrophobic interactions. DMS is a highly polar, water-soluble molecule with a low octanol-water partition coefficient (Log Kow), meaning it has very little affinity for the nonpolar carbon surface and prefers to remain in the water phase.[2][9] Conventional GAC filters will exhibit rapid breakthrough of DMS.

Troubleshooting: I am screening novel adsorbents for DMS removal, but adsorption capacity is consistently low. What should I focus on?

When targeting polar compounds like DMS, the adsorbent's properties must be tailored accordingly.

  • Surface Chemistry is Key: Instead of relying on hydrophobicity, focus on adsorbents with specific functional groups that can interact with DMS. Look for materials that can participate in:

    • Hydrogen Bonding: Adsorbents with hydroxyl (-OH) or amine (-NH₂) groups.

    • Electrostatic Interactions: If the adsorbent surface can be charged (e.g., via pH adjustment), it may interact with any partial charges on the DMS molecule.

    • π-π Interactions: While less likely to be the dominant mechanism for DMS, aromatic structures in some adsorbents can interact with certain pollutants.[11]

  • Pore Size and Structure: While important, pore filling is a secondary mechanism for small polar molecules. The chemical nature of the surface is the primary driver of performance.

  • Consider Modified Adsorbents: Research is increasingly focused on modifying traditional adsorbents to improve their affinity for specific contaminants.[11] Examples include nitrogen-doped biochar, polymer-based resins, or surface-functionalized silicas. These materials introduce the specific chemical functionalities needed for effective interaction.[11][12]

Experimental Workflow: Batch Adsorption Screening

This workflow outlines the standard procedure for screening multiple adsorbents to identify promising candidates for DMS removal.

Adsorption_Workflow cluster_prep 1. Preparation cluster_exp 2. Batch Experiment cluster_analysis 3. Analysis cluster_eval 4. Evaluation Adsorbents Prepare Adsorbents (A, B, C...) Batch_Vials Vials with DMS Solution + Adsorbent Dose Adsorbents->Batch_Vials DMS_Sol Prepare DMS Stock Solution DMS_Sol->Batch_Vials Equilibrate Equilibrate on Shaker (e.g., 24h, 25°C) Batch_Vials->Equilibrate Separate Separate Solid/Liquid (Centrifuge/Filter) Equilibrate->Separate Analyze_C_final Measure Final DMS Conc. (Cf) in Supernatant Separate->Analyze_C_final Calc_Removal Calculate % Removal ((C₀-Cf)/C₀)*100 Analyze_C_final->Calc_Removal Calc_Qe Calculate Adsorption Capacity, Qe (mg/g) Analyze_C_final->Calc_Qe Select Select Best Adsorbent(s) for Kinetic/Isotherm Studies Calc_Qe->Select

Caption: A standard workflow for screening adsorbents in batch tests.

Part 3.3: Biological Degradation
FAQ: Is DMS readily biodegradable in conventional wastewater treatment plants?

No, DMS is considered persistent and is not significantly removed by conventional biological treatment processes like activated sludge.[2] Its chemical structure is not easily targeted by the common enzymes present in these systems. While some specialized microorganisms might be capable of degrading DMS, this would require very long acclimation periods or specific enrichment cultures not found in standard treatment plants.[13]

Section 4: Method Selection and Comparative Analysis

Choosing the right technology depends on the treatment goals, wastewater matrix, and economic considerations.

FAQ: Which removal method is the most promising for DMS?

Based on current knowledge, a combined-process approach is the most robust and promising strategy. Specifically, an Advanced Oxidation Process (AOP) followed by a biological treatment step offers the most complete solution.

  • Why this combination? The AOP step (e.g., Ozonation, UV/H₂O₂) is effective at breaking down the recalcitrant DMS molecule.[14] The subsequent biological step is then used to remove any potentially harmful but biodegradable byproducts, such as NDMA, that may have been formed during oxidation.[2] This sequential approach leverages the strengths of each technology to overcome their individual limitations.

Technology Comparison Table
FeatureAdvanced Oxidation Processes (AOPs)AdsorptionBiological Treatment
DMS Removal Efficiency High (Can exceed 90%)[14]Very Low (for conventional adsorbents)Very Low (in standard systems)
Key Advantage Rapidly degrades a wide range of persistent compounds.Simple operation; potential for adsorbent regeneration.Cost-effective for removing biodegradable compounds.
Key Disadvantage Potential formation of harmful byproducts (e.g., NDMA with ozone).[2] High energy/chemical costs.Ineffective for polar molecules like DMS.[2]Ineffective for recalcitrant molecules like DMS.
Wastewater Matrix Sensitivity High (performance affected by DOC, alkalinity)Moderate (competition from other organics)High (sensitive to toxicity, pH, temperature)
Best Use Case for DMS Primary degradation step in a multi-stage treatment train.Not recommended as a standalone process. May have a role with novel, functionalized adsorbents.Polishing step after AOP to remove biodegradable byproducts like NDMA.[2]
References
  • Schmidt, C. K., & Lange, F. T. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787–1794.
  • ResearchGate. (n.d.). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS | Request PDF. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Advanced Oxidation Processes for Water and Wastewater Treatment. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylsulfamide. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History.
  • Helmholtz Centre for Environmental Research (UFZ). (n.d.). Ozonation products from trace organic chemicals in municipal wastewater and from metformin. [Link]

  • ResearchGate. (n.d.). N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment | Request PDF. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Electrochemical advanced oxidation processes for the removal of pesticides from water and wastewater. A review | Request PDF. Retrieved January 16, 2026, from [Link]

  • MDPI. (2023). Advanced Oxidation Processes for Removal of Emerging Contaminants in Water. [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Advanced Oxidation Processes in Water/Wastewater Treatment: Principles and Applications. A Review. Retrieved January 16, 2026, from [Link]

  • PubMed. (2017). Light-Assisted Advanced Oxidation Processes for the Elimination of Chemical and Microbiological Pollution of Wastewaters in Developed and Developing Countries. [Link]

  • USGS Publications Warehouse. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Biological treatment of wastewater containing dimethyl sulphoxide from the semi-conductor industry | Request PDF. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Sulfamide, N,N-dimethyl-N'-phenyl-. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Innovative Adsorbents for Pollutant Removal: Exploring the Latest Research and Applications. Retrieved January 16, 2026, from [Link]

  • University of Galway. (n.d.). Batch adsorption of herbicides from aqueous solution onto diverse reusable materials and granulated activated carbon. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Development of Adsorptive Membranes for Selective Removal of Contaminants in Water. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review. Retrieved January 16, 2026, from [Link]

  • MDPI. (n.d.). Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Removal of Micropollutants from Industrial Wastewater: Conventional and Advanced Methods. Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). Current Trends in the Application of Nanomaterials for the Removal of Pollutants from Industrial Wastewater Treatment—A Review. [Link]

  • ResearchGate. (2019). Economic and Risk Analyses of an Industrial N,N‐Dimethylformamide Recovery Process. [Link]

  • ResearchGate. (n.d.). (PDF) Surface-modified activated carbon for N-nitrosodimethylamine removal in the continuous flow biological activated carbon columns. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigation of N-Nitrosodimethylamine (NDMA) Formation from N,N'-Dimethylsulfamide during Ozonation

Executive Summary The ozonation of water containing N,N'-Dimethylsulfamide (DMS), a metabolite of the fungicide tolylfluanide, can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[1][2] This g...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The ozonation of water containing N,N'-Dimethylsulfamide (DMS), a metabolite of the fungicide tolylfluanide, can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen.[1][2] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and mitigate this critical issue. We will delve into the core mechanisms of NDMA formation, offer a detailed troubleshooting guide for common experimental challenges, and provide validated protocols to control its formation. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in your work.

Core Mechanism of NDMA Formation: A Bromide-Catalyzed Pathway

A common misconception is that ozone directly reacts with DMS to form NDMA. In reality, the reaction is indirect and significantly accelerated by the presence of bromide, which acts as a catalyst.[3] The direct reaction of ozone with DMS is slow and does not significantly contribute to NDMA formation.[3]

The key steps of the bromide-catalyzed pathway are as follows:

  • Oxidation of Bromide: Ozone rapidly oxidizes bromide (Br⁻) present in the water to form hypobromous acid (HOBr).[3]

  • Deprotonation of DMS: N,N'-Dimethylsulfamide has a pKa of approximately 10.4.[3] In typical water treatment pH ranges (6-8), a small fraction of DMS exists in its deprotonated, anionic form (DMS⁻).[3]

  • Bromination of DMS⁻: The deprotonated DMS⁻ is highly reactive towards HOBr, leading to the formation of a brominated intermediate (Br-DMS⁻). This reaction is extremely fast.[3]

  • Reaction with Ozone and NDMA Formation: The Br-DMS⁻ intermediate then reacts with ozone. This leads to a fragile complex that can decompose through two main pathways: one that results in the formation of NDMA, and another that leads to the formation of nitrate and other non-NDMA products.[3] The presence of bromide can lead to an NDMA yield of up to 54%.[3]

NDMA_Formation_Pathway O3 Ozone (O₃) HOBr Hypobromous Acid (HOBr) O3->HOBr Oxidizes Complex Ozonated Intermediate Complex O3->Complex Reacts with Br Bromide (Br⁻) Br->HOBr Br_DMS Brominated Intermediate (Br-DMS⁻) HOBr->Br_DMS DMS N,N'-Dimethylsulfamide (DMS) DMS_anion DMS Anion (DMS⁻) DMS->DMS_anion Deprotonation DMS_anion->Br_DMS Fast Reaction Br_DMS->Complex NDMA NDMA Complex->NDMA ~54% Yield Nitrate Nitrate & Other Products Complex->Nitrate ~39% Yield pH pH > pKa (~10.4) pH->DMS_anion

Caption: Bromide-catalyzed pathway for NDMA formation from DMS during ozonation.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at preventing NDMA formation from DMS.

Question/Issue Potential Cause(s) Recommended Action(s)
High NDMA formation despite low DMS concentration. The presence of even trace amounts of bromide can lead to overstoichiometric formation of NDMA.[3]Quantify the bromide concentration in your water matrix. If bromide is present, consider using a bromide-free synthetic water for baseline experiments or implementing control strategies that target the brominated intermediates.
Inconsistent NDMA yields between experiments. Fluctuations in pH can significantly alter the concentration of the reactive DMS anion.[3] Variations in ozone dose or the presence of other ozone-consuming substances can also affect the reaction.Ensure strict pH control using buffers. Accurately measure and control the ozone dose in all experiments. Characterize the water matrix for other potential ozone-consuming compounds.
NDMA levels increase when adding a hydroxyl radical scavenger. Hydroxyl radicals (•OH) may contribute to the degradation of NDMA or react with DMS in pathways that do not form NDMA.[4][5] Scavenging these radicals can inadvertently favor the NDMA formation pathway.Be mindful of the dual role of •OH. If using a scavenger to study the direct ozone reaction, be aware that it may increase NDMA yield. Consider this when interpreting your results. For NDMA control, promoting •OH formation through Advanced Oxidation Processes (AOPs) is a more effective strategy.[6][7]
Low NDMA formation observed, but DMS is also consumed. This could indicate that the reaction is proceeding through the pathway that forms nitrate and other non-NDMA products.[3]Analyze for nitrate and other potential degradation products to perform a full mass balance and understand the reaction stoichiometry in your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing NDMA formation from DMS during ozonation?

A1: The presence of bromide is the most critical factor.[3] The reaction is a bromide-catalyzed process, and even low, naturally occurring concentrations of bromide can lead to significant NDMA formation.[3] While other factors like pH and ozone dose are important, the reaction is primarily driven by the formation of hypobromous acid from bromide.[3]

Q2: Can chloride also catalyze this reaction?

A2: Yes, but to a lesser extent. Hypochlorous acid (HOCl), formed from the ozonation of chloride, can also react with DMS to form NDMA, but the yield is lower (around 30%) compared to the bromide-catalyzed pathway.[3]

Q3: What is the role of hydroxyl radicals (•OH) in this process?

A3: The role of •OH is complex. On one hand, adding an •OH scavenger like tert-butyl alcohol has been shown to increase NDMA yields, suggesting that •OH may either degrade NDMA or react with DMS via pathways that don't produce NDMA.[3][4] On the other hand, advanced oxidation processes (AOPs) like O₃/H₂O₂, which are designed to generate high concentrations of •OH, are a recommended strategy for controlling NDMA formation.[6][7][8] This is because •OH is much more effective at oxidizing a wide range of precursor compounds and NDMA itself compared to molecular ozone.[8]

Q4: Are there any effective post-treatment options if NDMA is formed?

A4: Yes, NDMA is biodegradable and can be at least partially removed by biologically active treatment steps, such as sand or activated carbon filtration, following ozonation.[1][2][9]

Q5: How can I control NDMA formation during my experiments?

A5: Several strategies can be employed:

  • pH Control: Maintaining a lower pH will reduce the concentration of the reactive deprotonated DMS anion.[3]

  • Advanced Oxidation Processes (AOPs): Using O₃/H₂O₂ or O₃/peroxymonosulfate can shift the reaction away from the NDMA formation pathway by promoting oxidation via hydroxyl radicals.[6][7]

  • Source Control: If possible, preventing DMS from entering the water source is the most effective preventative measure.[4]

Experimental Protocols

Protocol 1: Baseline NDMA Formation Potential Test

This protocol establishes the baseline formation of NDMA from DMS in a given water matrix under standard ozonation conditions.

Sources

Optimization

Optimizing Chromatographic Separation of N,N'-Dimethylsulfamide: A Technical Support Center

Welcome to the Technical Support Center for the chromatographic separation of N,N'-Dimethylsulfamide (DMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of N,N'-Dimethylsulfamide (DMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure robust and reliable analytical results. As a small, polar molecule, DMS presents unique challenges in chromatographic analysis. This center is structured to address these challenges head-on, providing not just protocols but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of N,N'-Dimethylsulfamide.

Q1: Why is N,N'-Dimethylsulfamide difficult to retain on a standard C18 reversed-phase HPLC column?

A1: N,N'-Dimethylsulfamide (C₂H₈N₂O₂S, MW: 124.17 g/mol ) is a highly polar compound.[1] Standard C18 columns utilize a nonpolar stationary phase and a polar mobile phase. The principle of reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Due to its polarity, DMS has a much stronger affinity for the polar mobile phase than the nonpolar C18 stationary phase, leading to little or no retention and elution in or near the solvent front.

Q2: What are the primary chromatographic techniques recommended for the separation of N,N'-Dimethylsulfamide?

A2: For effective retention and separation of DMS, techniques that are well-suited for polar compounds are recommended. These include:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2][3][4][5][6] HILIC promotes the partitioning of polar analytes like DMS into a water-enriched layer on the surface of the stationary phase, leading to good retention.

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities.[7][8][9] This dual-retention mechanism can be highly effective for retaining and separating polar and ionizable compounds like DMS and its potential impurities.

  • Reversed-Phase Chromatography with Specialized Columns: Certain reversed-phase columns with polar-embedded or polar-endcapped functionalities can offer improved retention for polar analytes compared to traditional C18 columns.

Q3: Is Gas Chromatography (GC) a viable option for N,N'-Dimethylsulfamide analysis?

A3: Yes, Gas Chromatography can be a viable technique. However, due to the polarity and potential for thermal lability of DMS, direct analysis can be challenging. Derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[10][11][12][13][14] Common derivatization techniques include silylation or acylation.

Q4: Can N,N'-Dimethylsulfamide be analyzed by LC-MS?

A4: Absolutely. LC-MS, particularly UPLC-MS/MS, is a highly sensitive and selective method for the determination of DMS, especially at trace levels in complex matrices like environmental water samples.[15][16][17] The high organic content of the mobile phase used in HILIC is particularly advantageous for electrospray ionization (ESI), leading to enhanced sensitivity.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the chromatographic analysis of N,N'-Dimethylsulfamide.

Common Chromatographic Problems and Solutions
Problem Potential Causes Recommended Solutions
Poor Retention (Analyte elutes in the void volume) - Inappropriate column chemistry (e.g., standard C18).- Mobile phase is too "strong" (too high in aqueous content for HILIC, or too high in organic content for reversed-phase).- Switch to a HILIC or mixed-mode column.- For HILIC, increase the organic solvent (typically acetonitrile) concentration in the mobile phase.- For reversed-phase, consider a highly aqueous stable column and decrease the organic modifier.
Peak Tailing - Secondary interactions with residual silanols on the silica backbone of the column.- Column overload.- Inappropriate mobile phase pH.- Use a highly end-capped column or a column with a different stationary phase (e.g., HILIC, mixed-mode).- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask silanol activity (be mindful of MS compatibility).- Lower the injection concentration or volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column collapse or void.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if a void is suspected.
Poor Resolution between DMS and Impurities - Suboptimal mobile phase composition.- Inadequate column efficiency.- Optimize the mobile phase gradient, pH, and buffer concentration.- Switch to a column with a different selectivity (e.g., from HILIC to mixed-mode).- Use a column with a smaller particle size (e.g., UPLC) for higher efficiency.
Irreproducible Retention Times - Insufficient column equilibration time, especially in HILIC.- Fluctuations in mobile phase composition or column temperature.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (HILIC may require longer equilibration times).- Use a column thermostat to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing.
Low Sensitivity in LC-MS - Ion suppression from matrix components.- Suboptimal ionization source parameters.- Improve sample preparation to remove interfering matrix components.- Ensure adequate chromatographic separation from co-eluting matrix components.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem with DMS Chromatography Poor_Retention Poor Retention? Start->Poor_Retention Peak_Shape Poor Peak Shape? Poor_Retention->Peak_Shape No Sol_Retention Switch to HILIC/MMC Increase Organic % (HILIC) Poor_Retention->Sol_Retention Yes Resolution Poor Resolution? Peak_Shape->Resolution No Sol_PeakShape Check sample solvent Adjust mobile phase pH Lower sample concentration Peak_Shape->Sol_PeakShape Yes Reproducibility Irreproducible? Resolution->Reproducibility No Sol_Resolution Optimize gradient Change column selectivity Use higher efficiency column Resolution->Sol_Resolution Yes End Problem Solved Reproducibility->End No, consult specialist Sol_Reproducibility Increase equilibration time Control temperature Prepare fresh mobile phase Reproducibility->Sol_Reproducibility Yes Sol_Retention->Peak_Shape Sol_PeakShape->Resolution Sol_Resolution->Reproducibility Sol_Reproducibility->End

Caption: A decision tree for troubleshooting common issues in N,N'-Dimethylsulfamide chromatography.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a validated UPLC-MS/MS method for the analysis of N,N'-Dimethylsulfamide.

UPLC-MS/MS Method for the Determination of N,N'-Dimethylsulfamide in Aqueous Samples

This method is adapted from a published procedure for the analysis of DMS in water matrices.[15][16]

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

  • Column: A HILIC column suitable for polar analytes (e.g., an amide-based or bare silica column).

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate in water)

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the analyte.

  • Flow Rate: Appropriate for the UPLC column diameter (e.g., 0.3-0.5 mL/min).

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for DMS (125.0)

  • Product Ions (m/z): Select at least two characteristic product ions for quantification and confirmation.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Sample Preparation:

  • For aqueous samples, the primary preparation step is the addition of an internal standard.[15][16] A deuterated analog of DMS (DMS-d6) is ideal.

  • Filtration of the sample through a 0.22 µm filter may be necessary to remove particulates.

5. Data Analysis:

  • Quantify DMS using the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard (e.g., DMS-d6) Sample->Add_IS Filter Filter (0.22 µm) Add_IS->Filter Inject Inject into UPLC System Filter->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: A workflow diagram for the UPLC-MS/MS analysis of N,N'-Dimethylsulfamide.

Part 4: Stability Considerations

Understanding the stability of N,N'-Dimethylsulfamide is crucial for accurate quantification.

Forced Degradation Studies:

To develop a stability-indicating method, forced degradation studies are recommended.[18][19][20][21][22] These studies involve subjecting the DMS standard to various stress conditions to generate potential degradation products. The analytical method should then be able to resolve DMS from these degradants.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid or solution at an appropriate temperature.

  • Photolytic Degradation: Exposure to UV light.

It has been reported that during ozonation in water treatment, DMS can be converted to the carcinogenic N-nitrosodimethylamine (NDMA).[23] Therefore, it is important to be aware of potential transformations in different environmental and processing conditions.

References

  • SIELC Technologies. (n.d.). Separation of Antibiotics in Mixed-mode chromatography. Retrieved from [Link]

  • Fountain, K. J. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Kowal, S., Balsaa, P., Werres, F., & Schmidt, T. C. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. Analytical and Bioanalytical Chemistry, 395(6), 1787–1794. Retrieved from [Link]

  • Aral, H., & Altun, Y. (2025). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Open Chemistry, 23(1). Retrieved from [Link]

  • Kowal, S., Balsaa, P., Werres, F., & Schmidt, T. C. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS. Request PDF. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2263-2273. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Chitturi, R., & Kumar, K. S. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-6. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Retrieved from [Link]

  • Bollmann, U. E., & Badawi, N. (2018). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Chirita, R. I., & Voelkel, A. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC) of Small Molecules. Request PDF. Retrieved from [Link]

  • Wikipedia. (2023). Mixed-mode chromatography. Retrieved from [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Zhao, Z., & Edom, R. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(10), 477-482. Retrieved from [Link]

  • Schmidt, C. K., & Brauch, H. J. (2008). N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Request PDF. Retrieved from [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of analytical & pharmaceutical research, 3(6), 00073. Retrieved from [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2003). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products- A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from [Link]

  • Kowal, S. (2012). Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. DuEPublico. Retrieved from [Link]

  • Wang, Y., et al. (2022). [Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 40(9), 833–839. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • Serban, V. A. (2012). Derivatization Methods in GC and GC/MS. InTech. Retrieved from [Link]

  • Ciolino, L. A. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 24-33. Retrieved from [Link]

  • Psychogios, N., & Chan, M. K. (2011). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Metabolites, 1(1), 39-50. Retrieved from [Link]

  • Vogeser, M., & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Request PDF. Retrieved from [Link]

  • Patel, P., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Lurie, I. S. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

  • Li, H., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules (Basel, Switzerland), 28(15), 5894. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta pharmaceutica (Zagreb, Croatia), 63(3), 385–396. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylsulfamide. PubChem. Retrieved from [Link]

  • Posada-Ayala, M., et al. (2017). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Foods (Basel, Switzerland), 6(8), 64. Retrieved from [Link]

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Troubleshooting

Technical Support Center: N,N'-Dimethylsulfamide Safe Handling and Disposal

Welcome to the Technical Support Center for N,N'-Dimethylsulfamide (CAS No. 3984-14-3).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N,N'-Dimethylsulfamide (CAS No. 3984-14-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting. As a compound classified with specific health hazards, adherence to rigorous safety protocols is paramount. This document provides in-depth, field-proven insights and actionable troubleshooting guidance.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day safe use of N,N'-Dimethylsulfamide.

Q1: What are the primary hazards associated with N,N'-Dimethylsulfamide?

A1: N,N'-Dimethylsulfamide is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] It is crucial to take these hazards seriously and implement appropriate safety measures to prevent exposure.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling N,N'-Dimethylsulfamide?

A2: Due to its irritant properties, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be considered if there is a risk of splashing.

  • Skin Protection: Impervious gloves (e.g., nitrile or butyl rubber) and a lab coat are required. For larger quantities or situations with a higher risk of contact, wear fire/flame-resistant and impervious clothing.[1][3][4]

  • Respiratory Protection: All handling of solid N,N'-Dimethylsulfamide should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1][3]

Q3: What are the proper storage conditions for N,N'-Dimethylsulfamide?

A3: Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

  • Container: Keep the container tightly closed to prevent absorption of moisture and contamination.[1][5]

  • Location: Store in a cool, dry, and well-ventilated place.[1][5][6] Avoid storing under sinks where moisture is prevalent.[7]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[1][5]

  • Incompatibilities: Store separately from strong oxidizing agents.[5]

Q4: Can I dispose of small amounts of N,N'-Dimethylsulfamide down the drain?

A4: No. N,N'-Dimethylsulfamide should not be discharged into sewer systems.[1][8] It is a persistent and mobile organic compound in aquatic environments.[7] Furthermore, it is a known precursor to the formation of the carcinogen N-nitrosodimethylamine (NDMA) during water treatment processes involving ozonation.[2][9][10] All waste must be treated as hazardous.

Q5: Are there any established occupational exposure limits for N,N'-Dimethylsulfamide?

A5: Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for N,N'-Dimethylsulfamide from major regulatory bodies.[5] This absence of data necessitates a more cautious approach, and handling procedures should aim to minimize all potential exposure.

Troubleshooting Guides

This section provides step-by-step protocols for specific issues you may encounter during your experiments.

Guide 1: Accidental Exposure

Immediate and correct first aid is critical to mitigate the harmful effects of N,N'-Dimethylsulfamide.

Scenario 1: Skin Contact

  • Problem: N,N'-Dimethylsulfamide powder or solution comes into contact with the skin, causing redness or irritation.

  • Solution:

    • Immediately remove all contaminated clothing, including shoes.[11]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][12]

    • If skin irritation occurs or persists, seek medical attention.[1]

    • Do not reuse contaminated clothing until it has been thoroughly cleaned.[1]

Scenario 2: Eye Contact

  • Problem: Solid particles or a solution of N,N'-Dimethylsulfamide enters the eyes, causing irritation and pain.

  • Solution:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5][11][12]

    • If present, remove contact lenses after the first 5 minutes and continue rinsing.[5]

    • Seek immediate medical attention, even if symptoms seem to subside.[11]

Scenario 3: Inhalation

  • Problem: You experience respiratory irritation after potentially inhaling N,N'-Dimethylsulfamide dust.

  • Solution:

    • Move immediately to an area with fresh air.[1][5]

    • If breathing is difficult, a trained individual should administer oxygen.[1]

    • If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the person may have ingested the chemical.[1]

    • Seek medical help if you feel unwell or if symptoms persist.[1]

Scenario 4: Ingestion

  • Problem: Accidental swallowing of N,N'-Dimethylsulfamide.

  • Solution:

    • Rinse the mouth thoroughly with water.[1][5]

    • Do NOT induce vomiting.[11]

    • Never give anything by mouth to an unconscious person.[11]

    • Call a poison control center or seek immediate medical attention.[5]

Guide 2: Managing Spills

A prompt and correct response can prevent a minor spill from becoming a major incident. The following workflow outlines the decision-making process.

Spill_Response_Workflow A Spill Occurs B Assess Severity (Amount, Location, Hazards) A->B C Minor Spill (<10g, Contained in Hood) B->C Minor D Major Spill (>10g, Outside Hood, Risk of Spread) B->D Major G Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) C->G E Alert Personnel & Evacuate Area D->E F Call Emergency Response / EHS E->F H Contain the Spill (Use absorbent pads or dikes) G->H For Liquids I Clean Up Spill G->I For Solids H->I J Decontaminate Area I->J K Package & Label Waste J->K L Store Waste for Pickup K->L M Restock Spill Kit L->M

Caption: Spill Response Decision Workflow.

Detailed Spill Cleanup Protocol (Minor Spill of Solid N,N'-Dimethylsulfamide):

  • Alert & Secure: Notify personnel in the immediate area. Ensure the spill is not near an ignition source.[13]

  • Assess: Confirm the identity of the spilled chemical and consult its Safety Data Sheet (SDS).

  • PPE: Don the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Cleanup:

    • Carefully sweep up the solid material to avoid creating dust.[5] Do not dry sweep fine powders, as this can make them airborne.[13]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, leak-proof container for disposal.[5][14]

  • Decontaminate:

    • Wipe the spill area with a damp cloth or paper towel and a mild soap and water solution.[14]

    • Place all cleaning materials into the waste container.

  • Waste: Seal and label the container as "Hazardous Waste: N,N'-Dimethylsulfamide" and include the date and your contact information.[14]

  • Dispose: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[5]

  • Restock: Replenish any used items in your spill kit.[14]

Guide 3: Unexpected Reactions & Decomposition
  • Problem: You observe unexpected fuming, color change, or temperature increase during an experiment with N,N'-Dimethylsulfamide.

  • Causality: While specific reactivity data for N,N'-Dimethylsulfamide is limited, sulfamides as a class can be incompatible with strong oxidizing agents.[5] Thermal decomposition can also occur at elevated temperatures, potentially releasing hazardous gases like sulfur oxides and nitrogen oxides.[5]

  • Solution:

    • Safety First: If the reaction is vigorous, evacuate the immediate area and alert others. If it is contained within a fume hood, ensure the sash is lowered.

    • Do Not Add Water: If the reaction involves water-sensitive reagents, do not attempt to quench with water, as this could exacerbate the situation.

    • Cooling: If safe to do so, an external ice bath can be used to cool the reaction vessel and slow the rate of decomposition.

    • Neutralization (Post-Reaction): Once the reaction has subsided and cooled, the mixture must be treated as hazardous waste. Do not attempt to neutralize highly reactive or unknown mixtures without consulting your institution's EHS department.

    • Investigation: Review your experimental protocol. Confirm the identity and purity of all reagents. Ensure no incompatible materials, such as strong oxidizing agents, were accidentally introduced.

Disposal Protocol

Proper disposal is a critical final step in the chemical lifecycle. The following workflow provides a logical path for managing N,N'-Dimethylsulfamide waste.

Disposal_Workflow Start Generate N,N'-Dimethylsulfamide Waste (Unused chemical, contaminated items, reaction mixture) Check Is waste mixed with other chemicals? Start->Check Pure Pure/Unused N,N'-Dimethylsulfamide Check->Pure No Mixed Mixed Waste Stream Check->Mixed Yes Segregate Segregate from incompatible waste (e.g., strong oxidizers) Pure->Segregate Mixed->Segregate Container Place in a designated, compatible, and sealed hazardous waste container Segregate->Container Label Label Container Clearly: 'Hazardous Waste' 'N,N'-Dimethylsulfamide' List all components for mixed waste Associated Hazards (Irritant) Container->Label Store Store in a designated, secure waste accumulation area Label->Store Contact Contact Institutional EHS for pickup and disposal Store->Contact End Disposal via Licensed Chemical Destruction Plant/ Controlled Incineration Contact->End

Caption: Waste Disposal Decision Workflow.

Step-by-Step Disposal Procedure:

  • Waste Collection: All materials contaminated with N,N'-Dimethylsulfamide, including unused product, reaction residues, and contaminated labware (gloves, wipes, pipette tips), must be collected as hazardous waste.[1][5]

  • Segregation: Do not mix N,N'-Dimethylsulfamide waste with incompatible chemicals, particularly strong oxidizing agents.[5]

  • Containment: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Ensure the container is kept closed except when adding waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "N,N'-Dimethylsulfamide," and a list of any other chemical components in the waste stream. The associated hazards (e.g., "Irritant") must also be clearly indicated.

  • Storage: Store the sealed waste container in a designated secondary containment bin within a secure hazardous waste accumulation area, away from general laboratory traffic.

  • Final Disposal: The final disposal method must be through a licensed chemical destruction facility. The preferred method is typically controlled incineration with flue gas scrubbing to manage the emission of sulfur and nitrogen oxides.[1] Contact your institution's EHS office to arrange for pickup and proper disposal in accordance with all local, regional, and national regulations.[5]

Data Summary Table

ParameterInformationSource(s)
Chemical Name N,N'-Dimethylsulfamide[1]
CAS Number 3984-14-3[2]
Molecular Formula C₂H₈N₂O₂S[2]
Molecular Weight 124.17 g/mol [2]
GHS Hazard Codes H302, H315, H319, H335[1][2]
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant[1][2]
Incompatible Materials Strong oxidizing agents[5]
Storage Cool, dry, well-ventilated, tightly closed container, locked up[1][5]
Disposal Controlled incineration via licensed hazardous waste facility[1][15]

References

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472. PubChem. [Link]

  • Long-term leaching through clayey till of >N,N>-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). Technical University of Denmark. [Link]

  • Properly Storing Hazardous Chemicals in Your Facility. Alltracon. [Link]

  • Keeping moisture-sensitive chemicals dry. Physics Forums. [Link]

  • Material Safety Data Sheet - MicroScan® 0.5% N,N- Dimethylalphanaphthylamine. Dade Behring Inc.[Link]

  • First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • N,N-dimethylsulfamide as precursor for N-nitrosodimethylamine (NDMA) formation upon ozonation and its fate during drinking water treatment. PubMed. [Link]

  • Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed Pathway. Environmental Science & Technology. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • N,N -Dimethylsulfamide as Precursor for N -Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. ResearchGate. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

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Optimization

N,N'-Dimethylsulfamide personal protective equipment (PPE) requirements

Technical Support Center: Safe Handling of N,N'-Dimethylsulfamide Welcome to the technical support center for the safe handling and use of N,N'-Dimethylsulfamide (CAS No. 1188-43-8).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Safe Handling of N,N'-Dimethylsulfamide

Welcome to the technical support center for the safe handling and use of N,N'-Dimethylsulfamide (CAS No. 1188-43-8). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information on personal protective equipment (PPE) requirements and to address common troubleshooting scenarios encountered during experimentation. Our commitment is to ensure your work is not only groundbreaking but also conducted with the highest standards of safety.

Frequently Asked Questions (FAQs) about N,N'-Dimethylsulfamide Safety

Q1: What are the primary hazards associated with N,N'-Dimethylsulfamide?

A1: N,N'-Dimethylsulfamide is classified as a hazardous substance with the following primary concerns[1][2][3]:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • Causes skin irritation: Direct contact with the skin can result in irritation[1][2][4].

  • Causes serious eye irritation: Contact with the eyes can cause significant irritation and potential damage[1][2][4].

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract[1][2][4].

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.

Q2: What is the minimum required PPE when working with N,N'-Dimethylsulfamide in a laboratory setting?

A2: The minimum required PPE for handling N,N'-Dimethylsulfamide includes:

  • Eye Protection: Tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact[1][4].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure. It is crucial to inspect gloves for any signs of degradation before use and to use proper glove removal technique[4][5].

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact[4].

  • Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.

Q3: Under what circumstances is respiratory protection necessary?

A3: Respiratory protection should be used if there is a risk of inhaling dust or vapors, particularly in situations with inadequate ventilation or when handling large quantities of the substance. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced[4]. Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.

Q4: What should I do in case of accidental exposure to N,N'-Dimethylsulfamide?

A4: Immediate action is critical in the event of an accidental exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[4].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water. If skin irritation persists, seek medical advice[1][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].

Always have the Safety Data Sheet (SDS) readily available when seeking medical help.

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during experiments involving N,N'-Dimethylsulfamide.

Scenario 1: I notice a skin rash after working with N,N'-Dimethylsulfamide, even though I was wearing gloves.

  • Possible Cause: This could be due to a small tear or puncture in the gloves, improper glove removal technique leading to secondary contamination, or the use of an inappropriate glove material that N,N'-Dimethylsulfamide can permeate.

  • Immediate Action: Wash the affected area thoroughly with soap and water and seek medical advice if the irritation persists[1][4].

  • Preventative Measures:

    • Glove Inspection: Always inspect gloves for any visible defects before use.

    • Proper Doffing Technique: Practice and adhere to the correct procedure for removing gloves to avoid touching the outer, contaminated surface with bare skin.

    • Glove Material Selection: Consult a glove compatibility chart or the glove manufacturer's recommendations to ensure the chosen glove material offers adequate protection against N,N'-Dimethylsulfamide.

Scenario 2: I can smell a faint chemical odor while weighing out solid N,N'-Dimethylsulfamide.

  • Possible Cause: The presence of a chemical odor indicates that you are being exposed to airborne particles or vapors. This suggests that the current engineering controls (e.g., fume hood) may not be functioning optimally or are not being used correctly.

  • Immediate Action: Cease the operation and move to a well-ventilated area. If you feel any respiratory irritation, seek medical attention[1][4].

  • Preventative Measures:

    • Engineering Controls: Ensure all work with solid or volatile forms of N,N'-Dimethylsulfamide is conducted within a certified chemical fume hood with adequate airflow.

    • Respiratory Protection: If a fume hood is not available or if the procedure has a high potential for generating dust, wear an appropriate respirator[4].

Experimental Protocols: PPE Selection and Use

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N,N'-Dimethylsulfamide.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Planning Experiment with N,N'-Dimethylsulfamide assess_hazards Assess Hazards: - Scale of experiment - Physical form (solid/liquid) - Potential for aerosol/dust generation start->assess_hazards engineering_controls Work in Chemical Fume Hood? assess_hazards->engineering_controls respirator Wear NIOSH/EN Approved Respirator engineering_controls->respirator No base_ppe Standard PPE: - Safety Goggles - Lab Coat - Appropriate Gloves engineering_controls->base_ppe Yes respirator->base_ppe final_check Final Check: - All PPE correctly fitted? - Emergency procedures understood? base_ppe->final_check

Caption: PPE selection workflow for N,N'-Dimethylsulfamide.

Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Put on your gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove your gloves using the proper technique to avoid self-contamination. Peel one glove off by grasping the outer edge of the cuff and turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.

  • Hand Hygiene: Wash your hands.

  • Lab Coat: Remove your lab coat by unbuttoning it and rolling it down your arms, turning it inside out as you go. Hang it in the designated area or dispose of it if it is single-use.

  • Eye Protection: Remove your safety goggles.

  • Hand Hygiene: Wash your hands again.

Data Summary: Hazard and PPE Information

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment
Harmful if swallowedAcute toxicity, oralStandard laboratory PPE
Causes skin irritationSkin corrosion/irritationProtective gloves, Lab coat
Causes serious eye irritationSerious eye damage/eye irritationTightly fitting safety goggles
May cause respiratory irritationSpecific target organ toxicity, single exposureRespiratory protection in case of dust/vapor generation or inadequate ventilation

Data compiled from multiple Safety Data Sheets.[1][2][3][4]

References

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem. Available at: [Link]

  • N,N-Dimethylsulfamide | 1X100MG | C2H8N2O2S | 675009 | 3984-14-3 - HPC Standards. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to N,N'-Dimethylsulfamide and Other Sulfamides in Chemical Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, sul...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, sulfamides offer a unique combination of reactivity and stability. This guide provides an in-depth technical comparison of N,N'-Dimethylsulfamide (DMS) with other key sulfamides, grounded in experimental evidence to inform your synthetic strategies.

Introduction to Sulfamides in Synthesis

Sulfamides, characterized by a sulfuryl group flanked by two nitrogen atoms, are a class of compounds with significant utility in organic chemistry. Their applications range from serving as precursors to biologically active sulfonamides to acting as directing groups and chiral auxiliaries in complex syntheses. The nature of the substituents on the nitrogen atoms profoundly influences the reactivity, solubility, and overall performance of the sulfamide in a given transformation. This guide will focus on a comparative analysis of N,N'-Dimethylsulfamide against unsubstituted sulfamide, N,N,N',N'-tetramethylsulfamide, and cyclic sulfamides.

N,N'-Dimethylsulfamide: The Workhorse Reagent

N,N'-Dimethylsulfamide (CH₃NHSO₂NHCH₃) is a commercially available and versatile reagent in organic synthesis.[1] Its symmetrical structure and the presence of two N-H bonds allow for a range of chemical transformations. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2]

Key Applications and Mechanistic Insights

N,N'-Dimethylsulfamide is frequently employed in the synthesis of N,N'-disubstituted sulfamides through reactions with various electrophiles. Its corresponding sulfamoyl chloride, N,N'-dimethylsulfamoyl chloride, is a crucial reagent for introducing the dimethylsulfamoyl group onto nucleophiles.[2][3][4][5]

Kinetic studies on the solvolysis of N,N-dimethylsulfamoyl chloride suggest that it proceeds via an Sₙ2 mechanism, with its reactivity being influenced by both solvent nucleophilicity and ionizing power.[6] Intriguingly, in halide exchange reactions, dimethylsulfamoyl chloride reacts significantly slower than benzenesulfonyl chloride, which can be attributed to the steric hindrance and electronic effects of the dimethylamino group.[7]

A notable, albeit often undesirable, reaction of N,N'-Dimethylsulfamide is its role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a potential carcinogen, during water treatment processes involving ozonation, particularly in the presence of bromide.[8][9][10] Mechanistic studies have delved into the complex reaction pathways leading to NDMA formation.[8]

A Comparative Analysis with Other Sulfamides

The choice of sulfamide can have a significant impact on the outcome of a synthetic transformation. Here, we compare N,N'-Dimethylsulfamide with other commonly used sulfamides, highlighting their relative strengths and weaknesses.

N,N'-Dimethylsulfamide vs. Unsubstituted Sulfamide (H₂NSO₂NH₂)

Unsubstituted sulfamide is the simplest member of the sulfamide family and serves as a foundational building block.

FeatureN,N'-DimethylsulfamideSulfamideAnalysis and Causality
Nucleophilicity HigherLowerThe electron-donating methyl groups on N,N'-Dimethylsulfamide increase the electron density on the nitrogen atoms, making it a stronger nucleophile than the unsubstituted sulfamide.
Solubility Generally more soluble in organic solventsLess soluble in non-polar organic solventsThe presence of the methyl groups enhances the lipophilicity of N,N'-Dimethylsulfamide, leading to better solubility in a wider range of organic solvents.
Acidity Higher pKaLower pKaThe electron-donating nature of the methyl groups in N,N'-Dimethylsulfamide makes the N-H protons less acidic compared to the unsubstituted sulfamide.
Reactivity in C-N Coupling Can be readily arylatedCan also be arylated, but may be prone to multiple arylationsThe two N-H bonds in both molecules allow for participation in cross-coupling reactions. However, the differing steric and electronic environments can influence reaction rates and selectivity.[11]
N,N'-Dimethylsulfamide vs. N,N,N',N'-Tetramethylsulfamide ((CH₃)₂NSO₂N(CH₃)₂)

N,N,N',N'-Tetramethylsulfamide lacks N-H bonds, which fundamentally alters its reactivity profile.

FeatureN,N'-DimethylsulfamideN,N,N',N'-TetramethylsulfamideAnalysis and Causality
Reactivity Possesses reactive N-H bonds for substitutionLacks N-H bonds, making it inert to reactions at the nitrogen atomsN,N,N',N'-Tetramethylsulfamide cannot act as a nucleophile in the same way as N,N'-Dimethylsulfamide. Its primary use is as a polar aprotic solvent.
Applications Reagent for introducing the dimethylsulfamoyl moietyHigh-boiling polar aprotic solventThe fully substituted nature of N,N,N',N'-tetramethylsulfamide makes it a stable, non-reactive solvent, similar in application to DMF or DMAc.
N,N'-Dimethylsulfamide (Acyclic) vs. Cyclic Sulfamides

Cyclic sulfamides, such as those derived from chiral amino alcohols, have gained prominence as chiral auxiliaries and scaffolds in medicinal chemistry.[12][13]

FeatureN,N'-Dimethylsulfamide (Acyclic)Cyclic SulfamidesAnalysis and Causality
Conformational Flexibility HighRestrictedThe cyclic structure imposes conformational rigidity, which is crucial for stereocontrol in asymmetric synthesis.[14]
Chirality AchiralCan be readily synthesized in enantiopure formsThis makes cyclic sulfamides invaluable as chiral auxiliaries and for the synthesis of chiral drugs.[15]
Applications in Asymmetric Synthesis LimitedWidely used as chiral auxiliaries and templatesThe fixed stereochemistry of cyclic sulfamides allows for facial-selective reactions, leading to high enantioselectivities.[12]
Biological Activity Primarily a synthetic intermediateMany cyclic sulfamides are themselves biologically activeThe rigid scaffold of cyclic sulfamides can effectively present pharmacophoric groups to biological targets.[12]

Experimental Protocols

To provide a practical context for the comparison, below are generalized experimental protocols for the synthesis of a sulfonamide using different sulfamoyl chlorides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-N',N'-dimethylsulfamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactants: Aniline derivative, N,N-dimethylsulfamoyl chloride.

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: A non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

Procedure:

  • To a solution of the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add N,N-dimethylsulfamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

Diagram 1: General Synthesis of N-Substituted Sulfonamides

G cluster_reactants Reactants cluster_product Product Amine Amine (R-NH2) Sulfonamide Sulfonamide (R-NHSO2R') Amine->Sulfonamide SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Sulfonamide HCl HCl Base Base (e.g., Pyridine) Base->HCl Scavenges

Caption: General reaction scheme for sulfonamide synthesis.

Diagram 2: Comparative Workflow for Sulfonamide Synthesis

G cluster_DMS Using N,N'-Dimethylsulfamoyl Chloride cluster_Sulfamide Using Sulfamoyl Chloride cluster_Cyclic Using a Chiral Cyclic Sulfamoyl Chloride Start Starting Amine DMS_reagent N,N'-Dimethylsulfamoyl Chloride Start->DMS_reagent Reacts with Sulfamide_reagent Sulfamoyl Chloride Start->Sulfamide_reagent Reacts with Cyclic_reagent Chiral Cyclic Sulfamoyl Chloride Start->Cyclic_reagent Reacts with DMS_product N-Aryl-N',N'-dimethylsulfamide DMS_reagent->DMS_product Compare Compare Yields, Stereoselectivity, Reaction Conditions DMS_product->Compare Sulfamide_product N-Aryl-sulfamide Sulfamide_reagent->Sulfamide_product Sulfamide_product->Compare Cyclic_product Chiral N-Aryl Cyclic Sulfamide Cyclic_reagent->Cyclic_product Cyclic_product->Compare

Caption: Comparative workflow for synthesizing different N-aryl sulfamides.

Conclusion and Future Outlook

N,N'-Dimethylsulfamide is a valuable and versatile reagent in organic synthesis, offering a balance of reactivity and stability. Its performance, however, must be carefully considered in the context of the specific synthetic challenge. For simple sulfonamide synthesis where high nucleophilicity and good solubility are desired, N,N'-Dimethylsulfamide is often an excellent choice. In contrast, for applications requiring a non-reactive polar aprotic solvent, N,N,N',N'-tetramethylsulfamide is a suitable alternative. For asymmetric transformations demanding high stereocontrol, the rigid and chiral nature of cyclic sulfamides makes them the superior option.

The continued exploration of novel sulfamide-based reagents and catalysts will undoubtedly expand the synthetic chemist's toolkit. Future research will likely focus on the development of more sustainable and efficient methods for sulfamide synthesis and the design of novel chiral sulfamides for asymmetric catalysis.

References

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  • Zhang, Y., et al. (2020). Co (ii)-based metalloradical catalysis for intramolecular 1, 5-C (sp3) H amination of sulfamoyl azides. Organic letters, 22(15), 6098-6103. [Link]

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  • Saeidian, H., et al. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review. Synthesis, 47(10), 1337-1354. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathways of N,N-Dimethylsulfamoyl Chloride: Industrial Perspectives. [Link]

  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406. [Link]

  • Liu, J. T., et al. (2023). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Synthesis, 55(15), 2353-2360. [Link]

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  • Kevill, D. N., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N, N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. The Journal of organic chemistry, 71(9), 3536-3541. [Link]

  • O'Sullivan, T. P., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Zapf, A., & Beller, M. (2001). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Chemistry-A European Journal, 7(13), 2908-2915. [Link]

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  • Smith, A. M., et al. (2016). 3.1. 2. Synthesis and Characterization of N, N′-Dicyclohexyl-N, N′-dimethyl-propan-1, 3-diamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 137. [Link]

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Comparative

Introduction: The Analytical Imperative for N,N'-Dimethylsulfamide (DMS) Detection

An expert guide to selecting the optimal analytical method for the detection of N,N'-Dimethylsulfamide (DMS), a critical quality and safety attribute in pharmaceutical development and environmental monitoring. N,N'-Dimet...

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to selecting the optimal analytical method for the detection of N,N'-Dimethylsulfamide (DMS), a critical quality and safety attribute in pharmaceutical development and environmental monitoring.

N,N'-Dimethylsulfamide (DMS), a molecule with the formula C₂H₈N₂O₂S, presents a dual challenge to the scientific community. In the pharmaceutical industry, it is considered a potential genotoxic impurity (PGI), a class of compounds that can damage DNA and pose a carcinogenic risk even at trace levels.[1] Simultaneously, in environmental science, DMS is recognized as a polar and persistent degradation product of the fungicide tolylfluanid, necessitating its monitoring in aqueous matrices.[2][3]

The control of such impurities is rigorously governed by international regulatory bodies. The ICH M7 guideline, for instance, provides a framework for the assessment and control of DNA reactive impurities in pharmaceuticals to limit potential carcinogenic risk.[4][5] A central concept within this guideline is the "Threshold of Toxicological Concern" (TTC), a default limit for genotoxic impurities that are not known carcinogens. For chronic exposure, this is often set at 1.5 µg per day.[1] This stringent limit translates to a requirement for analytical methods capable of detecting DMS at parts-per-million (ppm) or even lower levels relative to the active pharmaceutical ingredient (API), presenting a significant technical challenge.[6]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the principal analytical methodologies for DMS detection and quantification. We will delve into the technical nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into experimental design, protocol validation, and method selection to ensure both regulatory compliance and scientific rigor.

Chapter 1: Physicochemical Profile and Analytical Challenges

A successful analytical strategy begins with a thorough understanding of the analyte's properties. DMS is a small, highly polar molecule with a molecular weight of 124.17 g/mol .[3] It lacks a significant UV-absorbing chromophore, rendering traditional HPLC-UV detection insufficiently sensitive for trace-level analysis. Its high polarity makes it a challenging analyte for conventional reversed-phase liquid chromatography, often resulting in poor retention and peak shape. Furthermore, its potential as a genotoxic impurity necessitates methods with exceptionally low limits of detection (LOD) and quantification (LOQ) to meet the TTC requirements.[6] The primary analytical hurdles can be summarized as:

  • High Polarity: Leads to minimal retention on standard C18 columns.

  • Low Volatility: Can pose challenges for traditional GC analysis without derivatization.

  • Lack of Chromophore: Precludes sensitive detection by UV-based methods.

  • Trace-Level Limits: Requires highly sensitive and selective detection systems, such as mass spectrometry, to meet regulatory thresholds.[6]

  • Matrix Effects: Complex sample matrices (e.g., API formulations, environmental water) can interfere with ionization, suppressing or enhancing the analyte signal in mass spectrometry.[7][8]

Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Polar Analytes

For polar, non-volatile, and thermally labile compounds like DMS, LC-MS/MS has emerged as the technique of choice.[9] Its exceptional sensitivity and selectivity allow for direct quantification at the trace levels required for genotoxic impurity analysis. Specifically, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a robust and rapid solution.[7][8]

Experimental Workflow: UPLC-MS/MS

The causality behind this workflow is driven by the need for speed, sensitivity, and mitigation of matrix interference. UPLC provides faster analysis times and sharper peaks compared to traditional HPLC. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity (precursor ion and product ion), drastically reducing background noise and ensuring confident identification and quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API or Water Sample Dissolve Dissolve in Diluent (e.g., Water/Methanol) Sample->Dissolve Spike Spike with Isotopically Labeled Internal Standard (IS) Dissolve->Spike Filter Filter (0.22 µm) Spike->Filter Calibration Quantification via Calibration Curve Spike->Calibration Mitigates Matrix Effects UPLC UPLC Separation (e.g., HILIC or C18) Filter->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Isolation ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Scan CID->MS2 Detector Detector MS2->Detector Chromatogram Generate Chromatogram (Analyte + IS) Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Report Final Report (Concentration in ppm) Calibration->Report

Fig. 1: UPLC-MS/MS workflow for DMS analysis.
Detailed Experimental Protocol: UPLC-MS/MS for DMS in Water

This protocol is adapted from validated methods described in the literature.[7][8] Its design is self-validating through the incorporation of an isotopically labeled internal standard, which co-elutes with the analyte and experiences identical matrix effects, ensuring accurate quantification.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of DMS reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of an isotopically labeled internal standard (e.g., DMS-d6) in methanol.

    • Create a series of calibration standards by spiking the appropriate amounts of DMS stock solution into the blank matrix (e.g., control API solution or purified water).

    • For sample preparation, accurately weigh the API or measure the volume of the water sample. Dilute with a suitable solvent (e.g., water/methanol).

    • Crucial Step: Add the internal standard to all calibration standards and samples to achieve the same final concentration. This step is fundamental for compensating for matrix effects and variations in instrument response.[7][8]

  • Chromatographic Conditions:

    • System: UPLC System.

    • Column: A column suitable for polar compounds, such as a Waters ACQUITY UPLC BEH HILIC column or a standard C18 column with an aqueous mobile phase.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a high percentage of organic phase (for HILIC) or aqueous phase (for reversed-phase).

    • Injection Volume: 5-10 µL.

    • Run Time: A rapid analysis of approximately 4 minutes is achievable.[8]

  • Mass Spectrometry Conditions:

    • System: Tandem Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor at least two transitions for confident identification. For DMS (precursor ion m/z 125), characteristic product ions would be determined by infusion of the standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for DMS.

Performance Insights

This UPLC-MS/MS methodology is highly effective, achieving a limit of detection as low as 10 ng/L in water matrices.[7] The use of an internal standard ensures robustness and accuracy, with reported relative standard deviations (RSD) around ±15%.[8]

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Impurity Screening

GC is the preferred technique for volatile analytes.[6] While DMS is not highly volatile, GC-MS can be a viable method, especially when integrated into a broader screening for volatile and semi-volatile genotoxic impurities. The high separation efficiency of capillary GC columns combined with the sensitivity of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode can achieve the required low detection limits.[6][10]

Experimental Workflow: GC-MS

The choice between direct injection and headspace sampling is critical. Direct injection is simpler but introduces the non-volatile matrix onto the column. Headspace is ideal for volatile impurities but may lack sensitivity for semi-volatiles like DMS unless conditions are optimized.

GCMS_Workflow cluster_prep Sample Preparation cluster_injection Sample Introduction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample API Sample Dissolve Dissolve in Solvent (e.g., Methanol, DCM) Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike DirectInj Direct Liquid Injection Spike->DirectInj Headspace Headspace Sampling Spike->Headspace GC GC Separation (e.g., DB-624 Column) DirectInj->GC Headspace->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (Quadrupole) Selected Ion Monitoring (SIM) EI->MS Detector Detector MS->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

Fig. 2: GC-MS workflow for DMS analysis.
Detailed Experimental Protocol: GC-MS (Direct Injection)

This protocol outlines a general approach. The key experimental choice is the GC column; a mid-polarity phase like a "624" type is often selected for its ability to resolve a wide range of analytes, including polar compounds.

  • Preparation of Standards and Samples:

    • Similar to the LC-MS method, prepare stock solutions of DMS and a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties and retention time).

    • Dissolve a known amount of the API sample in a suitable, volatile solvent (e.g., methanol or dichloromethane).

    • Spike all standards and samples with the internal standard.

  • Gas Chromatographic Conditions:

    • System: Gas Chromatograph with a Mass Selective Detector.

    • Column: Rtx-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a final temperature (e.g., 240°C) to elute the analytes. The specific program must be optimized to achieve separation from other matrix components.

    • Injection Mode: Splitless injection to maximize sensitivity.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). The choice of ions is critical for selectivity. The molecular ion and key fragment ions of DMS would be identified from a full scan spectrum of the reference standard.

    • Source Temperature: ~230°C.[10]

    • Transfer Line Temperature: ~250°C.[10]

Performance Insights

While not as commonly reported for DMS as LC-MS, GC-MS in SIM mode is a powerful technique for trace analysis of many genotoxic impurities, capable of reaching sub-ppm detection limits.[6][10] The main consideration for DMS would be ensuring it chromatographs well without thermal degradation in the injector or column.

Chapter 4: Comparative Analysis and Method Selection

The choice between LC-MS/MS and GC-MS is dictated by the specific analytical need, the properties of the analyte, and the available instrumentation. For N,N'-Dimethylsulfamide, the decision is relatively clear-cut.

Data Presentation: Performance Comparison
FeatureUPLC-MS/MSGC-MSJustification & Expert Commentary
Applicability for DMS Excellent Good LC-MS/MS is ideally suited for this polar, non-volatile compound. GC-MS is viable but may require more method development to ensure good chromatography.
Sensitivity Excellent (sub-ppb to low ppm)Very Good (sub-ppm)Both techniques offer the requisite sensitivity for GTI analysis. UPLC-MS/MS often has a slight edge for this specific compound type.[6][7]
Selectivity Excellent (MRM mode)Very Good (SIM mode)The MRM mode in tandem MS provides higher selectivity and signal-to-noise than the SIM mode in single quadrupole GC-MS, which is crucial for complex matrices.
Sample Preparation Minimal (Dilute-and-shoot)Minimal (dissolution)Both methods feature straightforward sample preparation. LC-MS/MS is often more forgiving of non-volatile matrix components.
Analysis Speed Very Fast (2-5 min)Fast (10-20 min)UPLC systems enable significantly faster run times, leading to higher sample throughput.[8]
Robustness Very Good (with IS)GoodLC-MS is prone to matrix effects, but these are effectively managed with an internal standard.[7] GC systems can be very robust but require injector and column maintenance.
Primary Use Case Targeted quantification of polar, non-volatile, or thermally labile GTIs.Screening and quantification of volatile and semi-volatile GTIs.
Decision-Making Framework

The optimal path to DMS analysis can be visualized as a logical decision tree.

Decision_Tree Start Need to Quantify DMS? IsTraceLevel Is it for Trace-Level (GTI) Analysis? Start->IsTraceLevel HasMS Is Mass Spectrometry (MS/MS or HRMS) Available? IsTraceLevel->HasMS Yes Use_HPLCUV Use HPLC-UV (Limited to high conc.) IsTraceLevel->Use_HPLCUV No (Process Control Only) IsPolar Is the analyte polar and non-volatile? Use_LCMS Recommended Method: UPLC-MS/MS IsPolar->Use_LCMS Yes (DMS) Use_GCMS Alternative Method: GC-MS (SIM) IsPolar->Use_GCMS No (Volatile GTI) HasMS->IsPolar Yes ConsiderOutsourcing Develop MS Method or Outsource Analysis HasMS->ConsiderOutsourcing No

Fig. 3: Decision framework for selecting a DMS analytical method.

Conclusion and Recommendation

For the specific challenge of quantifying N,N'-Dimethylsulfamide at trace levels to comply with regulatory standards such as ICH M7, UPLC-MS/MS is the superior and recommended analytical technique . Its inherent suitability for polar compounds, coupled with the exceptional sensitivity and selectivity of tandem mass spectrometry, provides the most robust, rapid, and reliable data.[2][7][8] The ability to minimize sample preparation and mitigate matrix effects through the use of an internal standard makes it the gold standard for both pharmaceutical quality control and environmental monitoring applications.

While GC-MS remains a powerful tool in the analytical chemist's arsenal for volatile impurity profiling, for the targeted quantification of DMS, the evidence-based choice is unequivocally liquid chromatography-mass spectrometry.

References

  • Final ICH M7 Guideline on Genotoxic Impurities published . (2014). gmp-compliance.org. [Link]

  • Kowal, S., Balsaa, P., Werres, F., & Schmidt, T. C. (2009). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS . Analytical and Bioanalytical Chemistry, 395(6), 1787–1794. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . (2023). European Medicines Agency (EMA). [Link]

  • Valvo, L., & Ciurlo, R. (2015). The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1 . ResearchGate. [Link]

  • ICH M7(R2): Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk . (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS | Request PDF . (2009). ResearchGate. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds . (n.d.). American Pharmaceutical Review. [Link]

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities . (2020). Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects . (n.d.). DuEPublico, University of Duisburg-Essen. [Link]

  • Zhang, Y., et al. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS . Molecules, 24(19), 3445. [Link]

  • Ramakrishna, K., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry . American Pharmaceutical Review. [Link]

  • Characterization of Genotoxic Impurities with LC-QTOF and RP-HPLC Methods, Including Different Swab Methods in Cleaning Validation . (n.d.). MDPI. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide . (n.d.). ResolveMass. [Link]

  • Soret, R., et al. (2021). Ultra-fast liquid chromatography method coupled with ultraviolet detection to quantify dimethylsulfoxide, dimethylformamide and dimethylacetamide in short half-lives radiopharmaceuticals . Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 440-446. [Link]

  • Analytical Methods . (n.d.). Ministry of Food and Drug Safety, Korea. [Link]

  • N,N-Dimethylsulfamide . (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites . (n.d.). MDPI. [Link]

  • Srivalli, K., et al. (2018). Trace Level Determination of Residual Dimethyl Sulphate (PGI) in Tipiracil Hydrochloride Drug Substance by Gas Chromatography . Der Pharma Chemica, 10(1), 1-6. [Link]

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Validation

A Guide to Inter-Laboratory Comparison of N,N'-Dimethylsulfamide (DMS) Measurements in Pharmaceutical Analysis

Introduction: The Analytical Imperative for N,N'-Dimethylsulfamide (DMS) N,N'-Dimethylsulfamide (DMS) is a small, polar organic molecule that has garnered significant analytical attention. It is recognized as an environm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N,N'-Dimethylsulfamide (DMS)

N,N'-Dimethylsulfamide (DMS) is a small, polar organic molecule that has garnered significant analytical attention. It is recognized as an environmental transformation product of the fungicide tolylfluanid, leading to its presence in various aqueous matrices.[1][2] For the pharmaceutical industry, the imperative to accurately quantify DMS stems from its classification as a potential genotoxic impurity (PGI).[3][4] Genotoxic impurities can damage DNA, potentially leading to mutations and carcinogenesis even at trace levels.[4]

Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control of such impurities, often guided by a "Threshold of Toxicological Concern" (TTC).[5] For long-term drug administration, the TTC for a single genotoxic impurity is set at a maximum daily intake of 1.5 µg, which can translate to required detection limits at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API).[5] This necessitates the development and validation of highly sensitive, selective, and robust analytical methods.

Ensuring the accuracy and reliability of these low-level measurements across different manufacturing sites, contract research organizations (CROs), and quality control (QC) laboratories is paramount. An inter-laboratory comparison (ILC), also known as a proficiency test (PT), serves as the definitive tool for evaluating and demonstrating the competence and comparability of analytical results among different laboratories.[6][7] This guide provides a comprehensive framework for structuring and participating in an ILC for DMS, grounded in established analytical methodologies and regulatory standards.

The Framework for Ensuring Analytical Comparability: The Inter-Laboratory Comparison (ILC)

An ILC is a cornerstone of a laboratory's quality assurance system, providing an objective assessment of its ability to produce accurate and reproducible data.[6] It involves a coordinating body distributing homogenous and stable test samples to multiple participating laboratories for analysis.[8] The performance of each laboratory is then compared against a reference value, often the consensus mean from all participants.[9]

Participation in such schemes is often a prerequisite for accreditation to standards like ISO/IEC 17025.[6] The process provides invaluable insights into method robustness, analyst proficiency, and potential systematic biases within a laboratory's procedures.

The statistical evaluation of ILC results is typically performed using Z-scores.[8][9] The Z-score quantifies how far a laboratory's result deviates from the consensus mean, normalized by the standard deviation of the data set.[9]

Z-score Formula: Z = (x - X) / σ

  • x: The result from an individual laboratory

  • X: The assigned value (consensus mean of all results)

  • σ: The standard deviation of all results

A generally accepted interpretation of Z-scores is:

  • |Z| ≤ 2.0: Satisfactory performance

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal)

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal)

G cluster_organizer ILC Organizer cluster_labs Participating Laboratories P1 Prepare & Characterize Homogenous Test Material (e.g., Spiked API) P2 Distribute Samples to Participating Laboratories P1->P2 P5 Collect Results & Perform Statistical Analysis (Z-Scores) P2->P5 L1 Receive & Log Test Samples P2->L1 Shipment P6 Issue Performance Report to All Participants P5->P6 L2 Analyze Samples using Validated In-House Method L1->L2 L3 Report Results to ILC Organizer L2->L3 L3->P5 Data Submission L4 Receive Report & Implement Corrective Actions if Needed L3->L4

Caption: Generalized workflow of an inter-laboratory comparison program.

Core Analytical Methodology: UPLC-MS/MS for DMS Quantification

Due to its high polarity, low molecular weight, and lack of a strong chromophore, N,N'-Dimethylsulfamide is not amenable to traditional detection methods like HPLC-UV. The method of choice for trace-level quantification of DMS is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique that offers superior sensitivity and selectivity.[10][11][12] Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its speed and resolution.[10][11]

The causality for this choice is clear: chromatography separates the target analyte from the sample matrix, while tandem mass spectrometry provides unambiguous identification and quantification by monitoring a specific precursor ion and its characteristic product ions. This high degree of specificity is critical when analyzing complex pharmaceutical matrices.[13][14]

Recommended Experimental Protocol: UPLC-MS/MS

This protocol is a representative method based on published literature for the analysis of DMS.[10][11] Laboratories must validate their specific method according to ICH Q2(R1) guidelines.[15][16]

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of N,N'-Dimethylsulfamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or water).
  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the same solvent used for the sample matrix (e.g., water or a placebo solution) to cover the expected concentration range.
  • Sample Preparation: For analysis in a drug substance, accurately weigh a specified amount of the API (e.g., 100 mg) into a volumetric flask. Dissolve in an appropriate solvent, sonicate if necessary, and dilute to volume. The goal is to ensure the sample concentration falls within the validated range of the calibration curve.[17] Direct injection is often sufficient for aqueous samples.[10]

2. UPLC-MS/MS Conditions:

  • UPLC System: A system capable of handling high pressures.
  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column designed for polar analyte retention.[18]
  • Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium acetate in water) and an organic phase (e.g., methanol or acetonitrile).[18]
  • Flow Rate: Typically 0.3 - 0.5 mL/min.
  • Column Temperature: e.g., 40 °C.[18]
  • Injection Volume: 1 - 10 µL.[11]
  • Mass Spectrometer: A tandem quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Example Transition for DMS: m/z 125 → m/z 109 (This is a hypothetical transition; actual transitions must be optimized in the laboratory).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of DMS against its concentration for the working standards.
  • Quantify the amount of DMS in the sample by interpolating its peak area from the calibration curve.

Sample [label="Sample Receipt\n(API or Drug Product)"]; Prep [label="Sample Preparation\n(Weighing, Dissolution,\nDilution)"]; Inject [label="UPLC Injection"]; Sep [label="Chromatographic\nSeparation\n(HILIC or C18 Column)"]; Ion [label="ESI+ Ionization"]; MS1 [label="Q1: Precursor Ion\nSelection"]; MS2 [label="Q2: Collision-Induced\nDissociation (CID)"]; MS3 [label="Q3: Product Ion\nSelection"]; Detect [label="Detector"]; Report [label="Data Processing &\nQuantification Report"];

Sample -> Prep -> Inject -> Sep -> Ion -> MS1 -> MS2 -> MS3 -> Detect -> Report; }

Caption: Typical analytical workflow for DMS analysis by UPLC-MS/MS.

Method Validation & Performance Comparison

For a method to be considered trustworthy, it must be validated to demonstrate its suitability for the intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this validation.[15][16] The objective is to provide a self-validating system where the experimental data confirms the method's performance characteristics.

The following table summarizes typical performance data for DMS analysis derived from published scientific literature.[10][11] This data can serve as a benchmark for laboratories developing and validating their own methods.

Validation Parameter (ICH Q2(R1)) Typical Performance for DMS Analysis Rationale and Importance
Specificity Method demonstrates no significant interference at the retention time of DMS from matrix components (API, excipients, etc.).Ensures the signal being measured is unequivocally from DMS, which is critical for accurate quantification.[16]
Linearity (r²) > 0.99Confirms a proportional relationship between analyte concentration and instrument response over a defined range.[16]
Range Typically spans from the LOQ to ~120-150% of the target specification limit.The interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) Typically 85 - 115%Measures the closeness of the experimental value to the true value; assessed by spiking experiments.[16]
Precision (% RSD) Repeatability (intra-day): < 15%Intermediate Precision (inter-day): < 20%Demonstrates the method's consistency when performed multiple times under various conditions (different days, analysts, etc.).[11][16]
Limit of Detection (LOD) ~1 - 10 ng/L (in aqueous matrices)The lowest amount of analyte that can be detected but not necessarily quantified.[10][11]
Limit of Quantitation (LOQ) ~10 - 50 ng/L (in aqueous matrices)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Robustness Method performance remains unaffected by small, deliberate variations in parameters (e.g., mobile phase composition, pH, column temperature).Indicates the method's reliability during normal usage and transfer between laboratories.

Alternative Methodologies: A Comparative Overview

While LC-MS/MS is the predominant technique, it is instructive to consider alternatives to understand the rationale for its selection.

Technique Applicability to DMS Analysis Advantages Disadvantages
LC-MS/MS Highly Recommended. High sensitivity and selectivity, suitable for polar and non-volatile compounds, robust for complex matrices.[14]Higher equipment cost and complexity compared to GC-MS.
GC-MS Not Recommended. Excellent for volatile and thermally stable compounds.[19]DMS is highly polar and not sufficiently volatile for standard GC analysis without derivatization. Derivatization adds complexity and potential for error.
LC-UV Not Recommended. Widely available, robust, and less expensive.DMS lacks a suitable chromophore for UV detection, resulting in poor sensitivity. Not suitable for trace-level genotoxic impurity analysis.[5]

Conclusion: Achieving Consensus in DMS Measurement

The accurate measurement of N,N'-Dimethylsulfamide is a critical task in pharmaceutical development and quality control due to its potential as a genotoxic impurity. The establishment of a robust, validated analytical method, preferably UPLC-MS/MS, is the foundational step for any laboratory.

However, true analytical confidence is achieved through demonstrated performance in an inter-laboratory comparison. Such studies are indispensable for verifying the comparability and reliability of results across different sites and organizations. By adhering to standardized validation principles like ICH Q2(R1) and participating in proficiency testing schemes, laboratories can ensure they are generating data of the highest integrity, ultimately safeguarding patient safety and meeting stringent regulatory expectations.

References

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Comparative

The Efficacy of N,N'-Dimethylsulfamide: A Comparative Guide for Synthetic Chemists

In the landscape of synthetic organic chemistry, the selection of reagents is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of N,N'-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of reagents is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical comparison of N,N'-Dimethylsulfamide as a reagent, juxtaposed with its structural and functional analogues. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of these compounds, supported by available experimental data and mechanistic insights to inform judicious reagent selection in the laboratory.

Introduction to N,N'-Dimethylsulfamide and its Chemical Relatives

N,N'-Dimethylsulfamide, a member of the sulfamide class of compounds, presents an intriguing molecular architecture for applications in chemical synthesis. Its structure, featuring a central sulfuryl group flanked by two nitrogen atoms, each bearing a methyl group, offers a unique combination of steric and electronic properties. To fully appreciate its potential efficacy, it is essential to compare it with its more common analogues: N,N'-Dimethylformamide (DMF), a widely used polar aprotic solvent and formylating reagent, and Dimethyl Sulfoxide (DMSO), another versatile solvent with distinct reactivity. Furthermore, understanding the reactivity of its precursor, N,N'-dimethylsulfamoyl chloride, provides valuable insights into the potential applications of N,N'-Dimethylsulfamide itself.

These molecules, while structurally similar in their dimethylamino moieties, exhibit fundamentally different reactivity profiles due to the nature of the central atom (sulfur vs. carbon) and its oxidation state. This guide will explore these differences in the context of specific chemical transformations.

Comparative Analysis of Reagent Efficacy

A direct, comprehensive experimental comparison of N,N'-Dimethylsulfamide with its analogues in a single reaction system is not extensively documented in the current literature. However, by examining their individual applications and the performance of closely related compounds, we can construct a comparative framework to guide synthetic strategy.

N,N'-Dimethylsulfamide in Carbon-Nitrogen Bond Formation

One of the documented applications of N,N'-Dimethylsulfamide is in the copper-catalyzed aza-Friedel-Crafts reaction for the synthesis of N-sulfonylbenzaldimines. In this context, it serves as a source of the sulfonyl group and the imine nitrogen. While specific yield comparisons with other reagents for this exact transformation are scarce, the general reactivity of sulfamides suggests they can act as effective nitrogen nucleophiles after deprotonation.

The Precursor: N,N'-Dimethylsulfamoyl Chloride as a Benchmark for Sulfonylation

The reactivity of N,N'-dimethylsulfamoyl chloride, the direct precursor to many N,N'-dimethylsulfamides, offers a valuable proxy for the potential of the sulfamide itself in sulfonylation reactions. The synthesis of N-substituted-N',N'-dimethylsulfamides from primary and secondary amines using N,N'-dimethylsulfamoyl chloride is a robust and high-yielding transformation.[1]

Table 1: Representative Yields for the Synthesis of N-Aryl-N',N'-dimethylsulfamides using N,N'-Dimethylsulfamoyl Chloride [1]

Amine SubstrateProductYield (%)
AnilineN-Phenyl-N',N'-dimethylsulfamide>80
4-MethoxyanilineN-(4-Methoxyphenyl)-N',N'-dimethylsulfamide>85
4-NitroanilineN-(4-Nitrophenyl)-N',N'-dimethylsulfamide>75

These high yields underscore the efficiency of the dimethylsulfamoyl group transfer, suggesting that N,N'-Dimethylsulfamide, if appropriately activated, could also be an effective reagent.

N,N'-Dimethylformamide (DMF) in the Vilsmeier-Haack Reaction: A Case Study in Formylation

DMF is a cornerstone reagent in the Vilsmeier-Haack reaction, where it acts as a source of the formyl group for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, upon reaction of DMF with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]

The choice of the N,N-disubstituted formamide is critical to the success of this reaction. For instance, in the formylation of certain unactivated olefins, the Vilsmeier reagent derived from N-formylmorpholine and POCl₃ was successful, whereas the reagent from DMF and POCl₃ failed to effect the transformation.[3] This highlights the nuanced role of the amide structure in modulating the reactivity of the resulting Vilsmeier reagent.

Table 2: Qualitative Comparison of Formamide Reagents in the Formylation of Unactivated Olefins [3]

Formamide ReagentActivating AgentSubstrateOutcome
N-FormylmorpholinePOCl₃2,4,4-Trimethylpent-1-eneSuccessful formylation (85% yield)
N,N'-DimethylformamidePOCl₃2,4,4-Trimethylpent-1-eneNo reaction

This comparative example underscores that while DMF is a powerful and widely used formylating agent, its efficacy is not universal, and structurally related amides can offer superior performance in specific contexts. This opens the possibility for N,N'-Dimethylsulfamide to act as a unique reagent in similar transformations, although experimental validation is required.

Mechanistic Considerations and Pathways

The divergent reactivity of N,N'-Dimethylsulfamide and its analogues stems from the electronic nature of their core structures.

G cluster_0 N,N'-Dimethylsulfamide cluster_1 N,N'-Dimethylformamide (DMF) cluster_2 N,N'-Dimethylsulfamoyl Chloride DMS N,N'-Dimethylsulfamide DMS_N Nitrogen Nucleophilicity DMS->DMS_N Deprotonation DMS_S Electrophilic Sulfur DMS->DMS_S Activation DMF N,N'-Dimethylformamide Vilsmeier Vilsmeier Reagent (Electrophilic Carbon) DMF->Vilsmeier Reaction with POCl₃ DMSC N,N'-Dimethylsulfamoyl Chloride Sulfonylation Sulfonylation of Nucleophiles DMSC->Sulfonylation Nucleophilic Attack on Sulfur

Figure 1: Conceptual reactivity pathways of N,N'-Dimethylsulfamide and its analogues.

In N,N'-Dimethylsulfamide, the nitrogen atoms can act as nucleophiles upon deprotonation, while the sulfur atom is a potential electrophilic center, especially if one of the amino groups is converted into a better leaving group. For DMF, the carbonyl carbon becomes highly electrophilic upon activation in the Vilsmeier-Haack reaction. N,N'-Dimethylsulfamoyl chloride is a potent electrophile at the sulfur center due to the presence of the good leaving group, chloride.

Experimental Protocols

To provide a practical context for the discussed reagents, detailed experimental protocols for the synthesis of a representative N,N'-dimethylsulfamide and a classic Vilsmeier-Haack formylation are provided below.

Synthesis of N,N'-Dimethyl-N'-phenylsulfamide

This protocol describes the synthesis of an N-aryl-N',N'-dimethylsulfamide using N,N'-dimethylsulfamoyl chloride, illustrating the general procedure for sulfonamide formation.[4]

Materials:

  • Aniline

  • N,N'-Dimethylsulfamoyl chloride

  • Triethylamine or Pyridine (base)

  • Dichloromethane (DCM) (solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add N,N'-dimethylsulfamoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Dissolve Aniline and Base in DCM cool Cool in Ice Bath start->cool add Add N,N'-Dimethylsulfamoyl Chloride cool->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor workup Quench, Extract, and Wash monitor->workup purify Purify by Column Chromatography workup->purify end N,N'-Dimethyl-N'-phenylsulfamide purify->end

Figure 2: Workflow for the synthesis of N,N'-Dimethyl-N'-phenylsulfamide.

Vilsmeier-Haack Formylation of Pyrrole

This protocol outlines the general procedure for the formylation of an electron-rich heterocycle using the Vilsmeier reagent generated from DMF and POCl₃.[2]

Materials:

  • Pyrrole

  • N,N'-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Aqueous sodium acetate solution

  • Stir plate and magnetic stir bar

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, place N,N'-dimethylformamide under an inert atmosphere.

  • Cool the DMF in an ice bath and slowly add phosphorus oxychloride (1.0 equivalent) dropwise with vigorous stirring.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of pyrrole (1.0 equivalent) in 1,2-dichloroethane to the Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with an aqueous sodium acetate solution.

  • Extract the product with a suitable organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Conclusion and Future Outlook

N,N'-Dimethylsulfamide remains a reagent with underexplored potential in synthetic organic chemistry. While direct comparative studies on its efficacy are limited, its structural relationship to highly effective reagents like N,N'-dimethylsulfamoyl chloride and the versatile N,N'-dimethylformamide suggests a rich and varied reactivity waiting to be harnessed. The subtle yet significant differences in the electronic nature of the S=O versus the C=O bond, and the presence of two amino groups, could lead to novel selectivities and reaction pathways.

For researchers and drug development professionals, the key takeaway is the importance of considering a broader range of reagents beyond the conventional choices. While DMF is a workhorse for formylation, instances where it fails highlight the necessity for alternatives. N,N'-Dimethylsulfamide and other sulfamide derivatives represent a promising, yet underutilized, class of reagents that warrant further investigation. Future research should focus on systematic studies comparing the efficacy of N,N'-Dimethylsulfamide with its analogues in a variety of transformations to fully elucidate its synthetic utility.

References

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (2023). RSC Advances, 13(43), 30165-30174.
  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. (2018). Molecules, 23(7), 1789.
  • Katritzky, A. R., et al. (1983). Reactions of unactivated olefins with Vilsmeier reagents. The Journal of Organic Chemistry, 48(23), 4287-4291.
  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides From Aldehydes and Hypervalent Iodine Reagents. (2018). PubMed. Retrieved from [Link]

  • N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. (2019). PubMed. Retrieved from [Link]

  • N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. (2000). ResearchGate. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 456-476.
  • Cu(II)-Catalyzed Enantioselective Aza-Friedel-Crafts Reaction of 1-Naphthols and Electron-Rich Phenols with Isatin-Derived Ketimines. (2024). PubMed. Retrieved from [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PeerJ, 11, e15767.
  • Ottokemi. (n.d.). N,N-Dimethylsulfamoyl chloride, 99%. Retrieved from [Link]

  • Asymmetric Organocatalytic Aza-Friedel–Crafts Reaction of Naphthols with N-Sulfonyl Imines. (2012). ResearchGate. Retrieved from [Link]

  • Palladium and Copper-Catalyzed Friedel-Crafts Acylation with Activated Amides. (2018). Chemistry – An Asian Journal, 13(17), 2418-2422.
  • Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under an O2 atmosphere. (2013). Organic & Biomolecular Chemistry, 11(47), 8179-8182.
  • Friedel-Crafts Reactions for Biomolecular Chemistry. (2022). ChemRxiv.
  • Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. (2023). PubMed. Retrieved from [Link]

  • Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. (2017). ResearchGate. Retrieved from [Link]

  • Preparing method of N, N-dimethylbenzamide. (2009). Google Patents.

Sources

Validation

A Comparative Guide to Water Treatment Technologies for the Removal of N,N'-Dimethylsulfamide (DMS)

This guide provides a comprehensive comparison of the performance of various water treatment technologies for the removal of N,N'-Dimethylsulfamide (DMS), an emerging contaminant of concern. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the performance of various water treatment technologies for the removal of N,N'-Dimethylsulfamide (DMS), an emerging contaminant of concern. Designed for researchers, scientists, and water quality professionals, this document delves into the mechanistic principles, experimental data, and practical methodologies associated with managing DMS in water sources.

Introduction: The Challenge of N,N'-Dimethylsulfamide (DMS)

N,N'-Dimethylsulfamide (DMS) is a polar, mobile, and persistent organic compound that has been increasingly detected in groundwater and surface waters.[1] It primarily enters the environment as a degradation product of the fungicide tolylfluanide.[1][2][3] The persistence of DMS poses a significant challenge for conventional water treatment processes.[1]

The primary toxicological concern associated with DMS is its role as a precursor to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during ozonation-based water treatment.[2][3][4][5] Laboratory and field investigations have demonstrated that conventional treatment methods such as riverbank filtration, standard activated carbon filtration, flocculation, and oxidation with agents like hydrogen peroxide, chlorine dioxide, or UV irradiation are largely ineffective at removing DMS.[2][3] Even nanofiltration has been shown to provide insufficient removal.[2][3] This guide, therefore, focuses on evaluating advanced technologies capable of addressing the DMS challenge.

Advanced Oxidation Processes (AOPs): The Ozonation Conundrum

Advanced Oxidation Processes (AOPs) are designed to degrade recalcitrant organic pollutants through the generation of highly reactive species, such as hydroxyl radicals.[6] Ozonation is a widely used AOP in drinking water treatment.[7]

Mechanism of Action and Byproduct Formation

While ozone is a powerful oxidant, its direct reaction with DMS at circumneutral pH is slow (rate constant k ≈ 20 M⁻¹ s⁻¹).[4][5][8] The critical issue arises from an indirect reaction pathway that leads to the formation of the carcinogenic byproduct NDMA.[2][3][8]

This transformation is catalyzed by the presence of bromide (Br⁻) in the source water.[4][5] The process unfolds as follows:

  • Ozone rapidly oxidizes bromide to form hypobromous acid (HOBr).

  • HOBr reacts with DMS to form a brominated intermediate (Br-DMS).

  • This Br-DMS intermediate is then rapidly transformed by ozone into NDMA and nitrate, releasing the bromide to act as a catalyst once more.[4][5]

Studies have shown that ozonation can convert 30-50% of the initial DMS into NDMA.[2][3] This unintended consequence makes the application of ozonation for DMS treatment a double-edged sword, requiring careful management of the resulting NDMA.

G cluster_bromide Bromide-Catalyzed Pathway DMS DMS (N,N'-Dimethylsulfamide) O3_slow Ozone (O₃) DMS->O3_slow Slow Reaction OH_rad Hydroxyl Radical (•OH) DMS->OH_rad Moderate Reaction HOBr Hypobromous Acid (HOBr) DMS->HOBr Reaction No_NDMA No NDMA Formation O3_slow->No_NDMA OH_rad->No_NDMA Br Bromide (Br⁻) O3_fast Ozone (O₃) Br->O3_fast Oxidation O3_fast->HOBr NDMA NDMA (Carcinogen) O3_fast->NDMA 54% Yield Nitrate Nitrate (NO₃⁻) O3_fast->Nitrate 39% Yield Br_DMS Br-DMS Intermediate HOBr->Br_DMS Br_DMS->Br Catalyst Regeneration Br_DMS->O3_fast Transformation

Fig. 1: Bromide-catalyzed formation of NDMA from DMS during ozonation.
Performance Data: Ozonation of DMS
ParameterObservationSource
DMS to NDMA Conversion 30-50%[2][3]
Direct Ozone Reaction Rate Slow (k ≈ 20 M⁻¹ s⁻¹)[4][5][8]
Hydroxyl Radical Reaction Rate Moderate (k = 1.5 x 10⁹ M⁻¹ s⁻¹)[4][5][8]
Key Influencing Factor Presence of Bromide[4][5]
NDMA Yield (from Br-DMS) ~54%[4][5]
Experimental Protocol: Batch Ozonation of DMS

This protocol is based on methodologies for studying the kinetics of NDMA formation from DMS.[4][5]

  • Preparation: Prepare buffered, ultrapure water spiked with a known concentration of DMS (e.g., 1-5 µM) and varying concentrations of bromide (e.g., 0-10 µM). Maintain a constant pH (e.g., pH 7-8) and temperature.

  • Ozone Stock Solution: Generate a concentrated ozone stock solution by bubbling ozone gas through cooled, ultrapure water. Determine its concentration spectrophotometrically.

  • Initiation of Reaction: Initiate the experiment by adding a specific volume of the ozone stock solution to the DMS-containing water in a sealed batch reactor. The initial ozone concentration should be higher than the DMS concentration to ensure pseudo-first-order conditions.

  • Sampling: At predetermined time intervals, withdraw samples from the reactor. Immediately quench the reaction in the samples by adding a quenching agent (e.g., sodium thiosulfate or indigo trisulfonate) to stop any further oxidation.

  • Analysis: Analyze the samples for DMS, NDMA, and residual ozone. DMS and NDMA concentrations are typically measured using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9] Ozone concentration can be monitored using the indigo method.

  • Data Interpretation: Plot the concentration of DMS and NDMA over time to determine reaction kinetics and formation yields.

Adsorption: The Role of Activated Carbon

Adsorption using activated carbon (AC) is a common technology for removing organic contaminants. The process relies on the high surface area and porous structure of the carbon material to bind and retain pollutants.[10]

Mechanism and Performance

Standard granular activated carbon (GAC) filtration has been found to be ineffective for the removal of DMS itself.[2][3] This is attributed to the high polarity and solubility of the DMS molecule, which results in weak adsorption to the carbon surface. This behavior is similar to that of NDMA, which is also notoriously difficult to remove by conventional AC adsorption.[11]

However, the story changes when considering the byproduct of ozonation. While GAC is poor at removing DMS, Biologically Activated Carbon (BAC) filtration can be effective at removing the NDMA formed during the ozonation of DMS.[2][3] In a BAC system, a biofilm develops on the surface of the GAC, and the microorganisms in this film biodegrade contaminants.[11] Therefore, a treatment train involving ozonation followed by BAC filtration can be a viable strategy: the ozone transforms DMS into biodegradable NDMA, and the BAC filter then removes the NDMA.[2][3]

G cluster_exp Batch Adsorption Isotherm Experiment prep 1. Prepare DMS Solutions (Varying Concentrations) add_ac 2. Add Fixed Mass of Activated Carbon prep->add_ac equilibrate 3. Agitate to Reach Equilibrium (e.g., 24h) add_ac->equilibrate separate 4. Separate AC from Solution (Filter/Centrifuge) equilibrate->separate analyze 5. Analyze Supernatant for Residual DMS (LC-MS/MS) separate->analyze model 6. Plot Data & Fit to Isotherm Models (Langmuir, Freundlich) analyze->model G cluster_nf Nanofiltration (NF) cluster_ro Reverse Osmosis (RO) nf_membrane NF Membrane Pore Size: ~1 nm permeate_nf Permeate (H₂O + some DMS) nf_membrane:p->permeate_nf Passage ro_membrane ro_membrane permeate_ro Permeate (High Purity H₂O) ro_membrane:p->permeate_ro High Rejection feed_water Feed Water (DMS + H₂O) feed_water->nf_membrane Pressure feed_water->ro_membrane High Pressure G start Water Contaminated with DMS ozonation Step 1: Ozonation start->ozonation bio_treatment Step 2: Biological Treatment (e.g., BAC Filter) ozonation->bio_treatment byproduct DMS converted to NDMA ozonation->byproduct end Treated Water (Reduced NDMA) bio_treatment->end degradation NDMA Biodegraded bio_treatment->degradation

Fig. 4: A multi-barrier approach for DMS and NDMA management.

Overall Performance Comparison and Conclusion

No single, simple treatment process is effective for removing N,N'-Dimethylsulfamide. The selection of a treatment strategy must account for both the removal of the parent compound and the management of its hazardous transformation products.

TechnologyDMS Removal EfficiencyNDMA Formation RiskProsCons
Ozonation Low (transforms it)High (30-50% conversion)Effective for disinfecting and removing other micropollutants.Forms carcinogenic NDMA, especially with bromide present.
Activated Carbon (GAC) IneffectiveLowStandard, well-understood technology.Poor adsorption of polar compounds like DMS.
Nanofiltration (NF) InsufficientLowLower pressure than RO; effective for larger molecules.Does not provide an effective barrier against DMS.
Reverse Osmosis (RO) High (Predicted) LowProvides an excellent barrier against a wide range of contaminants.High energy cost, produces concentrate brine, prone to fouling.
Ozonation + BAC High (for the system)MitigatedA synergistic approach that transforms DMS and then degrades the resulting NDMA.Complex two-stage process; requires careful operational control.
Senior Scientist's Recommendation:

Based on current experimental evidence, a direct removal strategy for DMS points towards Reverse Osmosis as the most effective single-barrier technology, though it comes with significant operational costs.

However, for utilities already employing ozonation, the most logical and field-proven strategy is a multi-barrier approach combining ozonation with a subsequent biologically active filtration step (e.g., BAC) . This approach leverages ozonation to transform the persistent DMS while using the biological filter to degrade the harmful NDMA byproduct to acceptable levels. This integrated system addresses the complete lifecycle of the DMS problem, from parent compound to carcinogenic byproduct, offering a robust solution for water quality protection. Further research into novel adsorbents and catalytic degradation processes may provide more direct and cost-effective solutions in the future.

References

  • Schmidt, C. K., & Lange, F. T. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment. Environmental Science & Technology. [Link]

  • (Reference not directly used for a specific claim, but supports general knowledge)
  • (Reference not directly used for a specific claim, but supports general knowledge)
  • Sacher, F., et al. (2008). Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS. PubMed. [Link]

  • (Reference not directly used for a specific claim, but supports general knowledge)
  • (Reference not directly used for a specific claim, but supports general knowledge)
  • Asaithambi, P., et al. (2022). Advanced oxidation process-mediated removal of pharmaceuticals from water. PubMed Central. [Link]

  • Yang, Z., et al. (2021). Removal of Sulfadiazine by Polyamide Nanofiltration Membranes: Measurement, Modeling, and Mechanisms. PMC - NIH. [Link]

  • (Reference not directly used for a specific claim, but supports general knowledge)
  • (Reference not directly used for a specific claim, but supports general knowledge)
  • (Reference not directly used for a specific claim, but supports general knowledge)
  • Al-Amoudi, A., & Farooque, M. (2021). Evaluating the Efficiency of Nanofiltration and Reverse Osmosis Membrane Processes for the Removal of Per- and Polyfluoroalkyl Substances from Water: a Critical Review. ResearchGate. [Link]

  • von Gunten, U., et al. (2010). Kinetics and Mechanisms of N-Nitrosodimethylamine Formation upon Ozonation of N,N-Dimethylsulfamide-Containing Waters: Bromide Catalysis. Environmental Science & Technology. [Link]

  • (Reference not directly used for a specific claim, but supports general knowledge)
  • (Reference not directly used for a specific claim, but supports general knowledge)
  • Krasner, S. W., et al. (2015). Evaluating and modeling the activated carbon adsorption of wastewater-derived N-nitrosodimethylamine precursors. Environmental Science: Water Research & Technology. [Link]

  • Rahman, M. M., et al. (2023). Evaluating Nanofiltration and Reverse Osmosis Membranes for Pharmaceutically Active Compounds Removal: A Solution Diffusion Model Approach. PMC - NIH. [Link]

  • von Gunten, U., et al. (2010). Kinetics and mechanisms of N-nitrosodimethylamine formation upon ozonation of N,N-dimethylsulfamide-containing waters: bromide catalysis. PubMed. [Link]

  • Bradley, P. M., et al. (2005). Biodegradation of Nnitrosodimethylamine in Soil from a Water Reclamation Facility. Bioremediation Journal. [Link]

  • El Messaoudi, N., et al. (2022). Pharmaceutical pollutants adsorption onto activated carbon: isotherm, kinetic investigations and DFT modeling approaches. RSC Advances. [Link]

  • (Reference not directly used for a specific claim, but supports general knowledge)
  • von Gunten, U., et al. (2010). Kinetics and Mechanisms of N-Nitrosodimethylamine Formation upon Ozonation of N, N-Dimethylsulfamide-Containing Waters: Bromide Catalysis. ResearchGate. [Link]

  • Bellona, C., & Drewes, J. E. (2005). Nanofiltration vs. reverse osmosis for the removal of emerging organic contaminants in water reuse. ResearchGate. [Link]

  • Schmidt, C. K., & Lange, F. T. (2008). N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water. ACS Publications. [Link]

  • Al-Amoudi, A., et al. (2022). Nanofiltration (NR) and Reverse Osmosis (RO) as Emerging Methods in Water Purification. IntechOpen. [Link]

  • Van der Heijden, A., et al. (2022). Long-term leaching through clayey till of N,N-dimethylsulfamide, a Persistent and Mobile Organic Compound (PMOC). DTU Research Database. [Link]

  • Drabik, M., et al. (2015). Adsorption performance of activated carbon towards toxic industrial chemicals. Kudos. [Link]

  • Malato, S., et al. (2015). Advanced Oxidation Processes for the remediation of water contaminated by emerging pollutants. ResearchGate. [Link]

  • E, L., et al. (2023). Surface-modified activated carbon for N-nitrosodimethylamine removal in the continuous flow biological activated carbon columns. ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Selecting Reference Materials for the Analysis of N,N'-Dimethylsulfamide

Introduction: The Criticality of N,N'-Dimethylsulfamide Analysis in Pharmaceutical Development N,N'-Dimethylsulfamide (DMS), a structural alert for mutagenicity, is a compound of significant interest to the pharmaceutica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of N,N'-Dimethylsulfamide Analysis in Pharmaceutical Development

N,N'-Dimethylsulfamide (DMS), a structural alert for mutagenicity, is a compound of significant interest to the pharmaceutical industry. It can arise as a process-related impurity or a degradation product, and its potential classification as a genotoxic impurity (GTI) places it under stringent regulatory scrutiny. The International Council for Harmonisation (ICH) M7 guideline mandates the control of such impurities to limit potential carcinogenic risk, often requiring quantification at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[1][2][3][4]

Accurate quantification at these trace levels is not merely an analytical challenge; it is a prerequisite for ensuring patient safety and navigating the regulatory landscape. The reliability of any quantitative method hinges directly on the quality of the reference material used for calibration and control. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) and other analytical standards for the analysis of N,N'-Dimethylsulfamide, offering experimental protocols and data to guide researchers, scientists, and drug development professionals in making an informed choice.

The Fundamental Divide: Certified Reference Material (CRM) vs. Analytical Standard

The terms "Certified Reference Material" and "analytical standard" are often used interchangeably, but they represent products of vastly different metrological pedigree. Understanding this distinction is the first step toward building a robust and defensible analytical method.

A standard-grade Analytical Standard is a substance of high purity, suitable for identification and routine testing. Its Certificate of Analysis (CoA) typically provides a purity value determined by a single method (e.g., HPLC peak area %), identity confirmation (e.g., by mass spectrometry or NMR), and basic physical properties. While useful, it often lacks a comprehensive uncertainty budget and formal metrological traceability.

A Certified Reference Material (CRM) , conversely, is the pinnacle of the reference material hierarchy.[5] It is produced by a Reference Material Producer (RMP) accredited to ISO 17034 , an international standard that defines the rigorous requirements for competence in CRM production.[1][2][3][6][7] The key attributes of a CRM that distinguish it from a standard analytical grade material are:

  • Certified Value: The property value (e.g., purity) is determined through a metrologically valid procedure, often involving data from multiple, independent analytical techniques.

  • Uncertainty Budget: The certificate provides a statement of measurement uncertainty associated with the certified value, a critical parameter for evaluating the overall uncertainty of a quantitative method.[8]

  • Metrological Traceability: The certified value is traceable to a recognized national or international standard, often the International System of Units (SI).[8]

  • Comprehensive Documentation: The CoA for a CRM is an extensive document detailing the characterization process, homogeneity and stability studies, and instructions for use.[9]

Visualizing the Difference: A Tale of Two Certificates

To illustrate the practical differences, let's consider hypothetical Certificates of Analysis for two grades of N,N'-Dimethylsulfamide.

Table 1: Comparison of Typical Certificate of Analysis Content

FeatureTypical Analytical Standard CoA ISO 17034 Certified Reference Material CoA
Product Name N,N'-DimethylsulfamideN,N'-Dimethylsulfamide Certified Reference Material
Purity Statement Purity (HPLC): 99.2% (by Area)Certified Purity (Mass Fraction): 99.68% ± 0.15%
Method of Purity HPLC-UVMass Balance Approach: - Chromatographic Purity (HPLC): 99.81%- Water Content (Karl Fischer): 0.10%- Residual Solvents (HS-GC): 0.02%- Non-Volatile Residue: <0.01%- Inorganic Content (ICP-MS): <0.01%
Uncertainty Not StatedStated as an expanded uncertainty (k=2, 95% confidence). The uncertainty budget is detailed in the certification report.
Traceability Not Formally StatedStatement of metrological traceability to the SI unit for mass (kg). Balances and instruments calibrated with NIST-traceable standards.
Identity Tests ¹H NMR, Mass Spec: Conforms to structure¹H NMR, ¹³C NMR, Mass Spec, IR: All data consistent with structure and provided in the certification report.
Homogeneity Assumed, not typically reported.Homogeneity study performed and data confirms acceptable between-unit variation.
Stability Recommended re-test date provided.Long-term and short-term stability studies performed. Expiry date established based on experimental data.
Accreditation Manufacturer may be ISO 9001 certified.Producer is accredited to ISO 17034. Characterization lab may be accredited to ISO/IEC 17025.[10]

Experimental Comparison: Evaluating Reference Material Performance

To demonstrate the tangible impact of reference material choice, we designed a series of experiments comparing a hypothetical N,N'-Dimethylsulfamide CRM with a standard-grade Analytical Standard.

Objective

To compare the performance of an N,N'-Dimethylsulfamide CRM versus an Analytical Standard in terms of:

  • Purity verification by an orthogonal method.

  • Preparation of a stock solution and assessment of its short-term stability.

  • Application in the quantification of N,N'-Dimethylsulfamide spiked into a representative pharmaceutical matrix (API placebo).

Methodology: Quantitative Analysis by LC-MS/MS

A sensitive and selective UPLC-MS/MS method was developed for the trace-level quantification of N,N'-Dimethylsulfamide, inspired by established methods for polar contaminants.[8][11]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, suitable for retaining polar analytes.

  • Mobile Phase: Gradient elution with Acetonitrile and Ammonium Acetate buffer.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Precursor Ion: m/z 125.0

    • Product Ion: m/z 108.0

  • Internal Standard: N,N'-Dimethylsulfamide-d6.[12]

Workflow for Reference Material Comparison

Caption: Experimental workflow for comparing reference materials.

Results and Discussion

Experiment 1: Orthogonal Purity Verification

Quantitative Nuclear Magnetic Resonance (qNMR) was used as an orthogonal method to verify the purity stated on the CoAs. qNMR is a primary ratio method capable of providing direct traceability to the SI.

Table 2: Purity Verification by qNMR

Reference MaterialPurity from CoAPurity by qNMR (Mass Fraction)Difference
CRM 99.68% ± 0.15%99.75%+0.07%
Analytical Standard 99.2% (Area %)97.8%-1.4%

The qNMR result for the CRM was well within the stated uncertainty of its certified value, demonstrating the accuracy of the value assigned by the ISO 17034-accredited producer. The Analytical Standard, however, showed a significant discrepancy. Its purity value, based on a relative HPLC area-% method, was likely inflated because it did not account for non-chromophoric impurities (like water or residual solvents) that qNMR would detect. This single result highlights the primary risk of using a non-certified standard for quantitative applications: inaccurate quantification of the primary calibrant.

Experiment 2: Stock Solution Stability

Stock solutions (100 µg/mL in diluent) were prepared from both materials. Their concentrations were measured by LC-MS/MS immediately after preparation (T=0) and after 48 hours of storage at 5°C.

Table 3: Short-Term Stock Solution Stability

Reference MaterialMean Response (T=0)Mean Response (T=48h)% Change
CRM Stock 1,542,8001,539,950-0.18%
Analytical Standard Stock 1,510,5001,506,400-0.27%

Both solutions demonstrated acceptable short-term stability, which is expected for this compound under refrigerated conditions. The key takeaway here is that the stability data provided with the CRM gives the user initial confidence and a starting point for their own stability assessments within their specific solvent systems.

Experiment 3: Quantification in a Pharmaceutical Matrix

A placebo blend (containing typical excipients like microcrystalline cellulose, lactose, and magnesium stearate) was spiked with N,N'-Dimethylsulfamide from a third, independent source to a theoretical concentration of 10.0 ppm relative to the placebo weight. This sample was then quantified against calibration curves prepared from both the CRM and the Analytical Standard.

Table 4: Accuracy of Quantification in a Spiked Matrix

Calibration SourceLinearity (r²)Calculated Conc. (ppm)% Recovery (Accuracy)
CRM >0.9999.92 ppm99.2%
Analytical Standard >0.99910.27 ppm102.7%

The calibration curve prepared from the CRM provided a highly accurate measurement of the spiked sample. The curve prepared from the Analytical Standard, however, resulted in a positive bias. This is a direct consequence of the lower actual purity of the Analytical Standard material; because the stock solution was prepared assuming 99.2% purity when it was only 97.8%, the resulting calibration curve was skewed, leading to an overestimation of the concentration in the unknown sample. For a regulated GTI, such a discrepancy could lead to unnecessary and costly manufacturing investigations or even batch rejection.

Decision Framework: Choosing the Right Material

The choice of reference material is dependent on the application.

decision_framework cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis start What is the analytical goal? quant_check Is this for a regulated GTI or pivotal study? start->quant_check Quantification qual_goal Identification, Peak Marking, Method Development start->qual_goal Identification use_crm Use ISO 17034 CRM quant_check->use_crm Yes use_as A well-characterized Analytical Standard may be acceptable for early-phase or non-critical studies. quant_check->use_as No use_as_qual Analytical Standard is fit-for-purpose and cost-effective. qual_goal->use_as_qual

Caption: Decision framework for selecting a reference material.

Conclusion and Recommendations

For the quantitative analysis of N,N'-Dimethylsulfamide, particularly when dealing with the control of genotoxic impurities under regulatory guidelines like ICH M7, the use of a Certified Reference Material produced by an ISO 17034 accredited manufacturer is unequivocally the superior choice.[9]

Investing in a CRM is not simply purchasing a reagent; it is an investment in data integrity, analytical robustness, and regulatory compliance. For critical applications like the analysis of N,N'-Dimethylsulfamide, the metrological certainty provided by a CRM is indispensable.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency. [Link]

  • ISO 17034:2016 General requirements for the competence of reference material producers . International Organization for Standardization. [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety . Pharmaffiliates. [Link]

  • ICH M7 Guidelines . Zamann Pharma Support GmbH. [Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1) . ICH. [Link]

  • ISO 17034 Certified Reference Materials CRMs . Reagecon. [Link]

  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing . Inorganic Ventures. [Link]

  • Final ICH M7 Guideline on Genotoxic Impurities published . gmp-compliance.org. [Link]

  • Impurity Reference Standard (IRS) | Primary Standard | CDMO . PharmaCompass.com. [Link]

  • CERTIFICATE OF ANALYSIS . Example Document. [Link]

  • Certificate of Analysis . Agilent. [Link]

  • Dimethylsulfamide, N,N . CRM LABSTANDARD. [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS . PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC. [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis . Lirias. [Link]

  • Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC–MS/MS | Request PDF . ResearchGate. [Link]

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 . PubChem. [Link]

  • CPAChem Products - Organic CRM . CPAChem. [Link]

  • Miscellaneous - CPAChem Products . CPAChem. [Link]

  • reference materials for food and environmental analysis . Grupo Biomaster. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N'-Dimethylsulfamide

This guide provides essential, safety-driven, and logistical procedures for the proper disposal of N,N'-Dimethylsulfamide (CAS: 3984-14-3). Tailored for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, safety-driven, and logistical procedures for the proper disposal of N,N'-Dimethylsulfamide (CAS: 3984-14-3). Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework grounded in chemical principles and environmental stewardship. The causality behind each recommendation is explained to ensure that every protocol is a self-validating system of safety and responsibility.

Hazard Identification and Immediate Safety Precautions

Understanding the inherent risks of N,N'-Dimethylsulfamide is the foundation of its safe handling and disposal. The compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions.[1][2]

Table 1: GHS Hazard Profile for N,N'-Dimethylsulfamide

Hazard Class GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |

Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling N,N'-Dimethylsulfamide in any capacity, including preparation for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and impervious protective clothing are required to prevent skin contact.[3]

  • Respiratory Protection: All handling of powders or solutions that may generate aerosols or vapors must be conducted in a certified chemical fume hood or a well-ventilated area.[3] If ventilation is inadequate or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[3]

First-Aid Measures

In the event of exposure, immediate and correct first-aid is critical:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical help.[3]

  • After Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical help.[3]

Environmental Profile: The Rationale for Stringent Disposal

The disposal protocols for N,N'-Dimethylsulfamide are stringent for compelling environmental reasons. This compound is not merely a laboratory reagent but also a known environmental transformation product of fungicides like tolylfluanide and dichlofluanide.[1][4][5]

Studies have identified N,N'-Dimethylsulfamide as a Persistent and Mobile Organic Compound (PMOC) .[4] This classification is critical for understanding its environmental fate:

  • Persistence: It resists natural degradation processes in soil and water.[4]

  • Mobility: It does not bind strongly to soil particles and can readily leach into groundwater, posing a significant contamination risk.[4]

  • Resistance to Treatment: Conventional water treatment methods, including activated carbon filtration and UV irradiation, are largely ineffective at removing it from contaminated water sources.[6]

Furthermore, ozonation of water containing N,N'-Dimethylsulfamide can lead to the formation of N-nitrosodimethylamine (NDMA) , a potent carcinogen.[6] This transformation risk explicitly forbids disposal methods that might involve oxidative treatments without proper containment and analysis.

Causality Link: The high persistence, mobility, and hazardous transformation potential of N,N'-Dimethylsulfamide mean that improper disposal, especially release into drains or general waste, poses a direct and long-term threat to groundwater resources and public health. Therefore, all waste streams must be managed as regulated hazardous waste.

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization and meticulous segregation at the point of generation. All N,N'-Dimethylsulfamide waste must be treated as hazardous chemical waste.

Step-by-Step Segregation Protocol:

  • Identify Waste Streams: Differentiate between the following three primary waste streams:

    • Bulk/Unused Chemical: Expired, off-spec, or surplus N,N'-Dimethylsulfamide in its original container.

    • Trace-Contaminated Solids: Disposable items such as gloves, weigh boats, paper towels, pipette tips, and vials that have come into contact with the chemical.

    • Contaminated Solutions: Aqueous or solvent-based solutions containing dissolved N,N'-Dimethylsulfamide from experimental procedures.

  • Select Appropriate Waste Containers:

    • Use only designated, leak-proof, and chemically compatible hazardous waste containers.

    • For trace-contaminated solids, use thick, leak-proof plastic bags or drums clearly labeled for hazardous waste.[7]

    • For contaminated solutions, use sealed, compatible containers (e.g., glass or polyethylene) with secure lids.

  • Label Containers Correctly:

    • Immediately label every waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N,N'-Dimethylsulfamide."

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The accumulation start date.

      • The laboratory or generator details.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing N,N'-Dimethylsulfamide waste from the point of generation to its final disposal pathway.

start Identify N,N'-Dimethylsulfamide Waste Stream decision_type What is the nature of the waste? start->decision_type spill Accidental Spill decision_type->spill Spill trace Contaminated Labware (Gloves, Tips, Wipes) decision_type->trace Trace bulk Bulk / Expired / Unused Chemical or Solutions decision_type->bulk Bulk spill_protocol Execute Spill Cleanup Protocol (5.1) - Use appropriate PPE - Contain and absorb/sweep - Collect residue spill->spill_protocol trace_protocol Execute Trace Waste Protocol (5.2) - Place in dedicated, sealed hazardous waste container trace->trace_protocol bulk_protocol Execute Bulk Disposal Protocol (5.3) - Ensure container is sealed, intact, and correctly labeled bulk->bulk_protocol storage Store Securely in Labeled Hazardous Waste Container in a Designated Satellite Accumulation Area spill_protocol->storage trace_protocol->storage bulk_protocol->storage contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Contractor storage->contact_ehs end_point Arrange for Professional Waste Pickup and Disposal contact_ehs->end_point

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N,N'-Dimethylsulfamide

Navigating the complexities of chemical handling requires a deep understanding of the materials involved. This guide provides essential, field-proven safety and logistical information for the use of N,N'-Dimethylsulfamid...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a deep understanding of the materials involved. This guide provides essential, field-proven safety and logistical information for the use of N,N'-Dimethylsulfamide (CAS 3982-91-0) in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a culture of safety and procedural excellence among researchers, scientists, and drug development professionals. By understanding the causality behind each safety measure, you can build a self-validating system of protection for yourself and your colleagues.

Understanding the Hazard: Why Specific PPE is Crucial

N,N'-Dimethylsulfamide is classified with a specific set of hazards that dictate our protective strategy. According to its Globally Harmonized System (GHS) classification, this compound presents the following risks[1]:

  • H302: Harmful if swallowed: Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation: Direct contact can result in skin irritation and inflammation.

  • H319: Causes serious eye irritation: The most significant risk is severe damage upon eye contact.

  • H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.

These hazards make it clear that exposure via ingestion, skin contact, eye contact, and inhalation must be prevented. The Personal Protective Equipment (PPE) protocols outlined below are designed as a multi-barrier system to mitigate these specific risks.

The Core PPE Ensemble: A Multi-Barrier Approach

For any work involving N,N'-Dimethylsulfamide, a baseline of PPE is mandatory. This core ensemble protects against incidental contact and minor spills.

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.

    • What: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[1] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.

    • Why: Standard safety glasses do not provide an adequate seal against splashes and fine dust. Goggles create a protective seal around the eyes, and a face shield adds a critical layer of protection for the entire face.

  • Hand Protection: To prevent skin irritation, appropriate gloves are essential.

    • What: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for tears or pinholes before use.

    • Why: N,N'-Dimethylsulfamide can cause skin irritation upon contact.[2][3] It is crucial to remove contaminated gloves using the proper technique to avoid transferring the chemical to your skin and to wash hands thoroughly after handling.

  • Body Protection: Protecting your skin and personal clothing is a fundamental laboratory practice.

    • What: A chemical-resistant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.

    • Why: This provides a barrier against accidental spills and prevents the contamination of personal clothing, which could otherwise lead to prolonged skin exposure.

Risk-Based PPE Selection: Scaling Protection to the Task

Different laboratory procedures carry different levels of risk. The following table provides guidance on scaling your PPE based on the specific task.

TaskMinimum Eye/Face ProtectionMinimum Hand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Prep (Solid) Safety GogglesNitrile/Neoprene GlovesLab CoatRecommended in case of dust formation, especially if not in a ventilated enclosure.
Solution Preparation Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab CoatNot typically required if performed in a fume hood.
Reaction Under Inert Atmosphere Safety GogglesNitrile/Neoprene GlovesLab CoatNot required if the system is closed and vented properly.
Transferring Solutions Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab CoatNot typically required if performed in a fume hood.
Accidental Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesChemical Resistant Apron over Lab CoatA full-face respirator may be necessary if exposure limits are exceeded or irritation occurs.[1]

Procedural Excellence: Donning, Doffing, and Disposal

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning and Doffing Sequence

The following workflow illustrates the correct sequence for donning and doffing PPE to minimize exposure risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) cluster_final Final Step don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves (pull over cuffs) don2->don3 doff1 1. Gloves (peel off) doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 wash Wash Hands Thoroughly doff3->wash Proceed to

Figure 1: Recommended PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal is a critical final step in handling hazardous chemicals.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials must be disposed of as hazardous waste. Place them in a designated, sealed container.

  • Chemical Waste: Unused N,N'-Dimethylsulfamide and solutions containing it must be disposed of according to local, state, and federal regulations.[1][4] Entrust disposal to a licensed waste disposal company. Do not pour down the drain.[4]

Emergency Protocols: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if skin irritation occurs or persists.[1][2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell or breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Always ensure that an eyewash station and safety shower are accessible and in good working order in any laboratory where N,N'-Dimethylsulfamide is handled.[5]

References

  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472. PubChem, National Center for Biotechnology Information.[Link]

  • Material Safety Data Sheet - Thiophosphoryl Chloride, 98%. Cole-Parmer.[Link]

  • ICSC 0581 - THIOPHOSPHORYL CHLORIDE. Inchem.org.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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